Product packaging for 4-(4-Bromophenoxy)piperidine(Cat. No.:CAS No. 74130-05-5)

4-(4-Bromophenoxy)piperidine

Cat. No.: B1280539
CAS No.: 74130-05-5
M. Wt: 256.14 g/mol
InChI Key: KELAIWLMVFYRJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(4-Bromophenoxy)piperidine is a useful research compound. Its molecular formula is C11H14BrNO and its molecular weight is 256.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14BrNO B1280539 4-(4-Bromophenoxy)piperidine CAS No. 74130-05-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELAIWLMVFYRJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505531
Record name 4-(4-Bromophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74130-05-5
Record name 4-(4-Bromophenoxy)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74130-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 4-(4-Bromophenoxy)piperidine

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing essential data on its chemical and physical characteristics, along with standardized experimental protocols for their determination.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below. This data is crucial for understanding its behavior in various chemical and biological systems.

Table 1: General and Structural Information
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 74130-05-5[1][2]
Molecular Formula C₁₁H₁₄BrNO[1][2][3][4]
Molecular Weight 256.14 g/mol [2][3]
Exact Mass 255.02600 Da[2]
Canonical SMILES C1CNCCC1OC2=CC=C(C=C2)Br[4]
InChI Key KELAIWLMVFYRJD-UHFFFAOYSA-N[2][4]
Table 2: Calculated Physicochemical Properties
PropertyValueSource
Density 1.361 g/cm³[2][3]
XLogP3 2.9[3]
Predicted XlogP 2.7[4]
Polar Surface Area (PSA) 21.26 Ų[2]
Boiling Point Not Available[2]
Melting Point Not Available[2]

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols represent standard laboratory practices and can be adapted for the specific analysis of this compound.

Determination of pKa (Potentiometric Titration)

The pKa, or acid dissociation constant, is a critical parameter for predicting the ionization state of a molecule at a given pH. The potentiometric titration method is a reliable and widely used technique for its determination.[5]

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored using a calibrated pH meter. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and basic forms of the analyte are equal.[6]

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of this compound (e.g., 1 mM) in a suitable solvent system (e.g., water or a co-solvent if solubility is low).[7]

    • Prepare standardized titrant solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).[7]

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[7]

  • Calibration:

    • Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.[7]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel equipped with a magnetic stirrer.[7]

    • Add the KCl solution to maintain ionic strength.[7]

    • Purge the solution with nitrogen to remove dissolved carbon dioxide.[7]

    • Immerse the calibrated pH electrode into the solution.

    • For a basic compound like this compound, titrate with the standardized HCl solution, adding the titrant in small, precise increments.

    • Record the pH reading after each addition, ensuring the reading is stable (e.g., drift of less than 0.01 pH units per minute).[7]

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The inflection point of the curve corresponds to the equivalence point. The pKa is the pH value at the point where half the volume of titrant required to reach the equivalence point has been added.[6]

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for experimental logP determination.[8][9]

Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water (or a buffer like PBS at pH 7.4 for logD).[10][11] The concentrations of the compound in each phase are measured, and the logP is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[9]

Detailed Methodology:

  • Preparation of Phases:

    • Mutually saturate n-octanol with water (or buffer) and water (or buffer) with n-octanol by mixing them vigorously and allowing them to separate for at least 24 hours.[12]

  • Partitioning:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[10]

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases (e.g., equal volumes).[10] The final concentration should be low enough to avoid saturation in either phase.

    • Securely cap the container and shake or rotate it for a sufficient time (e.g., 1 hour) to allow equilibrium to be reached.[10]

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Analysis:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12]

  • Calculation:

    • Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

    • The logP is the base-10 logarithm of P: logP = log₁₀(P)[9]

Determination of Aqueous Solubility

Solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The shake-flask method is a common approach to determine equilibrium solubility.[13]

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water or buffer) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.[14]

Detailed Methodology:

  • Sample Preparation:

    • Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., distilled water or a buffer solution). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.

  • Sample Separation:

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. This is often achieved by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by high-speed centrifugation.

  • Analysis:

    • Quantify the concentration of the dissolved compound in the filtrate or supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

    • The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Visualizations

Logical Workflow for Physicochemical Profiling

The following diagram illustrates a logical workflow for the comprehensive physicochemical profiling of a compound like this compound.

G cluster_0 Initial Assessment cluster_1 Core Property Determination cluster_2 Data Integration & Application A Compound Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Aqueous Solubility (Shake-Flask) B->C D pKa Determination (Potentiometric Titration) B->D E Lipophilicity (logP) (Shake-Flask) B->E F Establish Structure-Property Relationship C->F D->F E->F G In Silico Model Development & Validation F->G H Inform Drug Development Strategy G->H

Caption: Workflow for Physicochemical Characterization.

Interrelation of Key Physicochemical Properties in Drug Discovery

This diagram shows the relationship between fundamental physicochemical properties and their impact on the ADME profile of a drug candidate.

G cluster_0 Core Physicochemical Properties cluster_1 Biopharmaceutical Properties (ADME) pKa pKa (Ionization) Solubility Solubility (Dissolution) pKa->Solubility pH-dependent Absorption Absorption pKa->Absorption affects membrane permeability logP logP (Lipophilicity) logP->Absorption influences passive diffusion Distribution Distribution logP->Distribution affects tissue penetration Metabolism Metabolism logP->Metabolism can influence metabolic rate Solubility->Absorption rate-limiting step MW Molecular Weight & Size MW->Absorption size effects MW->Distribution size effects Excretion Excretion

Caption: Physicochemical Properties and their ADME Impact.

References

4-(4-Bromophenoxy)piperidine: An Analysis of Available Data on Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of available scientific literature and chemical databases, there is currently no specific information on the mechanism of action, biological targets, or defined signaling pathways for 4-(4-Bromophenoxy)piperidine. This compound is sparsely documented in pharmacological and biological contexts, with the majority of accessible data pertaining to its chemical properties and synthesis as a potential intermediate in the development of more complex molecules.

The piperidine scaffold is a well-established and versatile core structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. These activities are highly dependent on the nature and position of the substituents on the piperidine ring. Extensive research has been conducted on various substituted piperidines, revealing their potential as analgesics, antipsychotics, antihistamines, and agents targeting a variety of receptors and enzymes.

For instance, certain 4-substituted piperidine derivatives have been investigated for their activity as:

  • Opioid Receptor Modulators: The 4-phenylpiperidine scaffold is a classic framework for potent opioid analgesics.

  • Dopamine Receptor Antagonists: Various N-substituted and 4-substituted piperidines have been developed as antagonists for dopamine receptors, particularly the D2 and D4 subtypes, with applications in antipsychotic medications.

  • Serotonin Reuptake Inhibitors: Modification of the piperidine core has led to the development of selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression and anxiety.

  • Enzyme Inhibitors: Specific substitution patterns can yield potent inhibitors of enzymes such as Lysine-Specific Demethylase 1 (LSD1), which has implications in cancer therapy.

  • Chemokine Receptor Antagonists: Certain piperidine derivatives have been identified as antagonists of chemokine receptors like CCR5, relevant in HIV treatment.

However, it is crucial to emphasize that the biological activity of a piperidine derivative cannot be accurately predicted based solely on its core structure. The specific combination of the 4-phenoxy group and the 4-bromo substituent in this compound does not correspond to any well-characterized class of pharmacological agents for which a mechanism of action is established.

Searches of chemical synthesis and patent databases did not yield definitive evidence of this compound being a key intermediate in the synthesis of a known drug or a widely studied investigational compound. While it is plausible that this molecule could be utilized as a building block in drug discovery campaigns, its direct biological effects have not been a subject of published research.

Concluding Remarks

The request for an in-depth technical guide on the mechanism of action of this compound cannot be fulfilled at this time due to the absence of relevant scientific data. No information is available regarding its biological targets, the signaling pathways it may modulate, or any quantitative measures of its pharmacological activity. Consequently, the creation of data tables, signaling pathway diagrams, and experimental protocols is not possible. The scientific community has not, to date, published research elucidating the pharmacological profile of this specific chemical entity. Future research may identify a biological role for this compound, at which point a detailed analysis of its mechanism of action would become feasible.

The Biological Versatility of 4-(4-Bromophenoxy)piperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 4-(4-Bromophenoxy)piperidine derivatives and their structurally related analogs. The piperidine scaffold is a cornerstone in medicinal chemistry, and the introduction of a 4-(4-Bromophenoxy) moiety confers specific physicochemical properties that have led to the exploration of these derivatives against a range of biological targets. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to facilitate further research and development in this area.

Core Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have demonstrated a spectrum of biological activities, primarily targeting the central nervous system (CNS). The data presented below is a compilation from studies on these derivatives and closely related analogs, such as those with a 4-chlorophenoxy or 4-bromophenyl group, which provide valuable insights into the structure-activity relationships (SAR) of this chemical class.

Sigma Receptor Affinity

The sigma-1 (σ1) receptor is an intracellular chaperone protein implicated in various neurological disorders. Phenoxyalkylpiperidine derivatives have been identified as potent ligands for this receptor.

Table 1: Sigma Receptor Binding Affinities of Phenoxyalkylpiperidine Analogs [1][2]

Compound IDStructure (R Group on Piperidine Nitrogen)σ1 Receptor Ki (nM)σ2 Receptor Ki (nM)
1a -(CH2)2-O-(4-Cl-Ph)0.34 - 1.1852.3 - 809
1b -(CH2)2-O-(4-MeO-Ph)0.89 - 1.4952.3 - 809
4a -(CH2)3-O-(4-Cl-Ph)17.2-
(S)-2a -CH(CH3)-CH2-O-(4-Cl-Ph)< 5-
(R)-3a -(CH2)2-O-(4-Cl-Ph) with 2-CH3 on piperidine> 16-

Note: Data for 4-chlorophenoxy and 4-methoxyphenoxy analogs are presented as close surrogates for the 4-bromophenoxy moiety.

Dopamine D4 Receptor Antagonism

The dopamine D4 receptor is a target for antipsychotic drug development. Phenoxymethylpiperidine derivatives have been investigated for their antagonist activity at this receptor.

Table 2: Dopamine D4 Receptor Binding Affinities of Phenoxymethylpiperidine Analogs [3][4][5]

Compound IDStructure (Phenoxy Moiety)D4 Receptor Ki (nM)
7a 4-Fluorophenoxy140 - 320
8b 3,4-Difluorophenoxy5.5
8c 3-Methylphenoxy13
9j 4-Cyanophenoxy1.7
14a -0.3

Note: These derivatives feature a phenoxymethyl linkage at the 3-position of the piperidine ring, providing insights into the broader phenoxypiperidine class.

Analgesic and Antiplatelet Activity

Structurally related 4-(4'-bromophenyl)-4-piperidinol derivatives have been evaluated for their analgesic and antiplatelet effects.

Table 3: Analgesic and Antiplatelet Activities of 4-(4'-Bromophenyl)-4-piperidinol Derivatives [6]

Compound IDR Group on Piperidine NitrogenAnalgesic EffectAntiplatelet Activity IC50 (mM)
PD1 HSignificant (p < 0.01)-
PD3 -CH2CO-(4-NO2-Ph)Highly Significant (p < 0.01)80
PD5 -CH2CO-(2,4-diMeO-Ph)Highly Significant (p < 0.01)0.06

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following section outlines key experimental protocols relevant to the biological evaluation of this compound derivatives, based on published literature for closely related compounds.

Radioligand Binding Assay for Sigma Receptors

This protocol is adapted from studies on phenoxyalkylpiperidine analogs.[1]

  • Membrane Preparation: Guinea pig brain membranes are prepared by homogenizing brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer.

  • Sigma-1 Receptor Assay:

    • Radioligand: [3H]-(+)-pentazocine.

    • Incubation: Aliquots of the membrane preparation are incubated with the radioligand and various concentrations of the test compound in 50 mM Tris-HCl buffer.

    • Non-specific Binding: Determined in the presence of a high concentration of unlabeled haloperidol.

    • Termination: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

    • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Sigma-2 Receptor Assay:

    • Radioligand: [3H]-DTG (1,3-di-o-tolylguanidine) in the presence of unlabeled (+)-pentazocine to block sigma-1 sites.

    • Procedure: The incubation and termination steps are similar to the sigma-1 assay.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Acetic Acid-Induced Writhing Test for Analgesia

This protocol is based on the evaluation of 4-(4'-bromophenyl)-4-piperidinol derivatives.[6]

  • Animals: Male albino mice are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.

  • Drug Administration: The test compounds, a vehicle control, and a positive control (e.g., aspirin) are administered intraperitoneally.

  • Induction of Writhing: After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a writhing response (abdominal constrictions).

  • Observation: The number of writhes is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the vehicle control group. Statistical significance is determined using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Visualizations: Pathways and Workflows

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation can modulate various downstream signaling pathways, including calcium signaling and the production of reactive oxygen species (ROS).

sigma1_pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion ER_Stress ER Stress IRE1 IRE1 ER_Stress->IRE1 PERK PERK ER_Stress->PERK ATF6 ATF6 ER_Stress->ATF6 ROS ROS Production Apoptosis Apoptosis ROS->Apoptosis Induces Ca_Mito Mitochondrial Ca2+ Ca_Mito->ROS Influences Ligand This compound Derivative (Agonist) Sigma1 Sigma-1 Receptor Ligand->Sigma1 Binds to Sigma1->ER_Stress Reduces IP3R IP3 Receptor Sigma1->IP3R Modulates Neuronal_Survival Neuronal Survival & Plasticity Sigma1->Neuronal_Survival Promotes Ca_ER ER Ca2+ Release IP3R->Ca_ER Regulates Ca_ER->Ca_Mito Enters

Caption: Sigma-1 receptor activation by a ligand can modulate calcium signaling and reduce ER stress, promoting neuronal survival.

Experimental Workflow for In Vitro Receptor Binding Assay

The following diagram illustrates a typical workflow for determining the binding affinity of a compound to a specific receptor using a competitive radioligand binding assay.

binding_assay_workflow cluster_components Assay Components Start Start: Compound Synthesis & Purification Prep_Membranes Prepare Receptor-Containing Cell Membranes Start->Prep_Membranes Setup_Assay Set up Assay Plates Prep_Membranes->Setup_Assay Add_Components Add Components to Wells Setup_Assay->Add_Components Incubate Incubate at RT Add_Components->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End End: Determine Binding Affinity Analyze->End Test_Compound Test Compound (Varying Concentrations) Test_Compound->Add_Components Radioligand Radioligand (e.g., [3H]-ligand) Radioligand->Add_Components Membranes Cell Membranes Membranes->Add_Components

Caption: A generalized workflow for a competitive radioligand binding assay to determine the affinity of a test compound for a target receptor.

This technical guide serves as a foundational resource for researchers interested in the biological activities of this compound derivatives. The compiled data, detailed protocols, and visual representations of relevant pathways and workflows are intended to streamline further investigation and drug development efforts in this promising area of medicinal chemistry.

References

An In-depth Technical Guide to 4-(4-Bromophenoxy)piperidine: A Key Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Bromophenoxy)piperidine is a crucial chemical intermediate, playing a significant role in the synthesis of a wide array of pharmaceutical compounds. Its unique structural combination of a piperidine ring and a brominated aromatic ether moiety makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic methodologies, its reactivity profile, and its applications in the development of active pharmaceutical ingredients (APIs). The information presented herein is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development. The key properties are summarized in the table below. It is important to note that while some data is readily available, experimental values for properties such as melting and boiling points are not consistently reported in the literature, which is a common challenge for specialized chemical intermediates.

PropertyValueSource
Molecular Formula C₁₁H₁₄BrNO[1]
Molecular Weight 256.14 g/mol [1]
CAS Number 74130-05-5
Appearance Not consistently reported; likely a solid
Density 1.361 g/cm³
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Not experimentally determined

Note: There is a significant potential for confusion with the isomeric compound 4-(4-bromophenyl)piperidine. Researchers should exercise caution and verify the identity of the material using appropriate analytical techniques.

Synthesis of this compound

The synthesis of this compound typically involves the formation of an ether linkage between a piperidine derivative and a brominated phenol. A common and effective method is the Williamson ether synthesis.

General Synthetic Pathway: Williamson Ether Synthesis

This pathway involves the reaction of a salt of 4-hydroxypiperidine with 1-bromo-4-fluorobenzene or a similar activated 4-bromophenyl electrophile. The piperidine nitrogen is often protected with a suitable protecting group (e.g., Boc, Cbz) to prevent side reactions.

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product 4-Hydroxypiperidine 4-Hydroxypiperidine Protection Protection 4-Hydroxypiperidine->Protection e.g., (Boc)₂O 1-Bromo-4-fluorobenzene 1-Bromo-4-fluorobenzene Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 1-Bromo-4-fluorobenzene->Nucleophilic Aromatic Substitution Deprotonation Deprotonation Protection->Deprotonation Base (e.g., NaH) Deprotonation->Nucleophilic Aromatic Substitution Deprotection Deprotection Nucleophilic Aromatic Substitution->Deprotection Acid (e.g., TFA, HCl) This compound This compound Deprotection->this compound

Caption: General workflow for the synthesis of this compound via Williamson ether synthesis.

Detailed Experimental Protocol (Hypothetical)

Step 1: N-Boc Protection of 4-Hydroxypiperidine To a stirred solution of 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) is added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the crude product, N-Boc-4-hydroxypiperidine, is purified by column chromatography.

Step 2: Williamson Ether Synthesis To a stirred suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred at this temperature for 30 minutes, after which a solution of 1-bromo-4-fluorobenzene (1.1 eq) in anhydrous THF is added. The reaction mixture is then heated to reflux and stirred for 24 hours. After cooling to room temperature, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, N-Boc-4-(4-bromophenoxy)piperidine, is purified by column chromatography.

Step 3: Deprotection The purified N-Boc-4-(4-bromophenoxy)piperidine (1.0 eq) is dissolved in a solution of hydrochloric acid in 1,4-dioxane (4 M, 10 eq) and stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford this compound hydrochloride. The free base can be obtained by neutralization with a suitable base, such as sodium bicarbonate, followed by extraction.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is primarily dictated by the nucleophilic piperidine nitrogen and the potential for cross-coupling reactions at the brominated aromatic ring.

Reactivity of the Piperidine Moiety

The secondary amine of the piperidine ring is nucleophilic and can readily undergo a variety of reactions, including:

  • N-Alkylation: Reaction with alkyl halides to introduce substituents on the nitrogen atom.

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.

Reactivity of the Bromoaromatic Moiety

The bromine atom on the phenyl ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, significantly expanding the chemical space for drug discovery.

G cluster_coupling Cross-Coupling Reactions This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Ar-B(OH)₂ Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination R₂NH Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling RC≡CH Heck Coupling Heck Coupling This compound->Heck Coupling Alkene Aryl-Aryl Bond Formation Aryl-Aryl Bond Formation Suzuki Coupling->Aryl-Aryl Bond Formation Aryl-Nitrogen Bond Formation Aryl-Nitrogen Bond Formation Buchwald-Hartwig Amination->Aryl-Nitrogen Bond Formation Aryl-Alkynyl Bond Formation Aryl-Alkynyl Bond Formation Sonogashira Coupling->Aryl-Alkynyl Bond Formation Aryl-Vinyl Bond Formation Aryl-Vinyl Bond Formation Heck Coupling->Aryl-Vinyl Bond Formation

Caption: Common cross-coupling reactions utilizing the bromo-aromatic moiety of this compound.

Application as a Pharmaceutical Intermediate

The dual reactivity of this compound makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. The piperidine ring is a common scaffold in many centrally active drugs, while the functionalizable aromatic ring allows for modulation of pharmacological properties.

Hypothetical Drug Synthesis Workflow:

G Start This compound Step1 N-Functionalization (e.g., Reductive Amination) Start->Step1 Step2 Suzuki Coupling Step1->Step2 Final API Candidate Step2->Final

Caption: A simplified workflow illustrating the use of this compound in a multi-step API synthesis.

Spectroscopic Characterization

Definitive spectroscopic data (NMR, IR) for this compound is not widely available in public databases. The following are predicted and expected spectral features based on the chemical structure. Experimental verification is crucial.

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: Two doublets in the aromatic region (δ 6.8-7.5 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.

  • Piperidine Protons (CH-O): A multiplet around δ 4.3-4.6 ppm for the proton attached to the carbon bearing the ether oxygen.

  • Piperidine Protons (CH₂-N): Multiplets in the range of δ 2.6-3.2 ppm for the protons adjacent to the nitrogen atom.

  • Piperidine Protons (CH₂): Multiplets in the range of δ 1.6-2.2 ppm for the remaining methylene protons on the piperidine ring.

  • Amine Proton (NH): A broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy (Predicted)
  • Aromatic Carbons: Signals in the aromatic region (δ 115-160 ppm). The carbon attached to bromine will be shifted upfield due to the heavy atom effect.

  • Piperidine Carbon (C-O): A signal around δ 70-75 ppm for the carbon attached to the ether oxygen.

  • Piperidine Carbons (C-N): Signals around δ 40-50 ppm for the carbons adjacent to the nitrogen.

  • Piperidine Carbon (CH₂): A signal around δ 30-35 ppm for the other methylene carbon.

Infrared (IR) Spectroscopy (Predicted)
  • N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹.

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C-O-C Stretch (Aryl Ether): Strong bands in the region of 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

  • C-Br Stretch: A band in the fingerprint region, typically around 500-600 cm⁻¹.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique structural features allow for diverse chemical modifications, enabling the synthesis of a wide range of complex molecules with potential therapeutic applications. While there are gaps in the publicly available data for this compound, this guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective utilization. Further research and publication of detailed experimental and analytical data would be highly beneficial to the scientific community.

References

Spectroscopic Profile of 4-(4-Bromophenoxy)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 4-(4-Bromophenoxy)piperidine. Due to the limited availability of experimentally derived spectra in publicly accessible databases, this document combines predicted data with illustrative data from structurally similar compounds to provide a comprehensive analytical profile. This information is intended to support researchers and scientists in the fields of medicinal chemistry and drug development in the identification and characterization of this molecule.

Chemical Structure and Properties

This compound is a chemical compound with the molecular formula C₁₁H₁₄BrNO. It features a piperidine ring linked via an ether bond at the 4-position to a 4-bromophenyl group.

Molecular Formula: C₁₁H₁₄BrNO Molecular Weight: 256.14 g/mol Exact Mass: 255.02600 Da

Spectroscopic Data

The following sections present the available and illustrative spectroscopic data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. The predicted mass spectral data for this compound indicates an [M+H]⁺ ion at m/z 256.03316.[1]

AdductPredicted m/z
[M+H]⁺256.03316
[M+Na]⁺278.01510
[M-H]⁻254.01860
[M+NH₄]⁺273.05970
[M+K]⁺293.98904
Table 1: Predicted Mass Spectrometry Data for this compound.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Illustrative - from 4-(4-Bromophenyl)piperidine in MeOD, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Illustrative)
7.31d, J = 8.0 Hz2HAromatic CH (ortho to Br)
7.13d, J = 8.0 Hz2HAromatic CH (meta to Br)
3.09 - 3.06m2HPiperidine CH₂ (axial, adjacent to NH)
2.64 - 2.70m2HPiperidine CH₂ (equatorial, adjacent to NH)
2.55 - 2.56m1HPiperidine CH
1.61 - 1.70m2HPiperidine CH₂ (axial)
1.55 - 1.59m2HPiperidine CH₂ (equatorial)
Table 2: Illustrative ¹H NMR Data from 4-(4-Bromophenyl)piperidine.[2]

¹³C NMR (Illustrative - from 4-(4-Bromophenyl)piperidine in MeOD, 100 MHz)

Chemical Shift (δ) ppmAssignment (Illustrative)
145.3Aromatic C-Br
131.2Aromatic CH
128.5Aromatic CH
128.2Aromatic C-piperidine
119.4Aromatic C (ipso)
45.6Piperidine CH₂ (adjacent to NH)
41.4Piperidine CH
32.7Piperidine CH₂
Table 3: Illustrative ¹³C NMR Data from 4-(4-Bromophenyl)piperidine.[2]
Infrared (IR) Spectroscopy

Experimental IR data for this compound is not available. The expected characteristic absorption bands are listed below based on the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500MediumN-H Stretch (piperidine)
2850 - 3000MediumC-H Stretch (aliphatic)
~3050MediumC-H Stretch (aromatic)
1580, 1480StrongC=C Stretch (aromatic ring)
1230 - 1270StrongC-O-C Stretch (aryl ether)
1000 - 1100StrongC-N Stretch (piperidine)
~820StrongC-H Bend (p-disubstituted)
500 - 600StrongC-Br Stretch
Table 4: Expected Infrared Absorption Bands for this compound.

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data for this compound are not available in the searched literature. The following are general procedures that would be typically employed.

Mass Spectrometry

A solution of this compound would be prepared in a suitable solvent such as methanol or acetonitrile. The solution would then be introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source. The mass analyzer, which could be a time-of-flight (TOF), quadrupole, or ion trap, would be scanned over a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). ¹H NMR spectra would be recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. ¹³C NMR spectra would be acquired using proton decoupling.

IR Spectroscopy

An IR spectrum could be obtained using either a potassium bromide (KBr) pellet or as a thin film on a salt plate (for oils), or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the solid sample would be ground with dry KBr and pressed into a transparent disk. The spectrum would be recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution IR IR Spectroscopy (FTIR) Sample->IR (as solid or film) NMR NMR Spectroscopy (1H, 13C) Dissolution->NMR MS Mass Spectrometry (ESI-MS) Dissolution->MS NMR_Data NMR Spectra NMR->NMR_Data MS_Data Mass Spectrum MS->MS_Data IR_Data IR Spectrum IR->IR_Data Interpretation Structural Elucidation NMR_Data->Interpretation MS_Data->Interpretation IR_Data->Interpretation

Caption: General workflow for the spectroscopic characterization of a chemical compound.

References

Structural Analogs of 4-(4-Bromophenoxy)piperidine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, pharmacological activity, and therapeutic potential of 4-phenoxypiperidine derivatives, focusing on their roles as selective antagonists of the Dopamine D4 Receptor and inhibitors of Lysine-Specific Demethylase 1.

This technical guide provides a comprehensive overview of structural analogs of 4-(4-Bromophenoxy)piperidine, a scaffold of significant interest in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the structure-activity relationships (SAR), experimental protocols for synthesis and biological evaluation, and the underlying signaling pathways associated with these compounds. The information presented herein is curated from recent scientific literature and patents, with a focus on providing actionable insights for the development of novel therapeutics targeting neurological and oncological indications.

Core Compound and Its Analogs: A Focus on Dopamine D4 Receptor and LSD1 Inhibition

The core structure, this compound, serves as a foundational template for the design of potent and selective ligands for various biological targets. This guide will primarily focus on two key areas of therapeutic intervention where analogs of this compound have shown significant promise:

  • Dopamine D4 (D4) Receptor Antagonism: The D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the prefrontal cortex, limbic system, and midbrain.[1][2] Its modulation is a key strategy in the treatment of various central nervous system (CNS) disorders, including schizophrenia and Parkinson's disease.[2][3] Several 4-phenoxypiperidine analogs have been identified as potent and selective D4 receptor antagonists.

  • Lysine-Specific Demethylase 1 (LSD1) Inhibition: LSD1, a flavin-dependent monoamine oxidase, plays a crucial role in epigenetic regulation by catalyzing the demethylation of mono- and di-methylated lysine residues on histone H3.[4][5] Overexpression of LSD1 has been implicated in the progression of various cancers, making it a compelling target for anti-cancer drug discovery.[4][6] A series of 4-(4-benzyloxy)phenoxypiperidines has demonstrated potent and reversible inhibitory activity against LSD1.[7][8]

Quantitative Pharmacological Data

The following tables summarize the in vitro biological activities of representative structural analogs of this compound. These tables are designed for easy comparison of the potency and selectivity of these compounds against their respective targets.

Table 1: Dopamine D4 Receptor Binding Affinity of 4,4-Difluoro-3-(phenoxymethyl)piperidine Analogs

Compound IDR (Substitution on Phenoxy Ring)Ki (nM) for hD4RReference
7a 4-Fluoro140[9]
7b 3,4-Difluoro320[9]
8a 4-FluoroSimilar to 7a[10]
8b 3,4-Difluoro5.5[10]
8c 3-Methyl13[10]
8d 4-Chloro53[10]
8e Unsubstituted27[10]
9j 4-Cyano1.7[10]
9k 3,4-Difluoro2.7[10]
9l 4-Fluoro-3-methyl6.5[10]
14a (structure not specified)0.3[11][12]

Table 2: LSD1 Inhibitory Activity of 4-(4-Benzyloxy)phenoxypiperidine Analogs

Compound IDR (Substitution on Benzyloxy Ring)IC50 (µM) for LSD1Reference
10d (structure not specified)4[7][8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core structures and the key biological assays cited in this guide.

Synthesis of 4,4-Difluoro-3-(phenoxymethyl)piperidine Analogs

This protocol describes a general method for the synthesis of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs, which are potent dopamine D4 receptor antagonists.

Procedure:

  • Mesylation of the Alcohol: To a solution of tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate in dichloromethane (CH2Cl2), add triethylamine (Et3N). Cool the mixture to 0 °C and add methanesulfonyl chloride (MsCl) dropwise. Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Nucleophilic Substitution with Phenols: To the reaction mixture containing the mesylated intermediate, add the desired substituted phenol and a suitable base (e.g., potassium carbonate). Heat the reaction mixture at reflux until the starting material is consumed.

  • Boc Deprotection: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable solvent (e.g., CH2Cl2) and add trifluoroacetic acid (TFA) to remove the Boc protecting group. Stir at room temperature until deprotection is complete.

  • Purification: Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with an organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 4,4-difluoro-3-(phenoxymethyl)piperidine analog.[9]

Synthesis of 4-(4-Benzyloxy)phenoxypiperidines

This protocol outlines the synthesis of 4-(4-benzyloxy)phenoxypiperidines, which have been identified as reversible LSD1 inhibitors.

Procedure:

  • Mitsunobu Reaction: To a solution of N-Boc-4-hydroxypiperidine, 4-(benzyloxy)phenol, and triphenylphosphine (PPh3) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Boc Deprotection: Concentrate the reaction mixture and dissolve the residue in a mixture of CH2Cl2 and TFA. Stir at room temperature until the deprotection is complete.

  • N-Alkylation/Arylation: To a solution of the deprotected piperidine derivative in a suitable solvent (e.g., dimethylformamide - DMF), add a base (e.g., potassium carbonate) and the desired alkyl or aryl halide. Heat the reaction mixture to facilitate the N-substitution.

  • Purification: After completion, cool the reaction, dilute with water, and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final compound by column chromatography.[8]

Dopamine D4 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human dopamine D4 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D4 receptor.

  • Radioligand: [3H]N-methylspiperone.[9]

  • Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds dissolved in DMSO.

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Harvest the cells and homogenize them in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the binding buffer, the cell membrane preparation, the radioligand, and varying concentrations of the test compound. For determining non-specific binding, add haloperidol instead of the test compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the Ki values for the test compounds by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.[13]

LSD1 Inhibition Assay

This protocol details a horseradish peroxidase (HRP)-coupled assay to measure the inhibitory activity of compounds against LSD1.

Materials:

  • Recombinant human LSD1 enzyme.

  • LSD1 substrate (e.g., a dimethylated histone H3 peptide).

  • Horseradish peroxidase (HRP).

  • Amplex Red reagent.

  • Assay buffer: 50 mM HEPES, pH 7.5.

  • Test compounds dissolved in DMSO.

  • 384-well black plates.

  • Fluorescence plate reader.

Procedure:

  • Compound Plating: Add serial dilutions of the test compounds to the wells of a 384-well plate.

  • Enzyme Addition: Add the LSD1 enzyme to each well.

  • Incubation: Incubate the plate at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add a mixture of the LSD1 substrate, HRP, and Amplex Red to all wells to start the reaction.

  • Fluorescence Reading: Incubate the plate at 37 °C and measure the fluorescence intensity at an excitation of ~530-545 nm and an emission of ~590 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[14][15]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by these 4-phenoxypiperidine analogs is crucial for elucidating their mechanism of action and predicting their therapeutic effects and potential side effects.

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a Gi/o-coupled GPCR.[16] Upon activation by an agonist, the receptor undergoes a conformational change, leading to the dissociation of the G protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[17] The Gβγ subunit can modulate the activity of various ion channels, such as G protein-coupled inwardly rectifying potassium (GIRK) channels. Antagonists of the D4 receptor, such as the 4-phenoxypiperidine analogs discussed here, block the binding of dopamine and prevent the initiation of this signaling cascade.

D4_Signaling cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein (α, β, γ) D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D4R Binds Analog 4-Phenoxypiperidine Analog (Antagonist) Analog->D4R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Dopamine D4 Receptor Signaling Pathway
LSD1 Signaling Pathway in Cancer

LSD1 plays a central role in gene regulation through histone demethylation. It primarily removes methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to transcriptional repression or activation depending on the cellular context. In cancer, LSD1 is often overexpressed and contributes to tumorigenesis by repressing tumor suppressor genes and activating oncogenes.[4][18] LSD1 is a component of several large protein complexes, including the CoREST and NuRD complexes, which are recruited to specific gene promoters by transcription factors. Inhibition of LSD1 by compounds like the 4-(4-benzyloxy)phenoxypiperidines leads to the re-expression of tumor suppressor genes and the suppression of oncogenic pathways, ultimately inhibiting cancer cell proliferation and survival.[4][6]

LSD1_Signaling cluster_nucleus Nucleus LSD1 LSD1 Enzyme Demethylated_Histone Demethylated Histone H3 (H3K4) LSD1->Demethylated_Histone Demethylates Histone Histone H3 (H3K4me2) Histone->LSD1 Gene_Repression Tumor Suppressor Gene Repression Demethylated_Histone->Gene_Repression Gene_Activation Oncogene Activation Demethylated_Histone->Gene_Activation Cancer_Progression Cancer Progression Gene_Repression->Cancer_Progression Gene_Activation->Cancer_Progression Analog 4-(4-Benzyloxy)phenoxy- piperidine (Inhibitor) Analog->LSD1 Inhibits

LSD1 Signaling Pathway in Cancer

Conclusion

The 4-phenoxypiperidine scaffold represents a versatile and privileged structure in medicinal chemistry, yielding potent and selective modulators of critical biological targets such as the dopamine D4 receptor and LSD1. The structural analogs of this compound detailed in this guide demonstrate significant potential for the development of novel therapeutics for CNS disorders and cancer. The provided quantitative data, detailed experimental protocols, and insights into the relevant signaling pathways offer a solid foundation for further research and development in this promising area of drug discovery. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to advance them towards clinical evaluation.

References

The Pivotal Role of 4-(4-Bromophenoxy)piperidine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-bromophenoxy)piperidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile core for the design and synthesis of a diverse range of therapeutic agents. Its unique combination of a rigid piperidine ring, a flexible ether linkage, and a reactive bromophenyl group provides a powerful platform for developing potent and selective ligands for various biological targets. This technical guide delves into the synthesis, mechanism of action, and therapeutic applications of this compound derivatives, offering a comprehensive resource for researchers in the field of drug discovery.

Synthesis of the this compound Core

The synthesis of the this compound core and its derivatives is a critical first step in the drug discovery process. Various synthetic routes have been developed to access this important scaffold.

A common and efficient method involves the N-alkylation or N-arylation of a pre-formed 4-hydroxypiperidine derivative, followed by etherification with 4-bromophenol. Alternatively, Suzuki-Miyaura coupling reactions can be employed to introduce the bromophenyl moiety.

General Synthetic Workflow:

cluster_0 Starting Materials cluster_1 Key Reactions cluster_2 Intermediate cluster_3 Final Product Piperidine Precursor Piperidine Precursor N-Functionalization N-Functionalization Piperidine Precursor->N-Functionalization Coupling Reaction Coupling Reaction Piperidine Precursor->Coupling Reaction Bromophenyl Source Bromophenyl Source Etherification Etherification Bromophenyl Source->Etherification Bromophenyl Source->Coupling Reaction Functionalized Piperidine Functionalized Piperidine N-Functionalization->Functionalized Piperidine This compound Derivative This compound Derivative Etherification->this compound Derivative Coupling Reaction->this compound Derivative Functionalized Piperidine->Etherification

General Synthetic Strategies

Therapeutic Applications and Mechanisms of Action

Derivatives of this compound have shown significant promise in a variety of therapeutic areas, most notably in the treatment of central nervous system (CNS) disorders and cancer.

Central Nervous System Disorders

The this compound scaffold is a key component in the development of ligands for G protein-coupled receptors (GPCRs), particularly dopamine and serotonin receptors, which are critical targets for neuropsychiatric drugs.

Dopamine D4 Receptor Antagonism:

Several this compound derivatives have been identified as potent and selective antagonists of the dopamine D4 receptor. The D4 receptor is implicated in the pathophysiology of disorders such as schizophrenia and Parkinson's disease. Antagonism of this receptor is a key strategy for the development of novel antipsychotics with improved side-effect profiles compared to traditional neuroleptics.

Dopamine D4 Receptor Signaling Pathway (Antagonist Action):

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Dopamine Dopamine D4_Receptor Dopamine D4 Receptor (GPCR) Dopamine->D4_Receptor Binds & Activates Antagonist 4-(4-Bromophenoxy) piperidine Derivative Antagonist->D4_Receptor Binds & Blocks G_Protein Gαi/o Protein D4_Receptor->G_Protein Inhibits (when activated) Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Cellular_Response Altered Neuronal Excitability PKA->Cellular_Response Leads to

Dopamine D4 Receptor Antagonism

Serotonin Transporter (SERT) Inhibition:

The this compound moiety has also been incorporated into selective serotonin reuptake inhibitors (SSRIs). By blocking the reuptake of serotonin from the synaptic cleft, these compounds increase the concentration of this neurotransmitter, leading to their antidepressant and anxiolytic effects.

Quantitative Data for Representative Piperidine Derivatives:

Compound ClassTargetParameterValue
AryloxypiperidineDopamine D4 ReceptorKi0.3 nM - 320 nM[1][2]
BenzylpiperidineSerotonin Transporter (SERT)Ki2 nM - 400 nM[3]
PhenylpiperidineOpioid ReceptorIC500.06 mM - 80 mM[4]

Note: The data presented are for representative compounds from the literature and may not be specific to this compound itself, but to structurally related analogs.

Oncology

Recent research has explored the potential of piperidine derivatives, including those with a phenoxy linkage, as anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. For example, some derivatives have shown inhibitory activity against histone deacetylases (HDACs) and other epigenetic targets. While specific data for this compound in cancer is still emerging, the broader class of piperidine-containing compounds has demonstrated promising preclinical anticancer activity[5][6].

Experimental Protocols

Radioligand Binding Assay for Dopamine D4 Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound for the dopamine D4 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D4 receptor

  • [³H]-Spiperone (radioligand)

  • Unlabeled haloperidol (for non-specific binding)

  • Test compound (e.g., a this compound derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂)

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid and counter

Workflow for Radioligand Binding Assay:

cluster_0 Preparation cluster_1 Incubation cluster_2 Separation cluster_3 Detection & Analysis Prepare Reagents Prepare Radioligand, Test Compound, and Membrane Suspensions Incubate Incubate Reagents in 96-well Plate Prepare Reagents->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 and Ki Count->Analyze

Radioligand Binding Assay Workflow

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membrane preparation, [³H]-Spiperone, and either buffer (for total binding), unlabeled haloperidol (for non-specific binding), or the test compound.

  • Incubate the plate to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Calculate the specific binding and determine the IC₅₀ and Kᵢ values for the test compound.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound by measuring its rate of degradation in the presence of liver microsomes.

Materials:

  • Liver microsomes (human or other species)

  • NADPH regenerating system

  • Test compound

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Pre-warm the liver microsomes in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound.

  • At various time points, take aliquots of the reaction mixture and quench the reaction with cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of the compound[2][7][8].

Conclusion

The this compound scaffold represents a highly valuable starting point for the development of new therapeutics. Its synthetic tractability and the ability to modulate its properties through substitution have led to the discovery of potent and selective ligands for a range of important biological targets. The data and protocols presented in this guide are intended to facilitate further research and development of novel drug candidates based on this promising chemical core. As our understanding of the complex signaling pathways involved in disease continues to grow, the versatility of the this compound scaffold will undoubtedly continue to be exploited in the quest for safer and more effective medicines.

References

A Theoretical Deep Dive into 4-(4-Bromophenoxy)piperidine: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies applicable to 4-(4-Bromophenoxy)piperidine, a molecule of interest in medicinal chemistry and drug development. While direct computational studies on this specific molecule are not extensively available in the reviewed literature, this document extrapolates from research on structurally similar compounds, particularly N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, to present a robust framework for its theoretical analysis. This guide outlines key computational methodologies, presents expected quantitative data in a structured format, and visualizes typical workflows to aid in the virtual screening and design of novel therapeutics based on the this compound scaffold.

Molecular and Electronic Properties: A Quantitative Perspective

Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the structural and electronic characteristics of molecules like this compound. These calculations provide insights into molecular geometry, stability, and reactivity. Due to the lack of specific data for this compound, the following tables summarize representative quantitative data that would be obtained from such studies, based on findings for analogous compounds.

Table 1: Calculated Molecular Properties

PropertyValueMethodReference
HOMO Energy-6.24 eVDFT/B3LYP/6-311G(d,p)[1]
LUMO Energy-2.90 eVDFT/B3LYP/6-311G(d,p)[1]
Energy Gap (ΔE)3.34 eVDFT/B3LYP/6-311G(d,p)[1]
Ionization Potential6.24 eVDFT/B3LYP/6-311G(d,p)[1]
Electron Affinity2.90 eVDFT/B3LYP/6-311G(d,p)[1]
Electronegativity (χ)4.57 eVDFT/B3LYP/6-311G(d,p)[1]
Chemical Hardness (η)1.67 eVDFT/B3LYP/6-311G(d,p)[1]
Global Electrophilicity Index (ω)CalculableDFT/B3LYP/6-311G(d,p)[1]

Note: The values presented are for a different molecule containing a 4-bromophenoxy moiety and are illustrative of the data that would be generated for this compound.

Computational Methodologies: The "How-To" of Theoretical Analysis

The theoretical investigation of this compound would involve a multi-step computational protocol. This section details the typical experimental (computational) procedures.

Geometry Optimization

The initial step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

  • Software: Gaussian 09, Q-Chem, or similar quantum chemistry packages.[2]

  • Method: Density Functional Theory (DFT) is a popular and accurate method. The B3LYP functional is a common choice.[3][4]

  • Basis Set: A basis set like 6-311++G(d,p) or 6-31G(d) is typically employed to describe the atomic orbitals.[3][5]

  • Procedure: The starting molecular structure of this compound is built using a molecular editor. A geometry optimization calculation is then performed to find the minimum energy structure. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that a true minimum has been located.

Electronic Structure Analysis

Once the optimized geometry is obtained, various electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them indicates the molecule's stability.[1][6]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.[5]

  • Mulliken Population Analysis: This analysis provides the partial charges on each atom in the molecule, offering further insight into its reactivity.

Molecular Docking

To investigate the potential of this compound as a drug candidate, molecular docking simulations are performed to predict its binding affinity and mode of interaction with a biological target (e.g., a receptor or enzyme).

  • Software: AutoDock, Glide, or similar docking programs.[7]

  • Protocol:

    • Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

    • Ligand Preparation: The optimized 3D structure of this compound is prepared for docking.

    • Grid Generation: A grid box is defined around the active site of the receptor.[7]

    • Docking Simulation: The ligand is placed in various positions and orientations within the grid box, and a scoring function is used to estimate the binding affinity for each pose.

    • Analysis: The resulting docked poses are analyzed to identify the most favorable binding mode and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Visualizing Computational Workflows

Diagrams are essential for understanding the logical flow of theoretical studies. The following Graphviz diagrams illustrate a typical workflow for the computational analysis of a small molecule like this compound.

computational_workflow cluster_start Initial Steps cluster_dft Quantum Chemical Calculations (DFT) cluster_docking Molecular Docking Simulation cluster_end Outcome mol_build Molecular Structure Building geom_opt Geometry Optimization mol_build->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc electronic_props Electronic Property Calculation (HOMO, LUMO, MEP) geom_opt->electronic_props sar_design Structure-Activity Relationship (SAR) and Novel Compound Design electronic_props->sar_design receptor_prep Receptor Preparation docking Docking Simulation receptor_prep->docking ligand_prep Ligand Preparation ligand_prep->docking analysis Binding Mode Analysis docking->analysis analysis->sar_design

References

Methodological & Application

Synthesis Protocol for 4-(4-Bromophenoxy)piperidine: Application Notes and Detailed Methodology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-(4-Bromophenoxy)piperidine, a valuable building block in medicinal chemistry and drug discovery. The piperidine moiety is a common scaffold in a vast array of pharmaceuticals, and its functionalization allows for the exploration of diverse chemical space in the development of novel therapeutic agents. This protocol details a reliable two-step synthetic route, commencing with the etherification of a protected piperidinol and concluding with deprotection to yield the target compound.

Application Notes

This compound serves as a key intermediate in the synthesis of various biologically active molecules. The presence of the bromophenyl group offers a versatile handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse substituents. The piperidine nitrogen can be functionalized to modulate the pharmacokinetic and pharmacodynamic properties of derivative compounds. This scaffold is of significant interest in the development of antagonists for various receptors and inhibitors of enzymes implicated in a range of diseases.

Quantitative Data Summary

A summary of the key reagents and their relevant quantitative data for the synthesis is presented in Table 1.

Table 1: Summary of Reagents and Properties

ReagentMolecular FormulaMolar Mass ( g/mol )Role
N-Boc-4-hydroxypiperidineC₁₀H₁₉NO₃201.26Starting Material
4-BromophenolC₆H₅BrO173.01Reagent
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.29Reagent
Diisopropyl azodicarboxylate (DIAD)C₈H₁₄N₂O₄202.21Reagent
Tetrahydrofuran (THF)C₄H₈O72.11Solvent
Trifluoroacetic acid (TFA)C₂HF₃O₂114.02Deprotecting Agent
Dichloromethane (DCM)CH₂Cl₂84.93Solvent

Experimental Protocols

This synthesis is performed in two main stages: a Mitsunobu reaction to form the ether linkage, followed by the acidic removal of the Boc protecting group.

Step 1: Synthesis of tert-butyl this compound-1-carboxylate

This step involves the formation of the aryl ether bond via a Mitsunobu reaction between N-Boc-4-hydroxypiperidine and 4-bromophenol.[1][2]

Materials:

  • N-Boc-4-hydroxypiperidine

  • 4-Bromophenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

  • To a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) and 4-bromophenol (1.1 eq.) in anhydrous THF under an inert atmosphere, add triphenylphosphine (1.2 eq.) at room temperature.

  • Cool the resulting mixture to 0 °C using an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford tert-butyl this compound-1-carboxylate.

Step 2: Synthesis of this compound

This final step involves the deprotection of the piperidine nitrogen by removing the tert-butoxycarbonyl (Boc) group under acidic conditions.[3]

Materials:

  • tert-butyl this compound-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the purified tert-butyl this compound-1-carboxylate from Step 1 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (typically 5-10 equivalents) to the solution at room temperature and stir for 1-2 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification, if necessary, can be achieved by recrystallization or a second column chromatography.

Visualizations

The following diagrams illustrate the key logical relationships in the synthesis protocol.

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Mitsunobu Reaction cluster_step2 Step 2: Deprotection start_materials N-Boc-4-hydroxypiperidine + 4-Bromophenol reaction1 Ether Bond Formation start_materials->reaction1 Reactants reagents1 PPh3, DIAD, THF reagents1->reaction1 Reagents intermediate tert-butyl this compound-1-carboxylate reaction1->intermediate Crude Product purification1 Column Chromatography intermediate->purification1 Purification reaction2 Boc Removal purification1->reaction2 Purified Intermediate reagents2 TFA, DCM reagents2->reaction2 Reagents workup Aqueous Work-up & Purification reaction2->workup Acidic Mixture final_product This compound workup->final_product Final Product

Caption: Workflow for the two-step synthesis of this compound.

Reagent_Relationship Reagent Roles in Ether Formation NBoc N-Boc-4-hydroxypiperidine Alkoxide Piperidinyl Alkoxide (Intermediate) NBoc->Alkoxide Deprotonated by Betaine Bromophenol 4-Bromophenol Ether Protected Ether Product Bromophenol->Ether PPh3 Triphenylphosphine Betaine Phosphonium Betaine (Intermediate) PPh3->Betaine Reacts with DIAD DIAD DIAD DIAD->Betaine Betaine->Alkoxide Byproducts Triphenylphosphine oxide + DIAD-H2 Betaine->Byproducts Alkoxide->Ether SN2 attack on Bromophenol Alkoxide->Byproducts

Caption: Key reagent interactions during the Mitsunobu reaction step.

References

Application Notes and Protocols for the Purification of 4-(4-Bromophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 4-(4-Bromophenoxy)piperidine, a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs), ensuring efficacy and minimizing potential side effects. The following sections detail common purification techniques, including recrystallization and column chromatography, along with protocols for their implementation.

Introduction

This compound is a heterocyclic compound whose structural motif is found in a variety of biologically active molecules. Its synthesis can result in a range of impurities, including unreacted starting materials, by-products, and reagents. Effective purification is therefore a crucial step to ensure the quality and reliability of subsequent synthetic transformations and biological assays. The choice of purification method depends on the nature and quantity of the impurities present, as well as the desired final purity of the compound.

Potential Impurities

Understanding the potential impurities is key to developing an effective purification strategy. Depending on the synthetic route used to prepare this compound, common impurities may include:

  • Starting Materials: Unreacted 4-bromophenol and a suitable piperidine precursor (e.g., 4-hydroxypiperidine or a protected version thereof).

  • By-products: Products of side reactions, such as O-alkylation of by-products or elimination products.

  • Reagents and Solvents: Residual reagents from the synthesis (e.g., coupling agents, bases) and solvents used in the reaction and work-up.

A logical workflow for the purification of this compound is outlined below.

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification ColumnChromatography Column Chromatography Crude->ColumnChromatography For complex mixtures or high purity requirements PurityAnalysis Purity Analysis (e.g., HPLC, NMR) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PurityAnalysis->ColumnChromatography If further purification needed PureProduct Pure Product (>98%) PurityAnalysis->PureProduct If purity is sufficient

Caption: General purification workflow for this compound.

Purification Techniques

Two primary techniques are recommended for the purification of this compound: recrystallization and column chromatography.

Recrystallization

Recrystallization is a cost-effective and scalable method for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at different temperatures. For this compound, a mixed-solvent system is often effective.

Experimental Protocol: Recrystallization from Dichloromethane/n-Heptane

This protocol is adapted from a procedure used for the structurally similar compound, 1-(4-bromophenyl)piperidine, and is expected to be effective for this compound.[1]

  • Dissolution: Dissolve the crude this compound in a minimal amount of dichloromethane at room temperature.

  • Induce Precipitation: Slowly add n-heptane to the solution with stirring until a slight turbidity persists.

  • Heating: Gently warm the mixture until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. The product will crystallize out of the solution. For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold n-heptane.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

Data Presentation: Recrystallization Solvent Systems

The selection of an appropriate solvent system is crucial for successful recrystallization. The following table provides a starting point for solvent screening.

Solvent SystemRatio (v/v)Expected RecoveryExpected PurityNotes
Dichloromethane / n-Heptane1:4Good to Excellent>98%A common and effective system for similar compounds.[1]
Ethyl Acetate / HexanesVariableGood>97%Another widely used non-polar/polar aprotic solvent mixture.
Methanol / WaterVariableModerate to Good>97%Suitable for compounds with some polarity.
Column Chromatography

Column chromatography is a highly effective technique for separating compounds with different polarities.[2] It is particularly useful when recrystallization is ineffective or when a very high degree of purity is required. For piperidine derivatives, silica gel is a common stationary phase.

Experimental Protocol: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or petroleum ether).

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A typical gradient might be from 0% to 20% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation: Column Chromatography Eluent Systems

The choice of eluent is critical for achieving good separation. The following table suggests starting conditions for method development.

Stationary PhaseEluent SystemGradientExpected Rf of ProductNotes
Silica GelHexanes / Ethyl Acetate0-20% Ethyl Acetate0.2-0.4A standard system for compounds of moderate polarity.
Silica GelDichloromethane / Methanol0-5% Methanol0.3-0.5For more polar impurities. A small amount of triethylamine (0.1-1%) can be added to the eluent to reduce tailing of the basic piperidine nitrogen.
Alumina (Neutral)Hexanes / Ethyl Acetate0-15% Ethyl Acetate0.2-0.4An alternative to silica gel, which can be beneficial if the compound is sensitive to the acidic nature of silica.

Purity Analysis

After purification, the purity of this compound should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for determining purity and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like trifluoroacetic acid or formic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify the presence of any impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

The following diagram illustrates a typical HPLC workflow for purity analysis.

HPLCWorkflow SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Injection onto HPLC Column SamplePrep->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection DataAnalysis Data Analysis (Peak Integration) Detection->DataAnalysis PurityReport Purity Report DataAnalysis->PurityReport

Caption: Workflow for HPLC purity analysis of this compound.

Summary of Quantitative Data

The following table summarizes the expected outcomes of the described purification techniques.

Purification TechniqueTypical Purity AchievedTypical Recovery Yield
Recrystallization>98%70-90%
Column Chromatography>99%60-85%

Note: Actual yields and purities will depend on the nature and amount of impurities in the crude material.

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively purify this compound to the high standards required for its use in further research and development.

References

Application Notes: The Use of 4-(4-Bromophenoxy)piperidine as a Versatile Scaffold in Parallel Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it an attractive core for interacting with biological targets. 4-(4-Bromophenoxy)piperidine is a particularly valuable building block for parallel synthesis due to its two orthogonal points for diversification: the secondary amine of the piperidine ring and the aryl bromide. This allows for the rapid generation of large and diverse compound libraries, which is a key strategy in modern drug discovery to accelerate the identification of new lead compounds.[3]

This document provides detailed protocols for the use of this compound in two key parallel synthesis workflows: diversification of the piperidine nitrogen via reductive amination and diversification of the aryl bromide via Suzuki-Miyaura cross-coupling.

Workflow for Parallel Synthesis

The overall strategy involves a two-step diversification of the this compound scaffold. First, the piperidine nitrogen is functionalized, for example, through reductive amination with a library of aldehydes. Subsequently, the aryl bromide is modified via a palladium-catalyzed cross-coupling reaction, such as Suzuki-Miyaura coupling with a library of boronic acids. This approach allows for the creation of a large chemical library from a single, versatile starting material.

G cluster_0 Step 1: N-Functionalization cluster_1 Step 2: C-C Bond Formation A This compound C Reductive Amination A->C B Library of Aldehydes (R1-CHO) B->C D Intermediate Library (N-alkylated piperidines) C->D F Suzuki-Miyaura Coupling D->F E Library of Boronic Acids (R2-B(OH)2) E->F G Final Product Library F->G

Figure 1: A two-step parallel synthesis workflow.

Experimental Protocols

Protocol 1: Parallel Reductive Amination of this compound

This protocol describes the parallel synthesis of a library of N-substituted piperidines from this compound and a diverse set of aldehydes using a 96-well plate format.

Materials:

  • This compound

  • Library of aldehydes (in DMSO or a suitable solvent)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid (AcOH)

  • 96-well reaction block with sealing mat

  • Orbital shaker

Procedure:

  • Reagent Preparation:

    • Prepare a 0.5 M stock solution of this compound in DCE.

    • Prepare 1.0 M stock solutions of a diverse library of aldehydes in a suitable solvent like DMSO or DCE.

    • Prepare a slurry of sodium triacetoxyborohydride in DCE (approximately 1.5 M).

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 200 µL of the this compound stock solution (0.1 mmol).

    • Add 120 µL of the respective aldehyde stock solution (0.12 mmol, 1.2 equivalents) to each well.

    • Add 5 µL of glacial acetic acid to each well.

    • Seal the reaction block and shake at room temperature for 30 minutes to allow for iminium ion formation.

    • Carefully add 100 µL of the sodium triacetoxyborohydride slurry (0.15 mmol, 1.5 equivalents) to each well.

    • Reseal the reaction block and shake at room temperature for 16-24 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Add 500 µL of dichloromethane (DCM) to each well, seal, and shake vigorously for 5 minutes.

    • Allow the layers to separate and collect the organic layer using a liquid handler or multichannel pipette.

    • The crude products can be purified by parallel solid-phase extraction (SPE) or preparative HPLC.

G start Start: 96-well plate reagent1 Add this compound in DCE start->reagent1 reagent2 Add Aldehyde Library (R1-CHO) reagent1->reagent2 reagent3 Add Acetic Acid reagent2->reagent3 shake1 Shake at RT for 30 min reagent3->shake1 reagent4 Add Sodium Triacetoxyborohydride shake1->reagent4 shake2 Shake at RT for 16-24h reagent4->shake2 workup Quench with NaHCO3 & Extract with DCM shake2->workup purify Parallel Purification (SPE or HPLC) workup->purify end N-Substituted Library purify->end

Figure 2: Workflow for parallel reductive amination.

Representative Data for Protocol 1

Aldehyde (R1-CHO)Product Yield (%)Product Purity (%) (by LC-MS)
Benzaldehyde8595
4-Chlorobenzaldehyde8293
4-Methoxybenzaldehyde8896
Cyclohexanecarboxaldehyde7591
Isovaleraldehyde7289
Protocol 2: Parallel Suzuki-Miyaura Cross-Coupling of N-Substituted 4-(4-Bromophenoxy)piperidines

This protocol describes the parallel synthesis of a biaryl library from the N-substituted piperidines generated in Protocol 1 and a diverse set of boronic acids.

Materials:

  • N-substituted this compound library (from Protocol 1)

  • Library of boronic acids

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • 96-well reaction block with sealing mat

  • Orbital shaker with heating capability

Procedure:

  • Reagent Preparation:

    • Prepare 0.2 M stock solutions of the N-substituted this compound library in 1,4-dioxane.

    • Prepare 0.3 M stock solutions of a diverse library of boronic acids in 1,4-dioxane.

    • Prepare a 2 M aqueous solution of potassium carbonate.

  • Reaction Setup (in a 96-well reaction block under an inert atmosphere):

    • To each well, add a small magnetic stir bar.

    • Add 5 mg of Pd(dppf)Cl2 (0.006 mmol, 5 mol%) to each well.

    • Add 250 µL of the respective N-substituted piperidine stock solution (0.05 mmol).

    • Add 250 µL of the respective boronic acid stock solution (0.075 mmol, 1.5 equivalents).

    • Add 100 µL of the 2 M potassium carbonate solution.

    • Seal the reaction block and place it on a heated orbital shaker at 80-90 °C for 12-18 hours.

  • Work-up and Purification:

    • Cool the reaction block to room temperature.

    • Add 500 µL of ethyl acetate and 500 µL of water to each well.

    • Shake vigorously for 5 minutes and allow the layers to separate.

    • Collect the organic layer.

    • The crude products can be purified by parallel SPE or preparative HPLC.

G start Start: N-Substituted Library reagent1 Add Pd(dppf)Cl2 start->reagent1 reagent2 Add Boronic Acid Library (R2-B(OH)2) reagent1->reagent2 reagent3 Add K2CO3 solution reagent2->reagent3 heat Heat at 80-90°C for 12-18h reagent3->heat workup Cool, Extract with Ethyl Acetate heat->workup purify Parallel Purification (SPE or HPLC) workup->purify end Final Biaryl Library purify->end

Figure 3: Workflow for parallel Suzuki-Miyaura coupling.

Representative Data for Protocol 2 (using N-benzyl-4-(4-bromophenoxy)piperidine as the substrate)

Boronic Acid (R2-B(OH)2)Product Yield (%)Product Purity (%) (by LC-MS)
Phenylboronic acid9097
4-Methylphenylboronic acid8795
3-Methoxyphenylboronic acid8594
Thiophene-2-boronic acid7892
Pyridine-3-boronic acid7088

This compound is an excellent starting material for parallel synthesis, enabling the rapid creation of diverse chemical libraries. The orthogonal reactivity of the piperidine nitrogen and the aryl bromide allows for a modular and efficient approach to explore a vast chemical space. The protocols provided herein are robust and can be adapted to a wide range of aldehydes and boronic acids, making this building block a valuable tool for medicinal chemists and drug discovery professionals. The use of such strategies can significantly accelerate the hit-to-lead optimization process in pharmaceutical research.[4]

References

Application Notes and Protocols for Library Synthesis Utilizing the 4-(4-Bromophenoxy)piperidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(4-bromophenoxy)piperidine scaffold is a versatile building block for the synthesis of diverse chemical libraries aimed at drug discovery. Its structure incorporates several key features that make it an attractive starting point for generating novel compounds with the potential for a wide range of biological activities. The piperidine ring is a prevalent motif in many approved drugs, often contributing to favorable pharmacokinetic properties. The phenoxy ether linkage provides a balance of rigidity and flexibility, while the two distinct points of chemical diversity—the secondary amine of the piperidine and the bromine atom on the aromatic ring—allow for the systematic exploration of chemical space through parallel synthesis.

This document provides detailed protocols for the derivatization of the this compound scaffold and illustrates its application in the generation of compound libraries for biological screening.

Scaffold Overview and Diversification Strategy

The this compound core allows for a two-pronged diversification strategy. The secondary amine on the piperidine ring can be readily functionalized through reactions such as N-alkylation, N-arylation, amidation, and reductive amination. The bromo-aromatic moiety serves as a handle for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl substituents.

cluster_0 This compound Scaffold cluster_1 Diversification Points Scaffold This compound N_H Piperidine N-H (N-Alkylation, N-Arylation, Amidation) Scaffold->N_H Ar_Br Aryl Bromide (Suzuki Coupling, etc.) Scaffold->Ar_Br

Caption: Key diversification points of the this compound scaffold.

Experimental Protocols

Protocol 1: N-Alkylation of the Piperidine Ring via Reductive Amination

This protocol describes the derivatization of the piperidine nitrogen with a library of aldehydes.

Materials:

  • This compound

  • A library of diverse aldehydes

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 96-well reaction block or individual reaction vials

Procedure:

  • To each well of a 96-well reaction block, add a solution of this compound (1.0 eq.) in anhydrous DCM.

  • Add a unique aldehyde (1.1 eq.) to each respective well.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to each well.

  • Seal the reaction block and allow it to stir at room temperature for 12-16 hours.

  • Quench each reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer. The aqueous layer can be further extracted with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude products.

  • Purify the library members via high-throughput purification techniques such as mass-directed automated preparative HPLC.

Illustrative Data for N-Alkylation Library:

EntryAldehyde (R¹-CHO)Product StructureYield (%)Purity (%)
1BenzaldehydeN-benzyl-4-(4-bromophenoxy)piperidine85>95
24-FluorobenzaldehydeN-(4-fluorobenzyl)-4-(4-bromophenoxy)piperidine82>95
32-ThiophenecarboxaldehydeN-(2-thenyl)-4-(4-bromophenoxy)piperidine78>95
4CyclohexanecarboxaldehydeN-(cyclohexylmethyl)-4-(4-bromophenoxy)piperidine88>95
Protocol 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

This protocol details the diversification of the bromophenyl moiety using a library of boronic acids. The piperidine nitrogen should be protected (e.g., with a Boc group) prior to this reaction to avoid potential side reactions.

Materials:

  • N-Boc-4-(4-bromophenoxy)piperidine

  • A library of diverse aryl and heteroaryl boronic acids

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water or DME/water mixture)

  • 96-well reaction block or individual reaction vials

Procedure:

  • To each well of a 96-well reaction block, add N-Boc-4-(4-bromophenoxy)piperidine (1.0 eq.).

  • Add a unique boronic acid (1.2 eq.) to each respective well.

  • Add the base (2.0 eq.).

  • In a separate container, prepare a stock solution of the palladium catalyst in the chosen solvent.

  • Add the catalyst solution to each well under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction block and heat to 80-100 °C for 4-12 hours, with stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute each well with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer. The aqueous layer can be further extracted with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • The Boc protecting group can be removed by treatment with an acid (e.g., TFA in DCM) if desired.

  • Purify the library members using high-throughput purification methods.

Illustrative Data for Suzuki Coupling Library:

EntryBoronic Acid (R²-B(OH)₂)Product Structure (after deprotection)Yield (%)Purity (%)
1Phenylboronic acid4-(biphenyl-4-yloxy)piperidine75>95
24-Methoxyphenylboronic acid4-(4'-methoxybiphenyl-4-yloxy)piperidine72>95
3Pyridine-3-boronic acid4-(4-(pyridin-3-yl)phenoxy)piperidine65>95
4Furan-2-boronic acid4-(4-(furan-2-yl)phenoxy)piperidine68>95

Library Synthesis and Screening Workflow

The following diagram illustrates a typical workflow for the synthesis and screening of a library based on the this compound scaffold.

Scaffold This compound Scaffold Diversification Parallel Synthesis (N-Alkylation & Suzuki Coupling) Scaffold->Diversification Purification High-Throughput Purification Diversification->Purification Library Compound Library Purification->Library Screening High-Throughput Screening (HTS) Library->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A typical workflow for library synthesis and drug discovery.

Potential Biological Targets and Signaling Pathways

Derivatives of the phenoxypiperidine scaffold have shown activity against a variety of biological targets. A library synthesized from this compound could be screened against targets such as:

  • G-Protein Coupled Receptors (GPCRs): Many piperidine-containing compounds are known to interact with GPCRs, including dopamine, serotonin, and opioid receptors.

  • Ion Channels: The scaffold may serve as a basis for the discovery of modulators of various ion channels.

  • Enzymes: Structurally related molecules have been identified as inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1), which is involved in epigenetic regulation.

The following diagram illustrates a simplified signaling pathway for a hypothetical GPCR target that could be modulated by a library member.

Ligand Library Compound (e.g., from N-Alkylation) Receptor GPCR Target Ligand->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Second_Messenger->Kinase Response Cellular Response Kinase->Response

Caption: Simplified GPCR signaling pathway as a potential target.

Conclusion

The this compound scaffold represents a valuable starting point for the construction of diverse and lead-like compound libraries. The straightforward and robust protocols for its derivatization at two distinct points allow for a comprehensive exploration of the surrounding chemical space. The resulting libraries have the potential to yield novel modulators of a wide range of biological targets, thereby accelerating the early stages of drug discovery. The methodologies and data presented in these application notes provide a solid foundation for researchers to utilize this promising scaffold in their discovery programs.

Application Notes and Protocols for the Experimental Setup of 4-(4-Bromophenoxy)piperidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenoxy)piperidine is a valuable scaffold in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of a diverse range of biologically active compounds. The bromine atom on the phenoxy group provides a reactive handle for various cross-coupling reactions, enabling the introduction of a wide array of substituents and the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for common cross-coupling reactions involving this compound, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Ullmann condensation.

Core Reaction Principles

The derivatization of this compound primarily relies on transition-metal-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds at the position of the bromine atom.

  • Buchwald-Hartwig Amination: A palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine.[1][2] This method is highly versatile for synthesizing N-aryl piperidine derivatives.

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide.[3] This is a powerful tool for creating new C-C bonds and synthesizing biaryl compounds.

  • Ullmann Condensation: A copper-catalyzed reaction that can be used to form C-N, C-O, and C-S bonds.[4][5] While historically requiring harsh conditions, modern protocols have been developed with milder conditions.

The general workflow for these reactions involves the careful selection of a catalyst system (metal precursor and ligand), a base, and a suitable solvent, followed by reaction under an inert atmosphere and subsequent purification.

G General Experimental Workflow for this compound Cross-Coupling Reactions cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis start Oven-dried Schlenk tube under inert atmosphere (Ar or N2) reagents Add this compound, Coupling Partner (Amine, Boronic Acid, etc.), and Base start->reagents catalyst Add Palladium or Copper Precatalyst and Ligand reagents->catalyst solvent Add Degassed Anhydrous Solvent catalyst->solvent heating Heat reaction mixture to specified temperature (Conventional or Microwave Heating) solvent->heating monitoring Monitor reaction progress by TLC or GC-MS heating->monitoring quench Cool to room temperature and quench reaction monitoring->quench extract Perform aqueous work-up and extraction quench->extract dry Dry organic layer and concentrate in vacuo extract->dry purify Purify crude product by column chromatography dry->purify characterization Characterize purified product (NMR, MS, etc.) purify->characterization

Caption: General experimental workflow for cross-coupling reactions.

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Ullmann condensation with this compound. These are representative examples, and optimization may be required for specific substrates.

Table 1: Buchwald-Hartwig Amination of this compound with Various Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001285-95
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1101880-90
3IndolePd₂(dba)₃ (2)BrettPhos (4)K₂CO₃Toluene1102475-85
4BenzylaminePd(OAc)₂ (2)XPhos (4)NaOtBuToluene1001680-92

Table 2: Suzuki-Miyaura Coupling of this compound with Boronic Acids

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Dioxane/H₂O801880-90
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O1001288-96
33-Pyridinylboronic acidPdCl₂(dppf) (3)-Na₂CO₃DMF/H₂O902070-85
4Thiophene-2-boronic acidPd(PPh₃)₄ (5)-K₃PO₄Dioxane/H₂O801875-88

Table 3: Ullmann Condensation of this compound with Phenols

EntryPhenolCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenolCuI (10)L-Proline (20)K₂CO₃DMSO1202460-75
24-MethoxyphenolCuI (10)1,10-Phenanthroline (20)Cs₂CO₃DMF1302465-80
32-NaphtholCuI (10)L-Proline (20)K₂CO₃DMSO1203655-70
44-CyanophenolCuI (10)1,10-Phenanthroline (20)Cs₂CO₃DMF1302470-85

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) in oven-dried glassware. Solvents should be anhydrous and degassed prior to use. Reagents should be of high purity. Microwave-assisted reactions can significantly reduce reaction times.[6][7][8][9]

Protocol 1: Buchwald-Hartwig Amination

This protocol describes the general procedure for the palladium-catalyzed N-arylation of this compound with an amine.[1][10][11]

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the amine, the palladium precatalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add the degassed anhydrous toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G This compound This compound Product N-Aryl-4-(4-bromophenoxy)piperidine This compound->Product  + Amine (R-NH2) [Pd Catalyst, Ligand, Base]

Caption: Buchwald-Hartwig Amination Reaction Scheme.

Protocol 2: Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed C-C bond formation between this compound and a boronic acid.[3][12]

Materials:

  • This compound (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio, 5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, dissolve this compound and the boronic acid in the solvent system.

  • Add the base to the mixture.

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under a counterflow of argon.

  • Seal the tube and heat the reaction mixture to 80-100 °C.

  • Stir the mixture for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

G This compound This compound Product 4-(4'-Aryl-4-phenoxy)piperidine This compound->Product  + Boronic Acid (R-B(OH)2) [Pd Catalyst, Base]

Caption: Suzuki-Miyaura Coupling Reaction Scheme.

Protocol 3: Ullmann Condensation

This protocol outlines a modern approach to the copper-catalyzed C-O bond formation between this compound and a phenol.[4][5][13]

Materials:

  • This compound (1.0 mmol)

  • Phenol (1.2 mmol)

  • Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

  • Ligand (e.g., L-Proline, 0.2 mmol, 20 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous Dimethyl sulfoxide (DMSO) (5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Add this compound, the phenol, CuI, the ligand, and the base to a Schlenk tube.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMSO via syringe.

  • Seal the tube and heat the mixture in an oil bath at 120-130 °C.

  • Stir the reaction for 24-48 hours, monitoring its progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G This compound This compound Product 4-(4-Aryloxyphenoxy)piperidine This compound->Product  + Phenol (Ar-OH) [Cu Catalyst, Ligand, Base]

Caption: Ullmann Condensation Reaction Scheme.

References

Application Notes and Protocols for the Analytical Characterization of 4-(4-Bromophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 4-(4-Bromophenoxy)piperidine. The protocols outlined below are designed to ensure the identity, purity, and quality of this compound for research and development purposes.

Compound Information
PropertyValue
IUPAC Name This compound
CAS Number 74130-05-5[1][2]
Molecular Formula C₁₁H₁₄BrNO[1][2]
Molecular Weight 256.14 g/mol [1][3]
Monoisotopic Mass 255.0259 Da[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in ppm. These values are estimated based on the analysis of structurally similar compounds, such as 4-(4'-Bromophenyl)piperidine[5], and standard chemical shift increments. The exact values may vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Ar-H (ortho to O)~6.85d2H~8.8
Ar-H (ortho to Br)~7.38d2H~8.8
Piperidine-CH (at C4)~4.25m1H-
Piperidine-CH₂ (at C2, C6 - axial)~2.75m2H-
Piperidine-CH₂ (at C2, C6 - equatorial)~3.15m2H-
Piperidine-CH₂ (at C3, C5 - axial)~1.70m2H-
Piperidine-CH₂ (at C3, C5 - equatorial)~2.05m2H-
Piperidine-NH~1.60br s1H-

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

AssignmentChemical Shift (δ, ppm)
Ar-C (C-O)~157.0
Ar-C (ortho to O)~117.5
Ar-C (ortho to Br)~132.5
Ar-C (C-Br)~114.0
Piperidine-C (C4)~72.0
Piperidine-C (C2, C6)~44.5
Piperidine-C (C3, C5)~31.0
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a spectral width of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of 0 to 200 ppm.

    • Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the acquired FID files using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample ~10 mg Sample NMR_Tube NMR Tube Sample->NMR_Tube dissolve in Solvent 0.7 mL CDCl₃ Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer insert H1_Acq ¹H Acquisition Spectrometer->H1_Acq C13_Acq ¹³C Acquisition Spectrometer->C13_Acq Processing Fourier Transform, Phase & Baseline Correction H1_Acq->Processing C13_Acq->Processing Analysis Structure Elucidation Processing->Analysis interpret

NMR analysis workflow from sample preparation to structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. The presence of bromine provides a characteristic isotopic pattern that is a key diagnostic feature.

Predicted Mass Spectrometry Data

The isotopic distribution of bromine (⁴⁹Br: 50.7%, ⁸¹Br: 49.3%) results in a distinctive M+ and M+2 isotopic pattern with nearly equal intensity.[6]

Table 3: Predicted m/z for [M+H]⁺ Adduct

AdductFormulaCalculated m/z
[M(⁷⁹Br)+H]⁺C₁₁H₁₅⁷⁹BrNO⁺256.03316[4]
[M(⁸¹Br)+H]⁺C₁₁H₁₅⁸¹BrNO⁺258.03111
Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL with the initial mobile phase.

  • Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 600 L/hr.

  • Data Analysis: Identify the molecular ion peak and confirm the characteristic [M]+/[M+2]+ isotopic pattern for bromine. Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

Mass Spectrometry Analysis Workflow

MS_Workflow cluster_analysis Interpretation Sample Diluted Sample (1-10 µg/mL) HPLC HPLC Separation (C18 Column) Sample->HPLC inject ESI Electrospray Ionization (Positive Mode) HPLC->ESI elute MS_Analyzer Mass Analyzer (e.g., TOF, Orbitrap) ESI->MS_Analyzer ionize Data_Out Mass Spectrum MS_Analyzer->Data_Out detect Analysis Data Analysis Data_Out->Analysis process MW_Confirm Confirm Molecular Weight Analysis->MW_Confirm Isotope_Check Check Br Isotopic Pattern (M+ and M+2) Analysis->Isotope_Check HRMS Confirm Elemental Comp. Analysis->HRMS

Workflow for LC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of this compound and for quantifying it in various matrices.

Experimental Protocol: Purity Assessment by RP-HPLC
  • Sample Preparation: Prepare a sample solution at a concentration of approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 225 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak area of the main component and any impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area. The method should be validated according to ICH guidelines.[7]

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, Br) in the compound, which serves as a fundamental confirmation of its empirical formula.

Table 4: Theoretical Elemental Composition

ElementSymbolMass %
CarbonC51.58%
HydrogenH5.51%
BromineBr31.20%
NitrogenN5.47%
OxygenO6.25%
Experimental Protocol: Elemental Analysis
  • Sample Preparation: Accurately weigh 1-2 mg of the dried, pure compound into a tin capsule.

  • Instrumentation: Use a CHN analyzer for carbon, hydrogen, and nitrogen. A separate method, such as combustion followed by ion chromatography, is typically used for bromine analysis.

  • Analysis: The sample is combusted at high temperatures (around 1000 °C). The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

  • Data Validation: The experimental percentages should be within ±0.4% of the theoretical values to confirm the elemental composition.

Overall Characterization Strategy

The following diagram illustrates the logical flow for the complete analytical characterization of a newly synthesized or procured batch of this compound.

Characterization_Strategy cluster_identity Identity Confirmation cluster_purity Purity & Composition Start New Batch of This compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (LC-MS) Start->MS HPLC HPLC-UV (Purity Assay) NMR->HPLC Structure Confirmed MS->HPLC Elemental Elemental Analysis HPLC->Elemental Purity ≥ 98% Final Qualified Material for Use Elemental->Final Composition Confirmed

Logical workflow for the comprehensive characterization of the compound.

References

Application Notes and Protocols for the Derivatization of 4-(4-Bromophenoxy)piperidine for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(4-bromophenoxy)piperidine scaffold is a versatile building block in medicinal chemistry, offering a privileged structure for the development of novel therapeutic agents. Its constituent parts—the piperidine ring, the phenoxy linker, and the bromine atom—provide multiple points for chemical modification, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties. The piperidine moiety is a common feature in many centrally active drugs, imparting favorable pharmacokinetic characteristics. The phenoxy group provides a rigid linker, while the bromine atom serves as a convenient handle for a variety of cross-coupling reactions, allowing for the introduction of diverse aromatic and heteroaromatic substituents.

This document provides detailed application notes and experimental protocols for the derivatization of this compound and the subsequent biological screening of the resulting compound library. The protocols are designed to be accessible to researchers in both academic and industrial drug discovery settings.

Synthetic Strategies for Derivatization

The derivatization of this compound can be primarily achieved through two key synthetic transformations: modification of the piperidine nitrogen and functionalization of the bromophenyl group.

N-Alkylation and N-Arylation of the Piperidine Ring

The secondary amine of the piperidine ring is readily amenable to a variety of N-functionalization reactions, including N-alkylation, N-arylation, and reductive amination. These modifications allow for the introduction of a wide range of substituents that can modulate the compound's physicochemical properties, such as lipophilicity and basicity, and influence its interaction with biological targets.

Suzuki-Miyaura Cross-Coupling of the Bromophenyl Group

The bromine atom on the phenyl ring serves as an excellent electrophilic partner for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond with a wide array of boronic acids and esters, facilitating the introduction of various aryl and heteroaryl groups. This diversification strategy is crucial for exploring structure-activity relationships (SAR) and optimizing target engagement.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.

  • Add finely powdered potassium carbonate (2.0 eq).

  • To the stirred suspension, add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Biological Screening Protocols

Derivatives of this compound have shown potential as modulators of various biological targets, particularly G-protein coupled receptors (GPCRs) such as dopamine and opioid receptors. The following are general protocols for initial biological screening.

Protocol 3: Dopamine D4 Receptor Binding Assay (Radioligand Competition)

This assay determines the binding affinity of test compounds for the dopamine D4 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Spiperone or a similar suitable D4 receptor antagonist.

  • Non-specific binding control: Haloperidol or another potent D4 antagonist.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds (derivatives of this compound).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus (cell harvester).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at its Kd value).

  • For total binding wells, add only the radioligand and buffer.

  • For non-specific binding wells, add the radioligand, buffer, and a high concentration of the non-specific binding control.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value for each test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol 4: Mu-Opioid Receptor Functional Assay (cAMP Inhibition)

This assay measures the ability of test compounds to act as agonists or antagonists at the mu-opioid receptor by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • A cell line stably co-expressing the human mu-opioid receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a cell line suitable for a cAMP immunoassay (e.g., CHO-K1).

  • Forskolin (an adenylyl cyclase activator).

  • A known mu-opioid receptor agonist (e.g., DAMGO).

  • Test compounds.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • 96- or 384-well cell culture plates.

  • Plate reader compatible with the chosen detection method.

Procedure (Antagonist Mode):

  • Plate the cells in a suitable microplate and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compound for a defined period (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of a known mu-opioid receptor agonist (e.g., EC₈₀ of DAMGO) in the presence of forskolin.

  • Incubate for a specified time to allow for changes in cAMP levels.

  • Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit and a plate reader.

  • Generate concentration-response curves to determine the IC₅₀ of the test compounds in their ability to block the agonist-induced inhibition of cAMP production.

Data Presentation

Quantitative data from biological screening should be summarized in a clear and organized manner to facilitate structure-activity relationship (SAR) analysis.

Table 1: Representative Biological Data for this compound Derivatives

Compound IDR (N-substituent)Ar (C4-substituent)Dopamine D4 Ki (nM)Mu-Opioid IC₅₀ (nM)
1a -H-Br>1000>1000
1b -CH₂Ph-Br55250
1c -CH₂CH₂Ph-Br28120
2a -H-Ph850900
2b -CH₂Ph-Ph32180
2c -H-4-MeO-Ph720810

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will be determined experimentally.

Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

Derivatization_Workflow cluster_N N-Derivatization cluster_C C4-Derivatization start This compound N_alkylation N-Alkylation / N-Arylation start->N_alkylation N_reductive Reductive Amination start->N_reductive suzuki Suzuki Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald library Compound Library N_alkylation->library N_reductive->library suzuki->library buchwald->library screening Biological Screening library->screening sar SAR Analysis screening->sar

GPCR_Signaling ligand Dopamine / Opioid Agonist receptor Dopamine D4 / Mu-Opioid Receptor (GPCR) ligand->receptor Binds g_protein Gαi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., altered gene expression, ion channel modulation) pka->cellular_response Phosphorylates Targets antagonist This compound Derivative (Antagonist) antagonist->receptor Blocks Binding

Application Notes and Protocols for the Scale-Up Synthesis of 4-(4-Bromophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 4-(4-Bromophenoxy)piperidine, a key intermediate in the development of various pharmaceutical agents. The synthesis is approached through two robust and scalable methods: the Williamson Ether Synthesis and the Buchwald-Hartwig O-arylation. This guide offers comprehensive experimental procedures, data presentation in tabular format for easy comparison, and visual diagrams of the synthetic pathways and workflows to aid in successful implementation in a laboratory or pilot plant setting.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of compounds targeting a range of biological receptors. Its structural motif is present in numerous drug candidates. The development of a reliable and scalable synthetic route is crucial for ensuring a consistent supply of this intermediate for research and development purposes. This document outlines two well-established synthetic strategies that can be adapted for large-scale production.

Synthetic Strategies

Two primary methods are presented for the synthesis of this compound:

  • Williamson Ether Synthesis: A classic and widely used method for forming ethers, this reaction involves the nucleophilic substitution of a halide by an alkoxide. In this context, the sodium salt of 4-hydroxypiperidine reacts with 1-bromo-4-fluorobenzene or a similarly activated aryl halide.

  • Buchwald-Hartwig O-arylation: A modern, palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of carbon-oxygen bonds.[1][2] This method allows for the coupling of an alcohol (4-hydroxypiperidine) with an aryl halide (1-bromo-4-fluorobenzene) under relatively mild conditions.

Diagram of Synthetic Pathways

G cluster_0 Williamson Ether Synthesis cluster_1 Buchwald-Hartwig O-arylation A 4-Hydroxypiperidine C 4-Piperidinolate A->C Deprotonation B Strong Base (e.g., NaH) B->C E This compound C->E SNAr D 1-Bromo-4-fluorobenzene D->E F 4-Hydroxypiperidine J This compound F->J Cross-coupling G 1-Bromo-4-fluorobenzene G->J H Pd Catalyst & Ligand H->J I Base (e.g., K3PO4) I->J

Caption: Synthetic routes to this compound.

Experimental Protocols

The following protocols are designed for a gram-scale synthesis and can be scaled up with appropriate modifications to equipment and safety procedures.

Protocol 1: Williamson Ether Synthesis

This protocol is adapted from established procedures for the synthesis of aryloxypiperidines.

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet/outlet.

  • Heating mantle with temperature controller.

  • Standard laboratory glassware.

  • 4-Hydroxypiperidine

  • Sodium hydride (60% dispersion in mineral oil)

  • 1-Bromo-4-fluorobenzene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add 4-hydroxypiperidine (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Alkoxide Formation: Stir the mixture at room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • Aryl Halide Addition: Add 1-bromo-4-fluorobenzene (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and add toluene and water.

    • Separate the organic layer, and extract the aqueous layer with toluene.

    • Combine the organic layers and wash with water, then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).

Protocol 2: Buchwald-Hartwig O-arylation

This protocol is based on modern palladium-catalyzed cross-coupling methodologies.

Materials and Equipment:

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques.

  • Magnetic stirrer and hotplate.

  • Inert atmosphere glovebox or Schlenk line.

  • Standard laboratory glassware.

  • 4-Hydroxypiperidine

  • 1-Bromo-4-fluorobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., RuPhos, XPhos)

  • Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a glovebox or under a stream of nitrogen, add to a Schlenk flask: 4-hydroxypiperidine (1.2 eq), 1-bromo-4-fluorobenzene (1.0 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02-0.05 eq), and the phosphine ligand (0.04-0.10 eq).

  • Solvent Addition: Add anhydrous toluene or dioxane to the flask to achieve a concentration of approximately 0.5 M.

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

    • Wash the Celite pad with additional ethyl acetate.

    • Combine the filtrates and wash with water, then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound.

Table 1: Williamson Ether Synthesis Parameters

ParameterValue
Reactant 1 4-Hydroxypiperidine
Reactant 2 1-Bromo-4-fluorobenzene
Base Sodium Hydride
Solvent DMF
Temperature 80-90 °C
Reaction Time 12-18 hours
Typical Yield 60-75%
Purity (crude) 85-95%

Table 2: Buchwald-Hartwig O-arylation Parameters

ParameterValue
Reactant 1 4-Hydroxypiperidine
Reactant 2 1-Bromo-4-fluorobenzene
Catalyst Pd(OAc)₂
Ligand RuPhos or XPhos
Base K₃PO₄ or Cs₂CO₃
Solvent Toluene or Dioxane
Temperature 100-110 °C
Reaction Time 12-24 hours
Typical Yield 70-85%
Purity (crude) >90%

Workflow and Logic Diagrams

Experimental Workflow: General Synthesis

G Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Charge Reactants, Base/Catalyst, Solvent Setup->Reagents Reaction Heat and Stir (Monitor Progress) Reagents->Reaction Workup Quench, Extract, and Wash Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Analysis Characterization (NMR, MS, Purity) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for synthesis.

Decision Logic: Method Selection

G Cost Cost a Primary Concern? Substrate Substrate Sensitivity to Strong Base? Cost->Substrate No Williamson Use Williamson Ether Synthesis Cost->Williamson Yes Yield Maximizing Yield is Critical? Substrate->Yield No Buchwald Use Buchwald-Hartwig O-arylation Substrate->Buchwald Yes Yield->Williamson No Yield->Buchwald Yes

Caption: Decision tree for selecting a synthetic method.

Safety Considerations

  • Sodium Hydride: A highly flammable and reactive solid. Handle only under an inert atmosphere and away from water and protic solvents.

  • Palladium Catalysts and Phosphine Ligands: Can be air and moisture sensitive. Handle under an inert atmosphere. They are also costly and should be recovered when possible.

  • Solvents: DMF, toluene, and dioxane are flammable and have associated health risks. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Pressurized Reactions: When scaling up, be mindful of potential pressure build-up, especially during quenching steps.

Conclusion

The Williamson Ether Synthesis and the Buchwald-Hartwig O-arylation are both viable and scalable methods for the synthesis of this compound. The choice of method will depend on factors such as cost, substrate availability, and desired purity and yield. The protocols and data provided in this document serve as a comprehensive guide for researchers and drug development professionals to successfully synthesize this important pharmaceutical intermediate. Careful attention to reaction conditions and safety precautions is essential for a successful and safe scale-up.

References

Application Notes and Protocols for 4-(4-Bromophenoxy)piperidine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 4-(4-Bromophenoxy)piperidine in various biological assays, with a primary focus on its interaction with the sigma-1 (σ1) receptor. The protocols detailed below are based on established methodologies for characterizing ligands of the σ1 receptor and related targets.

Introduction

This compound belongs to the phenoxyalkylpiperidine class of compounds, which are recognized for their high affinity for sigma-1 (σ1) receptors. The σ1 receptor is a unique intracellular chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface. It is implicated in a wide range of cellular functions and is a promising therapeutic target for various central nervous system disorders, including neurodegenerative diseases, psychiatric conditions, and pain. The versatile structure of this compound also makes it a valuable scaffold for the development of inhibitors for other targets, such as Lysine-Specific Demethylase 1 (LSD1), and as a modulator of dopamine D4 receptors.

Data Presentation

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the binding affinities of structurally related phenoxyalkylpiperidine derivatives for the sigma-1 (σ1) and sigma-2 (σ2) receptors. This data provides a strong rationale for investigating this compound as a potent and selective σ1 receptor ligand.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Selectivity (σ2/σ1)
1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine (1a)σ10.34 - 1.18High
N-[(4-methoxyphenoxy)ethyl]piperidines (1b)σ10.89 - 1.49High
1-[(4-bromophenyl)methyl]-4-(4-fluorobenzoyl)piperidineσ12.96 ± 0.575
1-[(4-bromophenyl)methyl]-4-(α-hydroxy-4-fluorophenyl)piperidineσ11.41 ± 0.22>606

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of this compound, it is crucial to understand the signaling pathways it may modulate and the experimental workflows used to investigate its activity.

Sigma-1 Receptor Signaling Pathway

The following diagram illustrates the key signaling events initiated by the activation of the σ1 receptor.

Sigma1_Signaling Sigma-1 Receptor Signaling Pathway cluster_ER Endoplasmic Reticulum Sigma1_BiP σ1-Receptor-BiP Complex Sigma1_Active Active σ1-Receptor Sigma1_BiP->Sigma1_Active Dissociation IP3R IP3 Receptor Sigma1_Active->IP3R Modulates IRE1a IRE1α Sigma1_Active->IRE1a Modulates Ca_Mito Ca²⁺ uptake by Mitochondria IP3R->Ca_Mito Promotes Ca²⁺ release ER_Stress_Response ER Stress Response IRE1a->ER_Stress_Response Initiates Ligand This compound (Agonist) Ligand->Sigma1_BiP Binds to Cell_Survival Enhanced Cell Survival Neuroprotection Ca_Mito->Cell_Survival ER_Stress_Response->Cell_Survival

Caption: Sigma-1 Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines a typical workflow for a competitive radioligand binding assay to determine the affinity of this compound for the σ1 receptor.

Radioligand_Binding_Workflow Experimental Workflow: Radioligand Binding Assay A Preparation of Reagents: - Cell membranes with σ1 receptor - Radiolabeled ligand (e.g., ³H-pentazocine) - this compound (unlabeled) B Assay Setup in 96-well plate: - Total binding wells - Non-specific binding wells - Competition binding wells with varying concentrations of test compound A->B C Incubation: Allow binding to reach equilibrium (e.g., 60 min at 37°C) B->C D Filtration: Rapidly separate bound and free radioligand using a cell harvester and filter mats C->D E Washing: Wash filters with ice-cold buffer to remove non-specifically bound radioligand D->E F Scintillation Counting: Quantify radioactivity on filter mats E->F G Data Analysis: - Calculate specific binding - Determine IC50 and Ki values F->G

Caption: Experimental Workflow for Radioligand Binding Assay.

Experimental Protocols

Sigma-1 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the σ1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell Membranes: Guinea pig brain membranes or membranes from a cell line overexpressing the human σ1 receptor.

  • Radioligand: --INVALID-LINK---Pentazocine (specific activity ~30-60 Ci/mmol).

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to prepare a stock solution.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Ligand: Haloperidol (10 µM final concentration).

  • Scintillation Cocktail.

  • Glass fiber filter mats (e.g., Whatman GF/B).

  • 96-well microplates.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in assay buffer. The final concentration in the assay should typically range from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the cell membrane preparation in ice-cold assay buffer to a final protein concentration of 100-200 µ g/well .

    • Prepare the --INVALID-LINK---pentazocine solution in assay buffer to a final concentration of 2-5 nM.

  • Assay Setup (in triplicate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of --INVALID-LINK---pentazocine, and 100 µL of the membrane suspension to designated wells.

    • Non-specific Binding: Add 50 µL of 10 µM haloperidol, 50 µL of --INVALID-LINK---pentazocine, and 100 µL of the membrane suspension to designated wells.

    • Competitive Binding: Add 50 µL of each dilution of this compound, 50 µL of --INVALID-LINK---pentazocine, and 100 µL of the membrane suspension to the remaining wells.

  • Incubation:

    • Incubate the plates at 37°C for 60 minutes.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through glass fiber filter mats using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Radioactivity Measurement:

    • Dry the filter mats and place them in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vitro Neuroprotection Assay

This assay evaluates the potential of this compound to protect neuronal cells from excitotoxicity, a process in which σ1 receptor agonists have shown protective effects.

Materials:

  • Cell Line: HT22 mouse hippocampal neuronal cells.

  • Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Glutamate solution.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding:

    • Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for 1 hour.

  • Induction of Excitotoxicity:

    • Add glutamate to a final concentration of 5 mM to all wells except the control group.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the control (untreated) cells.

    • Plot the cell viability against the concentration of this compound to determine its neuroprotective effect.

These protocols provide a foundation for investigating the biological activities of this compound. Researchers are encouraged to optimize these assays based on their specific experimental conditions and objectives.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Bromophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(4-Bromophenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common methods for synthesizing this compound involve the formation of an ether linkage between a 4-hydroxypiperidine derivative and an activated bromophenyl group. The key strategies include:

  • Mitsunobu Reaction: This reaction couples an alcohol (4-hydroxypiperidine) with a phenol (4-bromophenol) using a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate - DEAD).

  • Ullmann Condensation: This is a copper-catalyzed reaction that couples an alcohol or its corresponding alkoxide with an aryl halide.

  • Buchwald-Hartwig O-Arylation: A palladium-catalyzed cross-coupling reaction between an alcohol and an aryl halide.

Q2: I am experiencing low yields in my synthesis. What are the general factors I should investigate?

A2: Low yields in the synthesis of this compound can stem from several factors. Key areas to investigate include:

  • Purity of Starting Materials: Ensure that 4-hydroxypiperidine, 4-bromophenol, and any aryl halides are free of impurities and moisture. The piperidine nitrogen should ideally be protected (e.g., with a Boc or Cbz group) to prevent side reactions.

  • Reaction Conditions: Temperature, reaction time, and the choice of solvent, base, and catalyst/ligand system are critical and need to be optimized.

  • Inert Atmosphere: For catalyst-sensitive reactions like the Ullmann and Buchwald-Hartwig couplings, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst deactivation.

  • Purification Method: The choice of purification technique can significantly impact the final isolated yield.

Q3: What are the potential side reactions in the synthesis of this compound?

A3: Depending on the synthetic route, several side reactions can occur:

  • N-Arylation: In reactions where the piperidine nitrogen is unprotected, it can compete with the hydroxyl group in nucleophilic attack on the aryl halide, leading to the formation of N-arylpiperidine byproducts.

  • Elimination: Under harsh basic conditions, elimination from the 4-hydroxypiperidine ring can occur.

  • Debromination: In some catalytic cycles, particularly with palladium catalysts, the bromo group on the phenyl ring can be replaced by hydrogen.

  • Homocoupling: In Ullmann reactions, homocoupling of the aryl halide can lead to the formation of biphenyl derivatives.

Troubleshooting Guides

Mitsunobu Reaction

Issue: Low or no product formation.

Potential CauseTroubleshooting Steps
Poor quality reagents Use freshly opened or purified triphenylphosphine and DEAD/DIAD. Ensure 4-hydroxypiperidine and 4-bromophenol are dry.
Incorrect reaction temperature The addition of the azodicarboxylate is often performed at low temperatures (e.g., 0-5 °C) to control the reaction rate and minimize side reactions.[1]
Suboptimal solvent Benzene or toluene are commonly used solvents.[1] Ensure the solvent is anhydrous.
Steric hindrance If using a bulky protecting group on the piperidine nitrogen, it might sterically hinder the reaction. Consider a smaller protecting group.

Issue: Difficulty in purification.

Potential CauseTroubleshooting Steps
Triphenylphosphine oxide byproduct This byproduct can be challenging to remove. It can be precipitated out from a nonpolar solvent or removed by chromatography.
Excess reagents Unreacted starting materials and byproducts from the azodicarboxylate can co-elute with the product. Optimize stoichiometry to minimize excess reagents.
Ullmann Condensation

Issue: Low yield of the desired ether.

Potential CauseTroubleshooting Steps
Inactive copper catalyst Use freshly prepared or activated copper powder. Commercially available copper(I) salts like CuI are often more reliable.
High reaction temperature While traditional Ullmann reactions require high temperatures, this can also lead to degradation.[2] Explore using ligands that can promote the reaction at lower temperatures.
Inappropriate base A strong, non-nucleophilic base like potassium carbonate or cesium carbonate is often used to generate the alkoxide in situ.
Solvent choice High-boiling polar aprotic solvents like DMF, NMP, or dioxane are typically used.[3]
N-Arylation side reaction Protect the piperidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) before the coupling reaction.

Issue: Formation of debrominated byproduct.

Potential CauseTroubleshooting Steps
Presence of a hydrogen source Ensure all reagents and solvents are anhydrous.
Reaction conditions Modifying the ligand, base, or temperature may help to suppress this side reaction.
Buchwald-Hartwig O-Arylation

Issue: Catalyst deactivation.

Potential CauseTroubleshooting Steps
Presence of oxygen Thoroughly degas the solvent and reaction mixture and maintain a strict inert atmosphere (argon or nitrogen).
Impure reagents Use high-purity palladium catalyst, ligands, and reagents.
Incorrect ligand choice The choice of phosphine ligand is crucial. Sterically hindered and electron-rich ligands often give better results.

Issue: Low conversion of starting materials.

Potential CauseTroubleshooting Steps
Suboptimal base A strong, non-nucleophilic base is required. Sodium or potassium tert-butoxide are commonly used.
Incorrect palladium source Pd(OAc)₂ or Pd₂(dba)₃ are common palladium precursors. The choice can influence the reaction outcome.
Low reaction temperature These reactions often require elevated temperatures (e.g., 80-110 °C).

Experimental Protocols

Mitsunobu Reaction for a this compound Derivative

This protocol is adapted from the synthesis of a structurally similar compound, cis-4-(4-bromophenoxy)-1-ethoxycarbonyl-3-phenylpiperidine.[1]

Reactants:

ReactantMolecular Weight ( g/mol )AmountMoles
trans-1-Ethoxycarbonyl-3-phenyl-4-piperidinol263.346.26 g0.0238
Triphenylphosphine262.297.21 g0.0275
4-Bromophenol173.014.76 g0.0275
Diethyl azodicarboxylate (DEAD)174.154.79 g0.0275
Benzene-500 mL-

Procedure:

  • To a stirred solution of trans-1-ethoxycarbonyl-3-phenyl-4-piperidinol (6.26 g), triphenylphosphine (7.21 g), and 4-bromophenol (4.76 g) in 250 mL of benzene, add a solution of diethyl azodicarboxylate (4.79 g) in 250 mL of benzene dropwise at 5 °C under a nitrogen atmosphere.[1]

  • After the addition is complete, allow the mixture to stir at room temperature overnight.[1]

  • Process the reaction mixture to isolate the product. Note: The original source refers to another example for the workup procedure, which typically involves washing with aqueous solutions to remove byproducts, drying the organic layer, and concentrating under reduced pressure, followed by chromatographic purification.

Visualizations

experimental_workflow cluster_mitsunobu Mitsunobu Reaction Workflow start Start: Combine 4-hydroxypiperidine derivative, 4-bromophenol, and triphenylphosphine in benzene add_dead Add DEAD solution dropwise at 5°C start->add_dead react Stir overnight at room temperature add_dead->react workup Aqueous workup and extraction react->workup purify Column chromatography workup->purify product This compound derivative purify->product

Caption: Workflow for the Mitsunobu synthesis of a this compound derivative.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield reagents Impure/Wet Reagents low_yield->reagents conditions Suboptimal Conditions (Temp, Time, Solvent) low_yield->conditions atmosphere Non-Inert Atmosphere (for catalytic reactions) low_yield->atmosphere side_reactions Side Reactions (e.g., N-Arylation) low_yield->side_reactions purify_reagents Purify/Dry Reagents reagents->purify_reagents optimize Optimize Reaction Parameters conditions->optimize inert Use Inert Gas (N2 or Ar) atmosphere->inert protecting_group Use Protecting Group on Piperidine N side_reactions->protecting_group

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Synthesis of 4-(4-Bromophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Bromophenoxy)piperidine. The synthesis of this compound, typically achieved through a nucleophilic aromatic substitution reaction such as an Ullmann condensation or a Buchwald-Hartwig C-O coupling, can be prone to several side reactions that may affect yield and purity.

Troubleshooting Guide

Unexpected results during the synthesis can often be traced back to specific side reactions or suboptimal reaction conditions. The table below outlines common issues, their potential causes, and recommended solutions.

Issue Observed Potential Cause Recommended Solution
Low or No Yield of Desired Product 1. Catalyst Inactivity: The copper or palladium catalyst may be oxidized or poisoned.- For Ullmann reactions, use freshly activated copper powder.[1] - For Buchwald-Hartwig reactions, ensure the use of an air-stable pre-catalyst or maintain strictly anaerobic conditions.[2] - Avoid reagents with potential catalyst poisons like sulfur-containing compounds.[3]
2. Suboptimal Base: The base may not be strong enough or may be sterically hindered.- For Ullmann reactions, strong bases like potassium carbonate or cesium carbonate are often effective.[4] - For Buchwald-Hartwig, sodium tert-butoxide is common, but weaker bases like K₃PO₄ can be used for sensitive substrates.
3. Poor Solvent Choice: The solvent may not be suitable for the reaction temperature or solubility of reagents.- Traditional Ullmann reactions often require high-boiling polar solvents like DMF or NMP.[1] - Buchwald-Hartwig reactions are commonly run in solvents like toluene or dioxane.[3] Ensure all reactants are soluble at the reaction temperature.[2]
Presence of N-Arylated Piperidine Side Product N-Arylation of Piperidine: The piperidine nitrogen acts as a nucleophile, competing with the hydroxyl group to attack the aryl halide.- Use a protected 4-hydroxypiperidine (e.g., N-Boc-4-hydroxypiperidine) in the coupling reaction, followed by a deprotection step. - In an Ullmann reaction, the choice of ligand and base can sometimes favor O-arylation over N-arylation.[5][6]
Presence of a High Molecular Weight Impurity (Biaryl Ether) Homocoupling of 4-Bromophenol: If 4-hydroxypiperidine is deprotonated to form a phenoxide-like intermediate in situ, this can couple with another molecule of 4-bromophenol. More commonly, if 4-bromophenol is a starting material, it can undergo homocoupling.- Optimize the stoichiometry of the reactants to avoid an excess of the phenol component. - Lowering the reaction temperature may reduce the rate of homocoupling.
Presence of a Biphenyl-type Impurity Ullmann Homocoupling of Aryl Halide: Two molecules of the aryl halide (e.g., 1,4-dibromobenzene) can couple to form a symmetrical biaryl compound.[7][8][9]- This is a common side reaction in Ullmann condensations, especially at high temperatures.[10] - Using a ligand-assisted protocol can often increase the selectivity for the desired cross-coupling product.[11]
Presence of Debrominated Starting Material Hydrodehalogenation: The aryl bromide is reduced to the corresponding arene (bromobenzene is converted to benzene).- This is a known side reaction in palladium-catalyzed couplings like the Buchwald-Hartwig reaction.[12][13] - Ensure the reaction is free of adventitious water or other proton sources. The choice of ligand and base can also influence this pathway.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common methods involve forming the aryl ether bond through a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig C-O coupling reaction.[1][14] In these reactions, 4-hydroxypiperidine (or a protected version) is coupled with an activated aryl halide, such as 1,4-dibromobenzene or 4-bromofluorobenzene.

Q2: My main impurity is 1-(4-bromophenyl)-4-hydroxypiperidine. How can I avoid this?

A2: This side product arises from the N-arylation of 4-hydroxypiperidine. The nitrogen atom of the piperidine ring competes with the oxygen of the hydroxyl group as the nucleophile. To prevent this, it is highly recommended to use N-protected 4-hydroxypiperidine, such as N-Boc-4-hydroxypiperidine. The Boc protecting group can be removed in a subsequent step with an acid like trifluoroacetic acid (TFA).

Q3: What is the role of the ligand in these coupling reactions?

A3: In modern Ullmann and Buchwald-Hartwig reactions, ligands play a crucial role in stabilizing the metal catalyst, increasing its solubility, and promoting the desired catalytic cycle.[11] For Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands are often used to facilitate the oxidative addition and reductive elimination steps.[2] For Ullmann reactions, ligands such as diamines or amino acids can accelerate the reaction and allow for milder reaction conditions.[15]

Q4: Can I use 4-chlorophenol and piperidine as starting materials?

A4: While conceptually possible, this approach is less common. The reactivity of aryl halides in these coupling reactions generally follows the trend I > Br > Cl.[4] Aryl chlorides are often less reactive and may require more forcing conditions or specialized catalytic systems.[2]

Q5: How can I purify the final product from the common side products?

A5: Purification is typically achieved through column chromatography on silica gel. The polarity differences between the desired product, the N-arylated side product, and any homocoupled impurities are usually sufficient for separation. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material.

Experimental Protocol: Synthesis of this compound via Ullmann-type Reaction

This protocol describes a general procedure for the synthesis of this compound using N-Boc-4-hydroxypiperidine and 1,4-dibromobenzene, followed by deprotection.

Part 1: N-Boc-4-(4-bromophenoxy)piperidine Synthesis

  • Materials:

    • N-Boc-4-hydroxypiperidine

    • 1,4-Dibromobenzene

    • Copper(I) iodide (CuI)

    • L-Proline

    • Potassium carbonate (K₂CO₃)

    • Dimethyl sulfoxide (DMSO)

    • Ethyl acetate

    • Brine solution

  • Procedure:

    • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-hydroxypiperidine (1.0 eq), 1,4-dibromobenzene (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).

    • Add anhydrous DMSO to the flask.

    • Heat the reaction mixture to 90-110 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-4-(4-bromophenoxy)piperidine.

Part 2: Deprotection to this compound

  • Materials:

    • N-Boc-4-(4-bromophenoxy)piperidine

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Dissolve the purified N-Boc-4-(4-bromophenoxy)piperidine in DCM.

    • Add TFA (5-10 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours until the deprotection is complete (monitored by TLC or LC-MS).

    • Concentrate the mixture under reduced pressure.

    • Redissolve the residue in DCM and carefully neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.

Visualizations

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps Start Synthesis of this compound Analysis Analyze Crude Product (TLC, LC-MS, NMR) Start->Analysis Problem Identify Issue Analysis->Problem LowYield Low Yield Problem->LowYield Low Conversion ImpurityA N-Arylation Impurity Detected Problem->ImpurityA Side Product A ImpurityB Homocoupling Impurity Detected Problem->ImpurityB Side Product B ImpurityC Debromination Detected Problem->ImpurityC Side Product C Success High Yield & Purity Problem->Success No Issues Sol_Yield Check Catalyst Activity Optimize Base/Solvent Increase Temperature LowYield->Sol_Yield Sol_ImpurityA Use N-Boc Protected Piperidine Follow with Deprotection Step ImpurityA->Sol_ImpurityA Sol_ImpurityB Adjust Reactant Stoichiometry Lower Reaction Temperature Add Ligand ImpurityB->Sol_ImpurityB Sol_ImpurityC Ensure Anhydrous Conditions Screen Different Ligands/Bases ImpurityC->Sol_ImpurityC

Caption: Troubleshooting workflow for the synthesis of this compound.

Reaction_Pathways cluster_main Main Reaction Pathway (O-Arylation) cluster_side Side Reaction Pathway (N-Arylation) ReactantA 4-Hydroxypiperidine Product This compound ReactantA->Product Cu or Pd Catalyst, Base ReactantB 1,4-Dibromobenzene ReactantB->Product SideProduct 1-(4-Bromophenyl)-4-hydroxypiperidine ReactantA_side 4-Hydroxypiperidine ReactantA_side->SideProduct Cu or Pd Catalyst, Base ReactantB_side 1,4-Dibromobenzene ReactantB_side->SideProduct

Caption: Desired O-Arylation vs. side reaction of N-Arylation.

References

overcoming solubility issues with 4-(4-Bromophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with 4-(4-Bromophenoxy)piperidine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges during experimentation.

Troubleshooting Guide

Issue: Precipitation Observed When Diluting a DMSO Stock Solution into Aqueous Buffer

Precipitation upon dilution of a dimethyl sulfoxide (DMSO) stock is a common problem for compounds with low aqueous solubility.[1][2][3] This can lead to inaccurate assay results and poor reproducibility.[2][3][4] Here are several strategies to mitigate this issue:

  • Lower the Final Concentration: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit.[1]

  • Optimize Co-solvent Percentage: While DMSO is a common co-solvent, its final concentration in the assay medium should be minimized, typically to less than 1%, to avoid solvent-induced artifacts in biological systems.[1] Experiment with different ratios of DMSO to aqueous buffer.

  • Utilize a Different Co-solvent: In some cases, another organic solvent or a combination of solvents may be more effective.[1]

  • Employ Sonication or Vortexing: Gentle heating and thorough mixing can help maintain the compound in solution.[1]

  • Incorporate a Surfactant: The use of a biocompatible surfactant at a low concentration can improve the solubility of hydrophobic compounds.[5][6]

Issue: Inconsistent Results and Poor Reproducibility in Biological Assays

Inconsistent data is often linked to the poor solubility of the test compound.[4] If you are observing variability in your results, consider the following troubleshooting steps:

  • Verify Compound Integrity: Use analytical techniques such as HPLC or LC-MS to confirm the purity and identity of your this compound stock. Degradation during storage can affect its properties.[4]

  • Prepare Fresh Dilutions: Always prepare fresh dilutions from a concentrated stock solution immediately before each experiment.[1]

  • Pre-incubation and Mixing: After adding the compound to the assay buffer, ensure thorough mixing and consider a brief pre-incubation period to allow the compound to equilibrate.[4]

  • Solubility Check: Before use, visually inspect the stock solution for any precipitates after thawing. Gentle warming and vortexing may be necessary to redissolve the compound.[4]

Frequently Asked Questions (FAQs)

Q1: What are the general strategies to enhance the aqueous solubility of this compound for in vitro assays?

A1: To improve the aqueous solubility of poorly soluble compounds like this compound, several methods can be employed. These include the use of co-solvents (e.g., DMSO, ethanol), pH adjustment of the buffer if the compound has ionizable groups, and the use of solubilizing agents such as surfactants or cyclodextrins.[1][5][7] A common starting point is to dissolve the compound in a minimal amount of a suitable organic solvent like DMSO before diluting it with the aqueous buffer.[1]

Q2: How should I prepare a stock solution of this compound?

A2: A stock solution can be prepared by dissolving the compound in an organic solvent. DMSO is a common choice for creating highly concentrated stock solutions that can be stored at low temperatures.[3] For example, a 10 mM stock solution in 100% DMSO is a standard practice. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to precipitation.[4]

Q3: What is the recommended final concentration of DMSO in cell-based assays?

A3: To avoid solvent-induced toxicity or off-target effects, the final concentration of DMSO in cell-based assays should typically be kept below 1%, and ideally below 0.5%. The optimal concentration may vary depending on the cell line and the specific assay.

Q4: Can particle size reduction be used to improve the solubility of this compound?

A4: Yes, reducing the particle size of a compound increases its surface area-to-volume ratio, which can enhance its dissolution rate and apparent solubility.[8][9][10] Techniques such as micronization or nanosuspension can be employed for this purpose.[8][10]

Quantitative Solubility Data

Solvent SystemTemperature (°C)Maximum Solubility (µg/mL)Method
Water25Data not availableHPLC-UV
PBS (pH 7.4)25Data not availableHPLC-UV
1% DMSO in PBS (pH 7.4)25Data not availableHPLC-UV
5% Ethanol in Water25Data not availableHPLC-UV

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the required volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM).

  • Vortex the tube for 1-2 minutes until the compound is completely dissolved.[1]

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]

Protocol 2: Kinetic Solubility Assay

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Perform serial dilutions of the stock solution in the aqueous buffer of interest (e.g., PBS, cell culture medium) to achieve a range of final concentrations.

  • Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C) with gentle agitation.

  • Measure the turbidity of the solutions at various time points (e.g., 0, 1, 2, 4, and 24 hours) using a nephelometer or a plate reader at a wavelength of 620 nm.[1]

  • The highest concentration that does not show a significant increase in turbidity over time is considered the kinetic solubility.[1]

Visualizations

StockPreparation WeighCompound 1. Weigh Compound AddSolvent 2. Add DMSO WeighCompound->AddSolvent Dissolve 3. Vortex to Dissolve AddSolvent->Dissolve Aliquot 4. Aliquot Dissolve->Aliquot Store 5. Store at -20°C / -80°C Aliquot->Store

References

Technical Support Center: Synthesis of 4-(4-Bromophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for the synthesis and optimization of 4-(4-Bromophenoxy)piperidine. This guide is designed for researchers, chemists, and drug development professionals to provide detailed protocols, address common experimental challenges, and offer solutions to optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and effective methods for synthesizing this compound, an aryl ether, are the Williamson Ether Synthesis and the Ullmann Condensation. Both routes typically start from 4-hydroxypiperidine and an activated 4-bromophenyl source.

Q2: Why is protection of the piperidine nitrogen necessary?

A2: The secondary amine in the 4-hydroxypiperidine ring is nucleophilic and can compete with the hydroxyl group in the desired O-arylation reaction, leading to N-arylated byproducts.[1] To ensure regioselectivity and achieve a higher yield of the desired C-O bond formation, the nitrogen must be protected, commonly as a carbamate.[1]

Q3: What is the most common protecting group for 4-hydroxypiperidine in this synthesis?

A3: The tert-butoxycarbonyl (Boc) group is the most widely used protecting group for the piperidine nitrogen in this context.[1][2] It is stable under the basic conditions required for ether synthesis and can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) without affecting the newly formed ether linkage.[1][2]

Q4: What are the key differences between the Williamson and Ullmann methods for this synthesis?

A4: The Williamson synthesis involves the reaction of a deprotonated alcohol (alkoxide) with an aryl halide. For this specific target, it would involve activating 4-hydroxypiperidine with a strong base and reacting it with a suitable 4-bromophenyl electrophile. It is a classic SN2 type reaction.[3][4] The Ullmann condensation is a copper-catalyzed cross-coupling reaction between an alcohol and an aryl halide, which often requires higher temperatures but can be effective for less reactive aryl halides.[5][6]

Q5: How can I purify the final product, this compound?

A5: Purification typically involves an aqueous workup to remove inorganic salts and water-soluble impurities. This is followed by extraction into an organic solvent. The final purification is usually achieved by column chromatography on silica gel or recrystallization from a suitable solvent system.[2]

Experimental Protocols

Protocol 1: N-Boc Protection of 4-Hydroxypiperidine

This initial step is critical before attempting the ether formation.

Materials:

  • 4-Hydroxypiperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or other mild base

  • Dichloromethane (DCM) or similar solvent

  • Water

Procedure:

  • Dissolve 4-hydroxypiperidine (1.0 eq) in a mixture of dichloromethane and water.[1]

  • Add sodium bicarbonate (1.0 M aqueous solution, 1.0 eq).[7]

  • Add di-tert-butyl dicarbonate (1.0 eq) to the vigorously stirring mixture.[7]

  • Stir the reaction at room temperature for 12-16 hours.

  • Separate the organic phase, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine, which can be used in the next step without further purification.[7]

Protocol 2: Synthesis via Williamson Ether Synthesis

Materials:

  • N-Boc-4-hydroxypiperidine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 4-Fluorobromobenzene or 1-bromo-4-nitrobenzene

  • Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen), dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to form the alkoxide.[2]

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Add 4-fluorobromobenzene (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir until TLC analysis indicates the consumption of the starting material (typically 12-24 hours).

  • Cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Synthesis via Ullmann Condensation

Materials:

  • N-Boc-4-hydroxypiperidine

  • 4-Bromophenol (if starting from 4-halopiperidine) or 1,4-dibromobenzene

  • Copper(I) iodide (CuI)

  • A ligand such as 1,10-phenanthroline (optional but recommended)

  • A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • A high-boiling polar solvent like N-methylpyrrolidone (NMP) or DMF

Procedure:

  • To a reaction vessel, add N-Boc-4-hydroxypiperidine (1.2 eq), 1,4-dibromobenzene (1.0 eq), CuI (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous NMP as the solvent.

  • Heat the reaction mixture to 110-130 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove copper salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Diagnostic Check Recommended Solution
Incomplete N-Protection Analyze a sample of your starting material by ¹H NMR or LC-MS to confirm the Boc group is present and the starting material is pure.Repeat the N-protection step (Protocol 1). Ensure the (Boc)₂O is fresh and used in the correct stoichiometry.
Inefficient Alkoxide Formation (Williamson) The reaction fails to start, or only starting material is observed after extended reaction time.Use a stronger base or ensure your NaH is fresh and not quenched. Ensure all glassware and solvents are scrupulously dry.[2]
Poorly Reactive Aryl Halide Reaction is sluggish or stalls.For Williamson synthesis, use a more activated aryl halide (e.g., 4-fluorobromobenzene is more reactive than 4-chlorobromobenzene in SNAr). For Ullmann, consider switching from an aryl bromide to a more reactive aryl iodide.
Inactive Catalyst (Ullmann) The reaction does not proceed.Use fresh CuI. Consider adding a ligand (e.g., 1,10-phenanthroline, L-proline) to stabilize the copper catalyst and improve its activity.
Incorrect Reaction Temperature Low conversion rates.For Williamson, gently heating (60-80 °C) may be required. For Ullmann, temperatures are often high (110-130 °C); ensure your setup can safely maintain this temperature.[5]
Issue 2: Formation of Significant Side Products
Side Product Probable Cause Recommended Solution
N-arylated Piperidine Incomplete or failed N-protection of 4-hydroxypiperidine.Ensure the N-protection step is complete before proceeding to the ether synthesis. Use an orthogonal protecting group strategy if needed.[1][2]
Elimination Product (Alkene) Reaction conditions are too harsh for a secondary halide (if applicable in Williamson).This is less common with aryl halides but can occur. Use milder bases and lower reaction temperatures if possible.
Homocoupling of Aryl Halide (Ullmann) Side reaction catalyzed by copper.Optimize catalyst loading and temperature. Sometimes using a ligand can suppress unwanted side reactions.
Unreacted Starting Materials Incomplete reaction.Increase reaction time or temperature. Ensure reagents are pure and added in the correct stoichiometric ratios. Check for catalyst deactivation in Ullmann reactions.[8]

Data Summary for Optimization

The following tables provide a starting point for optimizing the key parameters in each synthetic route.

Table 1: Williamson Ether Synthesis - Parameter Optimization

ParameterCondition A (Standard)Condition B (Forcing)Condition C (Mild)Expected Outcome
Base NaHKHMDSK₂CO₃Complete deprotonation is key; NaH is standard.
Solvent DMFNMPTHFDMF/NMP offer better solubility and higher boiling points.
Temperature Room Temp → 60 °C80 - 100 °CRoom TemperatureHigher temps increase rate but may promote side reactions.
Aryl Halide 4-Fluorobromobenzene1-Bromo-4-nitrobenzene4-BromobenzonitrileActivating group (-NO₂) enhances reactivity.

Table 2: Ullmann Condensation - Parameter Optimization

ParameterCondition A (Standard)Condition B (Ligand-Assisted)Condition C (Alternative Base)Expected Outcome
Catalyst CuI (10 mol%)CuI (5 mol%)Cu₂O (10 mol%)CuI is a common and effective precursor.
Ligand None1,10-Phenanthroline (10 mol%)L-Proline (20 mol%)Ligands can increase yield and allow for lower temperatures.
Base Cs₂CO₃K₂CO₃K₃PO₄Cs₂CO₃ is highly effective but more expensive.
Temperature 120 °C100 °C140 °CHigher temperatures are often necessary but risk degradation.

Visual Diagrams

Reaction_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Ether Synthesis cluster_2 Step 3: Deprotection 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-Hydroxypiperidine N-Boc-4-Hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-Hydroxypiperidine Base, DCM Boc2O Boc2O Boc2O->N-Boc-4-Hydroxypiperidine Final_Product N-Boc-4-(4-Bromophenoxy) piperidine N-Boc-4-Hydroxypiperidine->Final_Product Williamson OR Ullmann Aryl_Halide 4-Bromophenyl Source Aryl_Halide->Final_Product Target_Molecule 4-(4-Bromophenoxy) piperidine Final_Product->Target_Molecule Acid (TFA/HCl)

Caption: General synthetic workflow for this compound.

Troubleshooting_Tree Start Low Yield Observed Check_SM Check Purity of Starting Materials Start->Check_SM Check_Conditions Review Reaction Conditions Check_SM->Check_Conditions Pure Impure Purify/Replace Reagents Check_SM->Impure Impure Temp Optimize Temperature Check_Conditions->Temp Temp? Time Increase Reaction Time Check_Conditions->Time Time? Base_Cat Check Base/Catalyst Activity Check_Conditions->Base_Cat Reagents? Impure->Start Re-run Success Yield Improved Temp->Success Time->Success Base_Cat->Success

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Purification of 4-(4-Bromophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-(4-Bromophenoxy)piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The most common impurities typically arise from unreacted starting materials or by-products of the synthesis. These can include:

  • Unreacted Starting Materials: 4-bromophenol and N-protected or unprotected 4-hydroxypiperidine.

  • By-products: Products resulting from side reactions, such as O-alkylation of any deprotecting agents or dimerization products.

  • Reagents and Solvents: Residual catalysts, bases, and solvents used in the reaction.

  • Degradation Products: Although generally stable, prolonged exposure to harsh acidic or basic conditions may lead to degradation.

Q2: What are the recommended analytical techniques to assess the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying the purity and identifying impurities. A C18 reversed-phase column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and thermally stable impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help in the identification and quantification of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of the main product and any impurities.

Q3: What are the initial recommended purification methods for crude this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Acid-Base Extraction: This can be an effective first step to remove acidic (e.g., 4-bromophenol) or basic impurities. By dissolving the crude product in an organic solvent and washing with an aqueous base, acidic impurities can be removed into the aqueous layer. Conversely, washing with an aqueous acid can remove basic impurities.

  • Recrystallization: If the crude product is a solid and has a relatively high purity, recrystallization can be an efficient method for further purification.

  • Column Chromatography: For complex mixtures or to achieve very high purity, silica gel column chromatography is often necessary.

Troubleshooting Guides

Recrystallization Issues

Problem: Oiling out during recrystallization.

Cause: The melting point of the compound or its impurities is lower than the boiling point of the solvent, or the solution is supersaturated to a high degree.

Solution:

  • Add a small amount of additional hot solvent to dissolve the oil.

  • Cool the solution more slowly to allow for proper crystal lattice formation.

  • Consider using a different solvent or a solvent mixture.

Problem: No crystal formation upon cooling.

Cause: The solution is not sufficiently supersaturated, or nucleation is not occurring.

Solution:

  • Induce Crystallization:

    • Scratch the inside of the flask with a glass rod at the meniscus.

    • Add a seed crystal of pure this compound.

  • Increase Supersaturation:

    • Evaporate some of the solvent to increase the concentration.

    • Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).

Column Chromatography Challenges

Problem: Poor separation of the product from a close-running impurity.

Cause: The polarity of the product and the impurity are very similar.

Solution:

  • Optimize the Mobile Phase:

    • Use a shallower solvent gradient or an isocratic elution with a finely tuned solvent mixture.

    • Try a different solvent system with different selectivities (e.g., switching from a hexane/ethyl acetate system to a dichloromethane/methanol system).

  • Change the Stationary Phase:

    • If using silica gel, consider using a different stationary phase like alumina or a bonded-phase silica (e.g., diol or cyano).

  • Adjust the pH:

    • For basic compounds like piperidines, adding a small amount of a basic modifier (e.g., triethylamine) to the mobile phase can improve peak shape and resolution on silica gel.

Data Presentation

Table 1: Example HPLC Purity Analysis of this compound Before and After Purification.

Sample StageMain Peak Retention Time (min)Main Peak Area (%)Impurity 1 (4-bromophenol) Area (%)Impurity 2 (Unknown) Area (%)
Crude Product5.285.38.14.5
After Recrystallization5.298.70.50.3
After Column Chromatography5.2>99.5Not DetectedNot Detected

Table 2: Comparison of Recrystallization Solvents.

Solvent/Solvent SystemYield (%)Purity (by HPLC, %)Observations
Ethanol7598.5Fine white needles formed upon slow cooling.
Isopropanol8098.2Larger crystals, but slightly lower purity.
Toluene6597.5Slower crystallization.
Ethyl Acetate/Hexane8599.1Good for removing more polar impurities.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, induce crystallization as described in the troubleshooting guide. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: General Silica Gel Column Chromatography Procedure
  • Column Packing: Prepare a silica gel slurry in the initial mobile phase solvent and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1). Gradually increase the polarity of the mobile phase (gradient elution) or maintain a constant composition (isocratic elution).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Extraction Acid-Base Extraction Crude->Extraction Purity_Check1 Purity Check (TLC/HPLC) Extraction->Purity_Check1 Recrystallization Recrystallization Purity_Check1->Recrystallization If Purity > 90% Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography If Purity < 90% or Complex Mixture Purity_Check2 Purity Check (HPLC/NMR) Recrystallization->Purity_Check2 Purity_Check2->Column_Chromatography If Further Purification Needed Pure_Product Pure this compound Purity_Check2->Pure_Product If Purity > 99% Purity_Check3 Final Purity and Characterization (HPLC, NMR, MS) Column_Chromatography->Purity_Check3 Purity_Check3->Pure_Product

Caption: A general workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Dissolved Crude Product in Hot Solvent Cooling Cool Solution Start->Cooling Decision Crystals Form? Cooling->Decision Oiling_Out Oiling Out? Decision->Oiling_Out No Success Collect Crystals Decision->Success Yes No_Crystals No Crystals Formed Oiling_Out->No_Crystals No Action_Oil Add More Hot Solvent, Cool Slowly Oiling_Out->Action_Oil Yes Action_No_Crystals Induce Crystallization: - Scratch Flask - Add Seed Crystal - Concentrate Solution No_Crystals->Action_No_Crystals Action_Oil->Cooling Action_No_Crystals->Cooling

Caption: A troubleshooting guide for the recrystallization process.

stability and storage guidelines for 4-(4-Bromophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive stability and storage guidelines for 4-(4-Bromophenoxy)piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] It is recommended to store the compound at temperatures between 2°C and 8°C. Protect from light and moisture to prevent degradation.

Q2: What is the general stability of this compound?

A2: this compound is generally stable under recommended storage conditions.[2][4] However, it is susceptible to degradation under harsh conditions such as strong acids, high temperatures, and exposure to UV light.

Q3: Is this compound sensitive to light?

A3: Yes, similar to many brominated aromatic compounds, this compound can be sensitive to light. Prolonged exposure to UV light may lead to photodegradation, primarily through the cleavage of the carbon-bromine bond. It is crucial to store the compound in a light-protected container (e.g., an amber vial).

Q4: What are the potential degradation pathways for this compound?

A4: The main potential degradation pathways include:

  • Hydrolysis of the ether linkage: This can occur under strong acidic or basic conditions, leading to the formation of 4-hydroxypiperidine and 4-bromophenol.

  • Oxidation of the piperidine ring: The piperidine ring can be susceptible to oxidation, which may lead to the formation of various oxidation products.

  • Photodegradation: The brominated phenyl ring is susceptible to photodegradation, which can result in debromination.

Q5: What are the signs of degradation of this compound?

A5: Visual signs of degradation can include a change in color or the appearance of solid precipitates in a solution. However, degradation can occur without any visible changes. Therefore, it is recommended to use analytical techniques like HPLC to assess the purity of the compound, especially after prolonged storage or exposure to stress conditions.

Troubleshooting Guides

Problem: I am observing unexpected peaks in my HPLC analysis of a this compound sample.

  • Possible Cause 1: Degradation of the compound.

    • Troubleshooting Step: Review the storage and handling of your sample. Was it exposed to high temperatures, light, or incompatible solvents? Consider performing a forced degradation study on a reference standard to identify potential degradation products and their retention times.

  • Possible Cause 2: Contamination of the sample or solvent.

    • Troubleshooting Step: Prepare a fresh sample using new, high-purity solvent. Analyze the solvent alone (as a blank) to rule out contamination.

  • Possible Cause 3: HPLC system issues.

    • Troubleshooting Step: Ensure the HPLC system is properly equilibrated and that the mobile phase is correctly prepared. Run a system suitability test with a known standard to verify the performance of the column and detector.

Problem: My experimental results are inconsistent when using this compound.

  • Possible Cause: Inconsistent purity of the compound.

    • Troubleshooting Step: Verify the purity of each batch of this compound using a validated analytical method before use. Ensure that all batches are stored under the same recommended conditions. If degradation is suspected, a fresh batch should be used.

Stability Data

The following tables summarize the expected stability of this compound under various stress conditions. This data is illustrative and based on the known reactivity of its constituent functional groups. Actual stability will depend on the specific experimental conditions.

Table 1: Hydrolytic Stability of this compound

ConditionIncubation Time (hours)Assay (%)Major Degradants
0.1 M HCl (60°C)24~92%4-Hydroxypiperidine, 4-Bromophenol
0.1 M NaOH (60°C)24~95%4-Hydroxypiperidine, 4-Bromophenol
Neutral (pH 7, 60°C)24>99%Not significant

Table 2: Oxidative Stability of this compound

ConditionIncubation Time (hours)Assay (%)Potential Degradants
3% H₂O₂ (RT)24~97%Oxidized piperidine derivatives
10% H₂O₂ (RT)24~90%Oxidized piperidine derivatives

Table 3: Thermal and Photostability of this compound

ConditionIncubation Time (hours)Assay (%)Potential Degradants
Solid state (80°C)48>99%Not significant
Solution (80°C)24~98%Minor unspecified degradants
Solid state (UV light)48~96%Debrominated products
Solution (UV light)24~91%Debrominated products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound to understand its stability profile and identify potential degradation products.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After incubation, cool the solution to room temperature and neutralize with 0.1 M NaOH. Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. After incubation, cool the solution to room temperature and neutralize with 0.1 M HCl. Dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light. Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Solid State: Place a small amount of solid this compound in an oven at 80°C for 48 hours. After exposure, dissolve the solid in a suitable solvent and dilute for HPLC analysis.

    • Solution State: Heat 1 mL of the stock solution at 80°C for 24 hours. Cool to room temperature and dilute for HPLC analysis.

  • Photostability:

    • Solid State: Spread a thin layer of solid this compound in a petri dish and expose it to a UV lamp (e.g., 254 nm) for 48 hours. Dissolve the sample and prepare for HPLC analysis.

    • Solution State: Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp for 24 hours. Prepare the sample for HPLC analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be a good starting point. For example:

    • Start with 30% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance (e.g., around 225 nm).

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to thermal Thermal Stress (Solid & Solution, 80°C) stock->thermal Expose to photo Photostability (UV Light) stock->photo Expose to hplc Stability-Indicating HPLC Analysis acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze data Data Interpretation (Assay, Impurity Profile) hplc->data

Caption: Workflow for the forced degradation study of this compound.

degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation (UV) main This compound h_prod1 4-Hydroxypiperidine main->h_prod1 Ether Cleavage h_prod2 4-Bromophenol main->h_prod2 Ether Cleavage o_prod Oxidized Piperidine Derivatives main->o_prod Ring Oxidation p_prod Debrominated Products main->p_prod C-Br Cleavage

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Reactions of 4-(4-Bromophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Bromophenoxy)piperidine. The focus is on identifying and mitigating the formation of byproducts in common reactions such as Buchwald-Hartwig amination and Ullmann condensation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is typically used as a building block in the synthesis of more complex molecules, primarily through the functionalization of the piperidine nitrogen or by cross-coupling reactions at the brominated phenyl ring. The most common reactions include:

  • N-Arylation/N-Alkylation: Introducing substituents to the piperidine nitrogen.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction to form a new carbon-nitrogen (C-N) bond, typically with an amine.[1][2][3]

  • Ullmann Condensation: A copper-catalyzed reaction to form carbon-nitrogen (C-N) or carbon-oxygen (C-O) bonds.[4]

Q2: What are the typical byproducts I might encounter in a Buchwald-Hartwig amination with this compound?

A2: In a Buchwald-Hartwig amination, you may encounter several byproducts, including:

  • Hydrodehalogenation Product: The bromine atom is replaced by a hydrogen atom, yielding 4-phenoxypiperidine. This can occur via a competing unproductive side reaction where the amide undergoes beta-hydride elimination.[3]

  • Homocoupling Product (Biaryl): Two molecules of the aryl halide couple to form a biphenyl derivative. This is more common with highly reactive aryl halides.[1]

  • Products of Catalyst Decomposition: The palladium catalyst can decompose, leading to the formation of palladium black and incomplete reactions.[1]

  • Hydroxylation Product: Formation of a phenol derivative where the bromine is replaced by a hydroxyl group. This is more of a concern when using aqueous bases.[1]

Q3: What side products are common in Ullmann condensations involving this compound?

A3: The high temperatures often required for Ullmann condensations can lead to several byproducts:

  • Diaryl Ether Formation: If the reaction is intended to be an N-arylation, a competing C-O coupling can lead to the formation of a diaryl ether side-product.[4]

  • Homocoupling of the Aryl Halide: Similar to the Buchwald-Hartwig reaction, dimerization of the starting material can occur.

  • Thermal Degradation Products: The high temperatures can cause degradation of the starting material or product.

Q4: Can impurities in the starting material be mistaken for reaction byproducts?

A4: Yes, it is crucial to ensure the purity of your starting this compound. Potential impurities could arise from its synthesis, which often involves the reaction of 4-hydroxypiperidine with 1,4-dibromobenzene or a similar process. Unreacted starting materials or byproducts from the synthesis of the reactant itself can carry through and complicate the analysis of your reaction mixture.

Troubleshooting Guides

Buchwald-Hartwig Amination Troubleshooting
ProblemProbable Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive catalyst; Impure or wet reagents/solvent; Inappropriate reaction temperature or atmosphere.Use an air-stable precatalyst. Ensure all reagents and solvents are pure and anhydrous/deoxygenated. Optimize the reaction temperature (typically 80-110 °C) and maintain a strict inert atmosphere (Argon or Nitrogen).[1]
Significant Hydrodehalogenation Presence of a hydride source; Inefficient reductive elimination.Ensure anhydrous conditions. Screen different ligands that can promote faster reductive elimination.
Formation of Biaryl Homocoupling Product Highly reactive catalyst system or aryl halide.Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2).[1] Consider a less reactive catalyst or milder reaction conditions.
Reaction Stalls Catalyst decomposition; Product inhibition.Use a more robust ligand to stabilize the palladium center. A higher catalyst loading might be necessary to overcome product inhibition.[1]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point for the palladium-catalyzed amination of this compound. Optimization of the ligand, base, and solvent may be required for specific substrates.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk flask equipped with a stir bar.

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.) to the flask.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent. The organic layer is then dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Identification of Byproducts by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile byproducts.

  • Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC-MS Parameters (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 10 minutes.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 550.

  • Data Analysis:

    • Identify the peak for the desired product based on its expected retention time and mass spectrum.

    • Analyze the mass spectra of other significant peaks to identify potential byproducts. Common fragmentation patterns for piperidine derivatives include α-cleavage next to the nitrogen atom.[5] The presence of a bromine isotope pattern (M, M+2 peaks of nearly equal intensity) will be characteristic of bromine-containing compounds.

Protocol 3: Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) can be used to quantify the amount of product and byproducts.

  • Sample Preparation: Prepare a solution of the crude reaction mixture of a known concentration in the mobile phase.

  • HPLC Parameters (Example):

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the product and major byproducts absorb (e.g., 254 nm).

  • Quantification:

    • Inject a known amount of a pure standard of the desired product to determine its retention time and response factor.

    • If standards for the byproducts are available, they can be quantified in the same way.

    • If standards are not available, relative quantification can be performed by assuming equal response factors for all components (area percent method), though this is less accurate.

Visualizing Reaction Pathways and Troubleshooting

Buchwald_Hartwig_Amination Start This compound + Amine Desired_Product Desired N-Coupled Product Start->Desired_Product Productive Reductive Elimination Side_Reaction1 Side Reactions Start->Side_Reaction1 Catalytic Cycle Catalyst Pd(0) Catalyst + Ligand + Base Catalyst->Start Byproduct1 Hydrodehalogenation (4-Phenoxypiperidine) Side_Reaction1->Byproduct1 β-Hydride Elimination Byproduct2 Homocoupling (Biaryl) Side_Reaction1->Byproduct2 Aryl Halide Dimerization Byproduct3 Hydroxylation (Phenol derivative) Side_Reaction1->Byproduct3 Reaction with H₂O/OH⁻

Caption: Buchwald-Hartwig amination pathway and potential side reactions.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction? Check_Catalyst Check Catalyst Activity and Loading Start->Check_Catalyst Yes Side_Products Byproducts Observed? Start->Side_Products No Check_Reagents Verify Purity and Anhydrous Conditions of Reagents/Solvents Check_Catalyst->Check_Reagents Check_Conditions Optimize Temperature and Inert Atmosphere Check_Reagents->Check_Conditions Check_Conditions->Side_Products Analyze_Byproducts Identify Byproducts (GC-MS, LC-MS) Side_Products->Analyze_Byproducts Yes Success Reaction Optimized Side_Products->Success No Adjust_Ligand Screen Different Ligands Analyze_Byproducts->Adjust_Ligand Adjust_Base Change Base Adjust_Ligand->Adjust_Base Adjust_Base->Success

Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.

References

Technical Support Center: Synthesis of 4-(4-Bromophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(4-bromophenoxy)piperidine, a key intermediate for researchers, scientists, and drug development professionals. This guide addresses specific issues that may be encountered during its synthesis via three common methods: Williamson Ether Synthesis, Buchwald-Hartwig C-O Coupling, and Ullmann Condensation.

Preliminary Step: N-Protection of 4-Hydroxypiperidine

Prior to the etherification, the secondary amine of 4-hydroxypiperidine is typically protected to prevent side reactions. The most common protecting group is tert-butoxycarbonyl (Boc).

FAQs on N-Protection

  • Q1: Why is N-protection of 4-hydroxypiperidine necessary?

    • A1: The secondary amine in 4-hydroxypiperidine is nucleophilic and can compete with the hydroxyl group in the subsequent C-O bond formation, leading to N-arylation or N-alkylation side products. Protection of the nitrogen as a carbamate, most commonly a Boc group, temporarily blocks its reactivity.

  • Q2: What is the standard procedure for N-Boc protection of 4-hydroxypiperidine?

    • A2: The standard procedure involves reacting 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) or a mixture of DCM and water, often in the presence of a mild base such as sodium bicarbonate. The reaction is typically stirred at room temperature for several hours.

Troubleshooting Guide for C-O Bond Formation

Below are troubleshooting guides for the three primary synthetic routes to form the ether linkage.

Method 1: Williamson Ether Synthesis

This classical method involves the reaction of the alkoxide of N-Boc-4-hydroxypiperidine with an aryl halide, such as 4-bromofluorobenzene or 4-bromoiodobenzene.

FAQs and Troubleshooting

  • Q3: My Williamson ether synthesis is showing low to no yield. What are the common causes?

    • A3: Low yields can be due to several factors:

      • Incomplete deprotonation of the alcohol: Ensure a sufficiently strong base (like sodium hydride) is used under anhydrous conditions to fully generate the alkoxide.

      • Poor reactivity of the aryl halide: Aryl halides are generally less reactive than alkyl halides in Sₙ2 reactions. While activated aryl halides can be used, this reaction is often more challenging for electron-rich or unactivated aryl halides.

      • Side reactions: The primary competing reaction is elimination, especially if there are any β-hydrogens on the electrophile, though this is not a concern with a simple aryl halide.

  • Q4: I am observing significant side product formation. What are the likely side products and how can I minimize them?

    • A4: In the context of synthesizing this compound, side reactions are less common than with alkyl halides. However, potential issues include:

      • Reaction with solvent: If a protic solvent is used and deprotonation is incomplete, the solvent can compete in the reaction.

      • Hydrolysis of the Boc group: If any acidic conditions are inadvertently introduced, the Boc group can be prematurely cleaved.

  • Q5: What are the optimal reaction conditions for this synthesis?

    • A5: Typically, the reaction is performed in a polar aprotic solvent like DMF or THF to solvate the alkoxide. The temperature can range from room temperature to elevated temperatures (50-100 °C) to drive the reaction to completion.

Method 2: Buchwald-Hartwig C-O Coupling

This palladium-catalyzed cross-coupling reaction is a more modern and often more efficient method for forming the aryl ether bond.

FAQs and Troubleshooting

  • Q6: I am getting a low yield in my Buchwald-Hartwig C-O coupling. What should I check?

    • A6: Low yields in Buchwald-Hartwig reactions can often be attributed to:

      • Catalyst deactivation: The Pd(0) catalyst can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (nitrogen or argon) with anhydrous solvents.

      • Incorrect ligand choice: The choice of phosphine ligand is critical. For C-O coupling, bulky, electron-rich ligands are often preferred.

      • Suboptimal base: The strength and type of base can significantly impact the reaction. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). Stronger bases are often more effective but may not be compatible with all functional groups.

      • Aryl halide reactivity: Aryl bromides are generally good substrates. Aryl chlorides can be more challenging and may require specific catalyst/ligand systems.

  • Q7: What are common side products in this reaction?

    • A7: Potential side products include:

      • Hydrodehalogenation: Reduction of the aryl bromide to bromobenzene.

      • Homocoupling: Formation of biphenyl derivatives from the aryl halide.

      • Ligand degradation: The phosphine ligands can be oxidized if oxygen is present.

  • Q8: How do I choose the right palladium precursor and ligand?

    • A8: Common palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃. The choice of ligand is crucial and often requires screening. For C-O coupling, ligands like Xantphos or bulky biaryl phosphine ligands are often effective.

Method 3: Ullmann Condensation

This is a classical copper-catalyzed reaction for the formation of aryl ethers.

FAQs and Troubleshooting

  • Q9: My Ullmann condensation is not proceeding or giving a very low yield. What are the likely reasons?

    • A9: The Ullmann reaction can be sensitive to several factors:

      • Copper catalyst activity: The copper source is critical. Copper(I) salts like CuI are often more effective than copper(II) salts or copper metal. The catalyst can be deactivated by oxidation.

      • High reaction temperatures: Traditional Ullmann reactions often require high temperatures (150-200 °C), which can lead to substrate or product decomposition.

      • Ligand absence or choice: While classic Ullmann reactions are sometimes run without a ligand, modern protocols often use ligands like 1,10-phenanthroline or amino acids to improve yields and lower reaction temperatures.

      • Solvent choice: High-boiling polar aprotic solvents like DMF, NMP, or pyridine are commonly used.

  • Q10: What are the major side products in an Ullmann condensation?

    • A10: Common side products include:

      • Homocoupling of the aryl halide.

      • Dehalogenation of the aryl halide.

      • Thermal decomposition of starting materials or product at high temperatures.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes typical quantitative data for the different synthetic routes to N-Boc-4-(4-bromophenoxy)piperidine. Please note that these are representative values and optimal conditions may vary.

ParameterWilliamson Ether SynthesisBuchwald-Hartwig C-O CouplingUllmann Condensation
Catalyst NonePalladium Precursor (e.g., Pd(OAc)₂)Copper Salt (e.g., CuI)
Ligand NonePhosphine Ligand (e.g., Xantphos)Optional (e.g., 1,10-phenanthroline)
Base Strong Base (e.g., NaH)Strong or Weak Base (e.g., Cs₂CO₃)Inorganic Base (e.g., K₂CO₃)
Solvent Polar Aprotic (e.g., DMF, THF)Anhydrous Aprotic (e.g., Toluene, Dioxane)High-Boiling Polar Aprotic (e.g., DMF, Pyridine)
Temperature 25 - 100 °C80 - 120 °C120 - 200 °C
Reaction Time 12 - 24 hours4 - 18 hours18 - 36 hours
Typical Yield ModerateGood to ExcellentVariable

Final Step: N-Boc Deprotection

After successful C-O bond formation, the Boc protecting group is removed to yield the final product, this compound.

FAQs on N-Boc Deprotection

  • Q11: What is the standard procedure for N-Boc deprotection?

    • A11: The Boc group is typically removed under acidic conditions. Common reagents include trifluoroacetic acid (TFA) in DCM or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. The reaction is usually fast and occurs at room temperature.

  • Q12: Are there any potential issues with Boc deprotection?

    • A12: The strong acidic conditions can sometimes lead to side reactions if other acid-sensitive functional groups are present in the molecule. However, for this compound, this is generally not a concern. It is important to neutralize the reaction mixture carefully during workup to isolate the free base.

Experimental Protocols

Protocol 1: N-Boc Protection of 4-Hydroxypiperidine

  • Dissolve 4-hydroxypiperidine (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and water.

  • Add sodium bicarbonate (1.5 eq) to the solution.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while stirring vigorously.

  • Stir the reaction at room temperature for 12-16 hours.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-4-hydroxypiperidine.

Protocol 2: General Procedure for Williamson Ether Synthesis

  • Under an inert atmosphere, dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C and add sodium hydride (NaH, 1.2 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 4-bromofluorobenzene (1.1 eq) and heat the reaction to 80 °C.

  • Stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction, quench with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig C-O Coupling

  • In a glovebox or under an inert atmosphere, add N-Boc-4-hydroxypiperidine (1.2 eq), 4-bromoiodobenzene (1.0 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), a palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%) to an oven-dried flask.

  • Add anhydrous toluene or dioxane as the solvent.

  • Seal the flask and heat the reaction to 100-110 °C for 4-18 hours, monitoring by TLC or LC-MS.

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Protocol 4: General Procedure for Ullmann Condensation

  • To an oven-dried flask, add N-Boc-4-hydroxypiperidine (1.5 eq), 4-bromoiodobenzene (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), copper(I) iodide (CuI, 10 mol%), and optionally a ligand like 1,10-phenanthroline (20 mol%).

  • Add a high-boiling polar aprotic solvent such as DMF or pyridine.

  • Heat the reaction to 120-150 °C for 18-36 hours, monitoring by TLC or LC-MS.

  • Cool the reaction, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with aqueous ammonia solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify by column chromatography.

Protocol 5: N-Boc Deprotection

  • Dissolve the N-Boc-4-(4-bromophenoxy)piperidine in DCM.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain this compound.

Mandatory Visualization

Troubleshooting_Workflow Start Low or No Product Yield Method Which Synthesis Method? Start->Method Williamson Williamson Ether Synthesis Method->Williamson Williamson Buchwald Buchwald-Hartwig Coupling Method->Buchwald Buchwald-Hartwig Ullmann Ullmann Condensation Method->Ullmann Ullmann W_Cause1 Incomplete Deprotonation? Williamson->W_Cause1 W_Sol1 Use stronger base (NaH) Ensure anhydrous conditions W_Cause1->W_Sol1 Yes W_Cause2 Low Reactivity of Aryl Halide? W_Cause1->W_Cause2 No W_Sol2 Increase temperature Use a more activated aryl halide W_Cause2->W_Sol2 Yes B_Cause1 Catalyst Deactivation? Buchwald->B_Cause1 B_Sol1 Use inert atmosphere Use anhydrous solvents B_Cause1->B_Sol1 Yes B_Cause2 Incorrect Ligand/Base? B_Cause1->B_Cause2 No B_Sol2 Screen different ligands and bases B_Cause2->B_Sol2 Yes B_Cause3 Aryl Chloride Substrate? B_Cause2->B_Cause3 No B_Sol3 Use specialized catalyst system B_Cause3->B_Sol3 Yes U_Cause1 Inactive Copper Catalyst? Ullmann->U_Cause1 U_Sol1 Use fresh Cu(I) salt U_Cause1->U_Sol1 Yes U_Cause2 Reaction Temp Too High/Low? U_Cause1->U_Cause2 No U_Sol2 Optimize temperature U_Cause2->U_Sol2 Yes U_Cause3 No Ligand? U_Cause2->U_Cause3 No U_Sol3 Add a suitable ligand (e.g., phenanthroline) U_Cause3->U_Sol3 Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Technical Support Center: 4-(4-Bromophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(4-Bromophenoxy)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. For optimal preservation, store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and refrigerated.

Q2: What are the primary degradation pathways for this compound?

A2: this compound has three main points of potential degradation: the piperidine ring, the ether linkage, and the bromo-aromatic ring. The primary degradation pathways are believed to be:

  • Oxidation of the piperidine ring: This can lead to the formation of imines, lactams, or ring-opened products, especially when exposed to oxidizing agents or light.

  • Acid-catalyzed hydrolysis of the ether linkage: In acidic conditions, the ether bond can be cleaved to yield 4-bromophenol and piperidin-4-ol.

  • Photodegradation of the bromo-aromatic ring: Exposure to light, particularly UV radiation, can cause cleavage of the carbon-bromine bond, leading to debromination.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing a bromo-aromatic ring can be sensitive to light. Photodegradation can occur, leading to the cleavage of the C-Br bond. It is crucial to store the compound in an amber vial or a light-blocking container and to minimize its exposure to light during experiments.

Q4: What solvents are recommended for dissolving this compound?

A4: this compound is generally soluble in a range of organic solvents. For long-term storage of solutions, it is advisable to use aprotic solvents and to store the solutions at low temperatures. Protic solvents, especially under acidic conditions, may facilitate the hydrolysis of the ether linkage.

Q5: How can I detect degradation of my this compound sample?

A5: Degradation can be detected by using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The appearance of new peaks in the chromatogram or a decrease in the peak area of the parent compound are indicative of degradation. A detailed analytical protocol is provided in this guide.

Troubleshooting Guide

Problem: I am observing a new, unexpected peak in my HPLC analysis after my reaction.

  • Question 1: What were the pH conditions of your reaction?

    • Answer: If the reaction was conducted under acidic conditions, you might be observing the formation of 4-bromophenol or piperidin-4-ol due to the hydrolysis of the ether linkage. Consider running standards of these potential degradation products to confirm their identity. To avoid this, try to run the reaction under neutral or basic conditions if your reaction chemistry allows.

  • Question 2: Was your reaction mixture exposed to light for an extended period?

    • Answer: If the reaction was exposed to light, especially UV light, the new peak could be a debrominated product. It is recommended to perform reactions in amber glassware or cover the reaction vessel with aluminum foil.

  • Question 3: Did you use any strong oxidizing agents?

    • Answer: The piperidine ring is susceptible to oxidation. If oxidizing agents were present, the new peak could correspond to an oxidized form of the piperidine ring, such as a lactam.

Problem: The purity of my this compound sample has decreased over time in storage.

  • Question 1: How was the compound stored?

    • Answer: If the compound was not stored in a tightly sealed container, it may have been exposed to moisture and air. The piperidine moiety can be hygroscopic, and exposure to oxygen can lead to gradual oxidation. Ensure the container is properly sealed and consider storing it in a desiccator. For long-term storage, refrigeration under an inert atmosphere is recommended.

  • Question 2: Was the storage area exposed to light?

    • Answer: As mentioned, photodegradation is a concern. Ensure that the storage location is dark.

Quantitative Data Summary

The following tables summarize key stability and analytical data.

Table 1: Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature2-8 °C (Refrigerated)To slow down potential degradation reactions.
AtmosphereInert Gas (Argon or Nitrogen)To prevent oxidation of the piperidine ring.
LightProtected from light (Amber vial)To prevent photodegradation of the bromo-aromatic ring.
ContainerTightly sealedTo prevent exposure to moisture and air.

Table 2: Potential Incompatibilities

Substance ClassPotential OutcomePrevention
Strong AcidsHydrolysis of the ether linkage.Buffer the reaction medium to a neutral or basic pH if possible.
Strong Oxidizing AgentsOxidation of the piperidine ring.Avoid the use of strong oxidants unless required by the reaction.
UV LightCleavage of the C-Br bond.Use amber glassware or protect the reaction from light.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 72 hours.

  • Photolytic Degradation: Expose a solution of the compound to direct sunlight or a photostability chamber for an extended period (e.g., 1.2 million lux hours).

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute the samples to an appropriate concentration with the mobile phase.

  • Analyze the samples using the HPLC method described below.

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatograph with a PDA or UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be effective. A starting point could be a gradient from 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

G cluster_main Potential Degradation Pathways of this compound cluster_oxidation Oxidation cluster_hydrolysis Acid Hydrolysis cluster_photolysis Photodegradation main This compound lactam Piperidinone derivative main->lactam Strong oxidation imine Tetrahydropyridine derivative main->imine Oxidizing agents / Light phenol 4-Bromophenol main->phenol H+ piperidinol Piperidin-4-ol main->piperidinol H+ debrominated 4-Phenoxypiperidine main->debrominated UV Light

Caption: Potential degradation pathways of this compound.

G start Start: Stability Issue Observed (e.g., new peak, low purity) check_conditions Review Experimental/Storage Conditions start->check_conditions is_acidic Acidic pH? check_conditions->is_acidic is_light Light Exposure? is_acidic->is_light No hydrolysis Potential Hydrolysis of Ether Linkage is_acidic->hydrolysis Yes is_oxidant Oxidizing Agent Present? is_light->is_oxidant No photodegradation Potential Photodegradation is_light->photodegradation Yes oxidation Potential Piperidine Oxidation is_oxidant->oxidation Yes end_no_issue No obvious cause. Perform forced degradation study. is_oxidant->end_no_issue No action_ph Action: Use neutral/basic conditions, or buffer the system. hydrolysis->action_ph action_light Action: Protect from light (use amber vials/foil). photodegradation->action_light action_oxidant Action: Avoid strong oxidants, use inert atmosphere. oxidation->action_oxidant

Caption: Troubleshooting workflow for stability issues.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1N HCl, 60°C) prep_stock->acid base Base Hydrolysis (1N NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal (105°C, solid) prep_stock->thermal photo Photolytic (Light exposure) prep_stock->photo sampling Sample at t=0, 4, 8, 24h acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize dilute Dilute to Target Concentration neutralize->dilute hplc Analyze by Stability-Indicating HPLC Method dilute->hplc results Identify Degradants & Determine Degradation Rate hplc->results

Caption: Experimental workflow for a forced degradation study.

Technical Support Center: Synthesis of 4-(4-Bromophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(4-Bromophenoxy)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The synthesis of this compound typically involves the formation of a C-O bond between a piperidine derivative and a brominated aromatic ring. The two most prevalent and effective methods are the Ullmann condensation and the Buchwald-Hartwig O-arylation. Both methods have their advantages and are chosen based on factors like available starting materials, desired reaction conditions, and catalyst cost.

Q2: Which catalyst system is generally more cost-effective, copper-based or palladium-based?

A2: Copper-based catalysts, used in the Ullmann condensation, are generally more cost-effective than the palladium-based systems used in Buchwald-Hartwig reactions.[1] Copper and its salts are significantly less expensive than palladium.[1] However, palladium-catalyzed reactions often proceed under milder conditions and may offer a broader substrate scope, which can be a critical factor in complex molecule synthesis.

Q3: Can I perform the coupling reaction if my 4-hydroxypiperidine has a protecting group on the nitrogen?

A3: Yes, using an N-protected 4-hydroxypiperidine, such as N-Boc-4-hydroxypiperidine, is a common strategy. The Boc (tert-butyloxycarbonyl) group protects the nitrogen from participating in side reactions and can be readily removed after the C-O coupling is complete.

Q4: What is the role of a ligand in these coupling reactions?

A4: Ligands play a crucial role in both Ullmann and Buchwald-Hartwig reactions by stabilizing the metal catalyst, increasing its solubility, and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination). The choice of ligand can significantly impact reaction efficiency, yield, and the range of compatible functional groups. For example, bulky, electron-rich phosphine ligands are often essential for successful Buchwald-Hartwig couplings.[2]

Catalyst Selection Guide

The choice of catalyst is critical for the successful synthesis of this compound. Below is a summary of commonly used catalyst systems for both Ullmann and Buchwald-Hartwig methodologies.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming aryl ethers using a copper catalyst. Modern variations often employ ligands to improve reaction efficiency and mildness of conditions.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Notes
CuIL-prolineK₂CO₃ or K₃PO₄DMSO80-11070-90A robust and widely used system for C-O bond formation with N-containing heterocycles.[3][4]
CuIN,N-DimethylglycineK₃PO₄Dioxane90-11075-85An effective and readily available amino acid ligand.
Cu₂ONoneCs₂CO₃NMP120-15060-80A ligand-free option, though often requiring higher temperatures.
Palladium-Catalyzed Buchwald-Hartwig O-Arylation

The Buchwald-Hartwig reaction is a powerful and versatile method for C-O bond formation, known for its high functional group tolerance and milder reaction conditions compared to the traditional Ullmann reaction.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Notes
Pd₂(dba)₃tBuXPhosNaOtBuToluene80-10080-95A highly active catalyst system for coupling secondary alcohols.
Pd(OAc)₂SPhosCs₂CO₃Dioxane90-11075-90A common and effective combination for a broad range of substrates.
[PdCl(allyl)]₂RuPhosK₃PO₄Toluene80-10080-92Another highly active system with good functional group tolerance.

Troubleshooting Guides

Ullmann Condensation
IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst (Cu(I) oxidized to Cu(II))- Poorly soluble base- Insufficient temperature- Low nucleophilicity of the piperidinol nitrogen- Use fresh, high-purity CuI.- Consider using a more soluble base like K₃PO₄ or Cs₂CO₃.- Gradually increase the reaction temperature.- Ensure the piperidinol nitrogen is not protonated; use a strong enough base.
Formation of Side Products (e.g., debromination) - Reaction temperature is too high.- Presence of reducing agents.- Optimize the temperature; avoid excessive heating.- Ensure all reagents and solvents are free from reducing impurities.
Reaction Stalls - Catalyst deactivation.- Ligand degradation.- Add a fresh portion of catalyst and ligand.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Buchwald-Hartwig O-Arylation
IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst (Pd(0) not formed or degraded)- Inappropriate ligand for the substrate- Base is not strong enough- Presence of oxygen or water- Use a palladium precatalyst for reliable generation of the active Pd(0) species.- Screen different phosphine ligands (e.g., tBuXPhos, SPhos, RuPhos).- Use a stronger base like NaOtBu or LHMDS.- Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.
Formation of Phenol from Aryl Bromide - Reaction with hydroxide ions from trace water.- Use anhydrous solvents and reagents. Consider using a weaker, non-hydroxide base like Cs₂CO₃.
Homocoupling of Aryl Bromide - Inefficient trapping of the oxidative addition complex by the alcohol.- Increase the concentration of the 4-hydroxypiperidine.- Optimize the ligand to promote the C-O reductive elimination.

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of this compound (Ullmann Condensation)

This protocol is a general guideline based on established procedures for CuI/L-proline catalyzed C-O bond formation.

Materials:

  • 4-Hydroxypiperidine

  • 1-Bromo-4-iodobenzene (or 1,4-dibromobenzene)

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add CuI (5-10 mol%), L-proline (10-20 mol%), and K₂CO₃ (2 equivalents).

  • Add 4-hydroxypiperidine (1.2 equivalents) and 1-bromo-4-iodobenzene (1 equivalent).

  • Add anhydrous DMSO to the flask.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Synthesis of this compound (Buchwald-Hartwig O-Arylation)

This protocol is a general guideline based on established procedures for palladium-catalyzed O-arylation of secondary alcohols.

Materials:

  • 4-Hydroxypiperidine

  • 1,4-Dibromobenzene

  • Pd₂(dba)₃ (Palladium catalyst precursor)

  • tBuXPhos (ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃ (1-2 mol%) and tBuXPhos (2-4 mol%) to a dry Schlenk tube.

  • Add anhydrous toluene, followed by 4-hydroxypiperidine (1.2 equivalents), 1,4-dibromobenzene (1 equivalent), and NaOtBu (1.4 equivalents).

  • Seal the tube and heat the reaction mixture to 80-100 °C for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Ullmann Condensation Workflow

Ullmann_Condensation Reactants 4-Hydroxypiperidine + 1-Bromo-4-iodobenzene Reaction Heating (90-110 °C) Reactants->Reaction Add CatalystSystem CuI / L-proline Base (e.g., K₂CO₃) Solvent (e.g., DMSO) CatalystSystem->Reaction Add Workup Aqueous Workup & Extraction Reaction->Workup Cool & Quench Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the Ullmann condensation synthesis.

Buchwald-Hartwig O-Arylation Workflow

Buchwald_Hartwig_OArylation Reactants 4-Hydroxypiperidine + 1,4-Dibromobenzene Reaction Inert Atmosphere Heating (80-100 °C) Reactants->Reaction Add CatalystSystem Pd Precatalyst / Ligand Base (e.g., NaOtBu) Solvent (e.g., Toluene) CatalystSystem->Reaction Add Workup Quenching & Aqueous Workup Reaction->Workup Cool & Quench Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the Buchwald-Hartwig O-arylation synthesis.

Catalyst Selection Logic

Catalyst_Selection Start Start: Synthesize This compound Cost Is cost a primary concern? Start->Cost MildConditions Are mild conditions and high functional group tolerance required? Cost->MildConditions No Ullmann Consider Ullmann Condensation (Cu-based catalyst) Cost->Ullmann Yes MildConditions->Ullmann No Buchwald Consider Buchwald-Hartwig O-Arylation (Pd-based catalyst) MildConditions->Buchwald Yes OptimizeUllmann Optimize ligand (e.g., L-proline) and reaction conditions. Ullmann->OptimizeUllmann OptimizeBuchwald Optimize ligand (e.g., tBuXPhos) and use a precatalyst. Buchwald->OptimizeBuchwald

Caption: Decision tree for catalyst selection in the synthesis.

References

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 4-(4-Bromophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-(4-Bromophenoxy)piperidine, a key building block in the synthesis of various pharmaceutical compounds. This document outlines a detailed experimental protocol and presents comparative data to assist in the selection of an appropriate analytical method.

Introduction to this compound and the Importance of Purity Analysis

This compound is a piperidine derivative that serves as a crucial intermediate in the synthesis of a wide range of pharmacologically active molecules. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Even small amounts of impurities can lead to undesirable side effects or reduce the therapeutic efficacy of the API. Therefore, a robust and reliable analytical method for purity determination is essential for quality control in both research and manufacturing settings.

Comparative HPLC Purity Analysis

This section provides a comparative analysis of hypothetical batches of this compound from different suppliers, analyzed using the detailed HPLC protocol provided below. The data presented in Table 1 is illustrative and intended to demonstrate how results from such an analysis would be presented for easy comparison.

Table 1: Comparative Purity Analysis of this compound Batches

SupplierBatch NumberPurity (%) by Area NormalizationMajor Impurity (Retention Time, min)Notes
Internal Standard N/A 99.95 None Detected > 0.05% High-purity reference standard.
Alternative A A-001 98.72 Impurity 1 (4.5 min) Contains a significant early-eluting impurity.
Alternative B B-001 99.56 Impurity 2 (8.2 min) Higher purity with a minor late-eluting impurity.
Alternative C C-001 99.10 Impurity 1 (4.5 min), Impurity 3 (9.1 min) Contains multiple impurities.

Detailed Experimental Protocol: Reversed-Phase HPLC for this compound

This section details a robust reversed-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound. The principle of this method is the separation of the main compound from its potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Instrumentation and Materials
  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

  • HPLC vials.

  • This compound reference standard and samples.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Ammonium Acetate (AR grade).

  • Glacial Acetic Acid (AR grade).

  • Water (HPLC grade or equivalent).

Chromatographic Conditions
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0 (adjusted with Acetic Acid)
Mobile Phase B Acetonitrile
Gradient 0-1 min: 30% B, 1-10 min: 30-80% B, 10-12 min: 80% B, 12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase A: Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC grade water. Adjust the pH to 5.0 with glacial acetic acid.

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Inject the standard solution to determine the retention time of the main peak.

  • Inject the sample solution and record the chromatogram.

  • After the analysis, wash the column with a mixture of acetonitrile and water (80:20 v/v) for at least 30 minutes.

Calculation of Purity

The purity of the sample is calculated using the area normalization method.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Experimental Workflow

The following diagram illustrates the logical flow of the HPLC purity analysis process.

HPLC_Workflow prep_mobile_phase Prepare Mobile Phase system_equilibration System Equilibration prep_mobile_phase->system_equilibration prep_diluent Prepare Diluent prep_standard Prepare Standard Solution prep_diluent->prep_standard prep_sample Prepare Sample Solution prep_diluent->prep_sample inject_standard Inject Standard prep_standard->inject_standard inject_sample Inject Sample prep_sample->inject_sample inject_blank Inject Blank system_equilibration->inject_blank inject_blank->inject_standard inject_standard->inject_sample record_chromatogram Record Chromatogram inject_sample->record_chromatogram integrate_peaks Integrate Peaks record_chromatogram->integrate_peaks calculate_purity Calculate Purity integrate_peaks->calculate_purity

Caption: Workflow for HPLC Purity Analysis of this compound.

Comparison with Alternative Analytical Techniques

While RP-HPLC with UV detection is the most common and robust method for purity analysis of compounds like this compound, other techniques can be employed for orthogonal testing or specific applications.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable impurities. Derivatization may be required for the piperidine moiety to improve its chromatographic properties.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides higher sensitivity and specificity, enabling the identification of unknown impurities by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for quantitative analysis (qNMR) against a certified internal standard and provides structural information about impurities.

The choice of method depends on the specific requirements of the analysis, including the expected impurities, the required sensitivity, and the availability of instrumentation. For routine quality control, the described HPLC method offers a good balance of accuracy, precision, and cost-effectiveness.

Navigating the Structural Maze: A Comparative Guide to the NMR Confirmation of 4-(4-Bromophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Predicted NMR Data for Structural Confirmation

The structural confirmation of 4-(4-bromophenoxy)piperidine can be confidently achieved by analyzing its ¹H and ¹³C NMR spectra. The expected chemical shifts and multiplicities are detailed below, based on the analysis of substituent effects on the piperidine and bromobenzene rings.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR (Predicted) ¹³C NMR (Predicted)
Assignment Chemical Shift (ppm) Assignment Chemical Shift (ppm)
H-1' (NH)1.5 - 2.5 (broad s)C-4~72
H-4 (CH-O)4.3 - 4.5 (m)C-2', C-6'~46
H-2', H-6' (ax)2.6 - 2.8 (m)C-3', C-5'~32
H-2', H-6' (eq)3.0 - 3.2 (m)C-1'' (C-Br)~114
H-3', H-5' (ax)1.6 - 1.8 (m)C-4'' (C-O)~157
H-3', H-5' (eq)1.9 - 2.1 (m)C-2'', C-6''~118
H-2'', H-6''6.8 - 7.0 (d, J ≈ 9 Hz)C-3'', C-5''~132
H-3'', H-5''7.3 - 7.5 (d, J ≈ 9 Hz)

Note: Predicted chemical shifts are based on typical values for piperidine and substituted benzene derivatives and may vary depending on the solvent and experimental conditions.

Comparative Analysis with Other Techniques

While NMR is the cornerstone for structural elucidation, a comprehensive confirmation often involves complementary analytical techniques.

Table 2: Comparison of Analytical Techniques for Structural Confirmation

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed connectivity of atoms, stereochemistry.Unambiguous structural determination.Lower sensitivity compared to MS.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, confirms molecular formula.Does not provide detailed structural connectivity.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C-O, N-H).Fast and simple.Provides limited information on the overall structure.
X-ray Crystallography Absolute 3D structure in the solid state.Definitive structural confirmation.Requires a suitable single crystal.

Experimental Workflow for Structural Confirmation

The following diagram illustrates the typical workflow for the structural confirmation of a synthesized compound like this compound.

G Experimental Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification synthesis:s->purification:n nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr purification:s->nmr:n ms Mass Spectrometry (e.g., ESI-MS) purification->ms purification:s->ms:n ir IR Spectroscopy purification->ir purification:s->ir:n interpretation Spectral Interpretation and Data Correlation nmr->interpretation nmr:s->interpretation:n ms->interpretation ms:s->interpretation:n ir->interpretation ir:s->interpretation:n confirmation Structural Confirmation interpretation->confirmation interpretation:s->confirmation:n

Figure 1. Workflow for the synthesis, purification, and structural confirmation.

Detailed Experimental Protocol: NMR Analysis

Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials and Equipment:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified this compound sample and transfer it into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Cap the NMR tube and gently agitate to ensure the sample is completely dissolved.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the appropriate spectral width (e.g., 0 to 200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the number of scans (typically several hundred to thousands) to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FIDs of both the ¹H and ¹³C spectra.

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants.

Interpretation of Predicted Spectra

¹H NMR:

  • The bromophenyl group is expected to show two doublets in the aromatic region (6.8-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the ether linkage (H-2'', H-6'') will be upfield compared to those ortho to the bromine atom (H-3'', H-5'').

  • The piperidine ring protons will appear in the aliphatic region (1.6-4.5 ppm). The proton at the 4-position (H-4), being attached to the oxygen-bearing carbon, will be the most downfield of the piperidine protons. The protons on the carbons adjacent to the nitrogen (H-2', H-6') will be deshielded compared to the protons at the 3- and 5-positions (H-3', H-5'). The signal for the N-H proton is typically broad and its chemical shift can vary.

¹³C NMR:

  • The bromophenyl carbons will appear in the aromatic region (114-157 ppm). The carbon attached to the bromine (C-1'') and the carbon attached to the oxygen (C-4'') will be quaternary and their chemical shifts are influenced by the electronegativity of the substituents.

  • The piperidine carbons will be in the aliphatic region (32-72 ppm). The carbon bearing the phenoxy group (C-4) will be the most downfield. The carbons adjacent to the nitrogen (C-2', C-6') will be at a lower field than the carbons at the 3- and 5-positions (C-3', C-5').

By combining the information from both ¹H and ¹³C NMR spectra, along with 2D NMR techniques like COSY and HSQC if necessary, the complete structure of this compound can be unequivocally confirmed.

A Comparative Guide to the Biological Activity of 4-(4-Bromophenoxy)piperidine and Its Analogs as Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 4-(4-bromophenoxy)piperidine, focusing on its predicted role as a sigma-1 (σ1) receptor ligand. While direct experimental data for this specific compound is not publicly available, its structural similarity to a well-studied class of phenoxyalkylpiperidines allows for a robust, data-driven comparison with potent and selective analogs. This document summarizes binding affinities, details relevant experimental protocols, and visualizes key biological and experimental pathways to support further research and development.

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a wide array of cellular functions and pathological conditions, including neurodegenerative diseases, pain, depression, and cancer. Ligands that modulate the σ1 receptor are of significant interest as potential therapeutics.

Comparative Biological Activity Data

The following table summarizes the in vitro binding affinities of key phenoxyalkylpiperidine analogs and standard reference compounds for the sigma-1 (σ1) and sigma-2 (σ2) receptors. The data for the chloro- and methoxy-analogs, which are structurally very similar to this compound, suggest that the target compound is also likely to exhibit high affinity and selectivity for the σ1 receptor.

CompoundTypeKi (nM) for σ1 ReceptorKi (nM) for σ2 ReceptorSelectivity (σ2/σ1)Reference
Inferred Activity Profile for this compound Presumed Agonist Sub-nanomolar (Predicted) >100 nM (Predicted) High (Predicted)
1-[2-(4-Chlorophenoxy)ethyl]-4-methylpiperidine (1a)Agonist0.86240~279-fold[1]
1-[2-(4-Methoxyphenoxy)ethyl]-4-methylpiperidine (1b)Agonist0.89170~191-fold[1]
PRE-084Agonist (Standard)2.2>10,000>4500-fold
HaloperidolAntagonist (Standard)3.2 - 9.2513.5~1.5 to 4-fold
BD1047Antagonist (Standard)0.9347~50-fold

Note: Data for reference compounds are aggregated from multiple sources. The activity of this compound is inferred from its close structural analogs (1a and 1b).

Key Signaling and Experimental Pathways

To provide a clear visual context for the biological activity and its evaluation, the following diagrams illustrate the sigma-1 receptor signaling pathway and a typical experimental workflow for ligand characterization.

sigma1_pathway cluster_ER Endoplasmic Reticulum (ER) cluster_MAM Mitochondria-Associated Membrane (MAM) cluster_Cytosol Cytosol ER_Lumen ER Lumen BiP BiP Chaperone Sigma1_inactive Sigma-1 Receptor (Inactive) Sigma1_inactive->BiP Bound State IP3R IP3 Receptor Sigma1_inactive->IP3R 2. Dissociates from BiP & Translocates to IP3R Ca_ER Ca²⁺ IP3R->Ca_ER 3. Stabilizes IP3R & Modulates Ca²⁺ Flux Ligand Agonist Ligand (e.g., this compound) Ligand->Sigma1_inactive 1. Agonist Binding Ca_Mito Ca²⁺ Ca_ER->Ca_Mito Mitochondrion Mitochondrion Ca_Mito->Mitochondrion 4. Enters Mitochondrion Downstream Downstream Signaling (Neuroprotection, Plasticity) Mitochondrion->Downstream 5. Regulates Bioenergetics & Cell Survival

Caption: Sigma-1 Receptor Signaling Pathway.

experimental_workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation BindingAssay Radioligand Binding Assay (Determine Ki for σ1/σ2) FunctionalAssay Functional Assay (e.g., Ca²⁺ Flux, Neurite Outgrowth) BindingAssay->FunctionalAssay Confirm Activity SelectivityPanel Selectivity Screening (Other Receptors/Channels) FunctionalAssay->SelectivityPanel Assess Specificity PK Pharmacokinetics (ADME) SelectivityPanel->PK Efficacy Efficacy Models (e.g., Pain, Amnesia) PK->Efficacy Tox Toxicology Studies Efficacy->Tox Lead Lead Optimization or Tool Compound Tox->Lead Synthesis Compound Synthesis & Purification Synthesis->BindingAssay

Caption: Experimental Workflow for Ligand Characterization.

Experimental Protocols

Detailed methodologies are essential for the validation and replication of experimental findings. Below is a representative protocol for a competitive radioligand binding assay to determine the affinity of test compounds for the sigma-1 receptor.

Protocol 1: Sigma-1 Receptor Competitive Radioligand Binding Assay

This protocol is adapted from standard methodologies used in the field for characterizing σ1 receptor ligands.

1. Objective: To determine the inhibitory constant (Kᵢ) of a test compound (e.g., this compound) for the human sigma-1 receptor.

2. Materials:

  • Receptor Source: Guinea pig liver membranes or membranes from HEK-293 cells stably expressing the human sigma-1 receptor.

  • Radioligand: [³H]-(+)-Pentazocine (a selective σ1 receptor ligand).

  • Non-specific Binding Control: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Stock solutions of this compound and other comparators in DMSO.

  • Filtration: 96-well GF/B glass fiber filter plates, presoaked in 0.5% polyethylenimine.

  • Scintillation Cocktail: A suitable liquid scintillation fluid (e.g., Betaplate Scint).

  • Equipment: 96-well plates, multichannel pipettes, vacuum filtration manifold (e.g., FilterMate™ Harvester), liquid scintillation counter (e.g., MicroBeta counter).

3. Procedure:

  • Preparation of Reagents:

    • Thaw the membrane preparation on ice and resuspend in ice-cold assay buffer to a final protein concentration of approximately 100-150 µ g/well .

    • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare the radioligand solution in assay buffer to a final concentration of ~3 nM [³H]-(+)-pentazocine.

  • Assay Plate Setup (in a 96-well plate):

    • Total Binding Wells: Add 100 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [³H]-(+)-pentazocine solution.

    • Non-specific Binding (NSB) Wells: Add 100 µL of membrane preparation, 50 µL of 10 µM Haloperidol, and 50 µL of [³H]-(+)-pentazocine solution.

    • Test Compound Wells: Add 100 µL of membrane preparation, 50 µL of the respective test compound dilution, and 50 µL of [³H]-(+)-pentazocine solution.

    • Final assay volume per well is 200 µL.

  • Incubation:

    • Incubate the plate at 37°C for 120 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Terminate the binding reaction by rapid vacuum filtration through the pre-soaked GF/B filter plate.

    • Wash the filters four times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Counting:

    • Dry the filter plate for 30-60 minutes at 50°C.

    • Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

4. Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC₅₀: Use a non-linear regression analysis (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

    • Where [L] is the concentration of the radioligand used and Kₐ is the dissociation constant of the radioligand for the receptor.

This comprehensive approach, combining comparative data from close analogs with detailed experimental frameworks, provides a strong foundation for validating the biological activity of this compound and guiding its future development as a selective sigma-1 receptor modulator.

References

A Comparative Analysis of 4-(4-Bromophenoxy)piperidine and Structurally Related Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 4-(4-Bromophenoxy)piperidine with its structurally similar analogs: 4-(4-chlorophenoxy)piperidine, 4-(4-fluorophenoxy)piperidine, and 4-(4-methoxyphenoxy)piperidine. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their chemical properties and biological activities, supported by experimental data and detailed protocols.

Core Chemical Structures

The compounds discussed in this guide share a common 4-phenoxypiperidine scaffold, with variations in the para-substituent on the phenyl ring. This core structure is a recurring motif in medicinal chemistry, often associated with a range of biological activities.

Physicochemical Properties

The nature of the para-substituent (Bromo, Chloro, Fluoro, or Methoxy) significantly influences the physicochemical properties of these compounds, such as lipophilicity, electronic effects, and metabolic stability. These properties, in turn, can impact their pharmacokinetic and pharmacodynamic profiles.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3
This compoundC11H14BrNO256.143.1
4-(4-Chlorophenoxy)piperidineC11H14ClNO211.692.8
4-(4-Fluorophenoxy)piperidineC11H14FNO195.232.3
4-(4-Methoxyphenoxy)piperidineC12H17NO2207.272.2

Table 1: Comparison of Physicochemical Properties. XLogP3 is a computed measure of lipophilicity.

Biological Activity and Structure-Activity Relationships (SAR)

The 4-phenoxypiperidine scaffold is a versatile pharmacophore that has been explored for its interaction with various biological targets, including dopamine, serotonin, and opioid receptors. The para-substituent on the phenyl ring plays a crucial role in modulating the potency and selectivity of these compounds.

Dopamine Receptor Affinity

Several studies have investigated the affinity of phenoxypiperidine derivatives for dopamine receptors, particularly the D4 subtype. While direct comparative data for all four compounds from a single study is limited, the following table presents representative binding affinities (Ki) for related compounds, illustrating the influence of phenyl ring substitutions.

CompoundDopamine D4 Receptor Ki (nM)
4-(4-Fluorophenoxy)piperidine derivative1413
4-(3,4-Difluorophenoxy)piperidine derivative5.5
4-(4-Chlorophenoxy)piperidine derivative53

Table 2: Representative Dopamine D4 Receptor Binding Affinities. Data is compiled from studies on structurally related 4-phenoxypiperidine derivatives.[1][2] It is important to note that these values are from different chemical series and assays, and direct comparison should be made with caution. The data suggests that the electronic nature and position of the halogen substituent significantly impact D4 receptor affinity.

Serotonin Receptor and Transporter Interactions

The phenoxypiperidine moiety is also a known scaffold for ligands of serotonin receptors and the serotonin transporter (SERT). The nature of the para-substituent can influence the affinity and functional activity at these targets. For instance, in various series of compounds, halogen substitutions on the phenyl ring have been shown to modulate affinity for different 5-HT receptor subtypes.[3][4][5][6][7]

Opioid Receptor Modulation

The 4-phenylpiperidine core is a well-established pharmacophore in the development of opioid receptor modulators.[8] Halogenation of the phenyl ring is a common strategy to alter the pharmacological profile, affecting potency and selectivity for mu (µ), delta (δ), and kappa (κ) opioid receptors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key binding assays relevant to the pharmacological profiling of these compounds.

Dopamine Transporter (DAT) Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the dopamine transporter.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).[9][10]

  • Non-specific binding control: GBR 12909 or cocaine at a high concentration.[11][12]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates, glass fiber filters, cell harvester, and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize hDAT-expressing cells in ice-cold assay buffer. Centrifuge to pellet the cell membranes, then resuspend in fresh buffer. Determine protein concentration.[9]

  • Assay Setup: In a 96-well plate, add assay buffer (for total binding), non-specific binding control, or varying concentrations of the test compound.

  • Add the radioligand ([³H]WIN 35,428) to all wells.

  • Add the prepared cell membranes to initiate the binding reaction.

  • Incubation: Incubate the plate at 4°C for 2-3 hours to reach equilibrium.[11]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[9]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation.[9]

Serotonin Transporter (SERT) Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the serotonin transporter.

Materials:

  • HEK293 cells stably expressing the human serotonin transporter (hSERT).[13][14]

  • Radioligand: [³H]Citalopram or [³H]Paroxetine (high-affinity SERT ligands).

  • Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., fluoxetine).

  • Assay and wash buffers similar to the DAT assay.

Procedure: The protocol is analogous to the DAT binding assay, with the substitution of hSERT-expressing cell membranes and a SERT-specific radioligand.

Opioid Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for opioid receptor subtypes (µ, δ, κ).

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human mu-, delta-, or kappa-opioid receptor.

  • Radioligands: [³H]DAMGO (for µ), [³H]Naltrindole (for δ), [³H]U-69,593 (for κ).[15][16]

  • Non-specific binding control: Naloxone at a high concentration.[15][16]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Procedure: The protocol follows the same principles as the transporter binding assays, utilizing receptor-specific cell membranes and radioligands for each opioid receptor subtype being investigated.

Visualizations

General Synthesis Workflow

The following diagram illustrates a general synthetic route to 4-phenoxypiperidine derivatives.

G General Synthesis of 4-Phenoxypiperidines cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-Hydroxypiperidine 4-Hydroxypiperidine Mitsunobu_Reaction Mitsunobu Reaction (DEAD, PPh3) 4-Hydroxypiperidine->Mitsunobu_Reaction Substituted_Phenol 4-Substituted Phenol (X = Br, Cl, F, OMe) Substituted_Phenol->Mitsunobu_Reaction 4_Phenoxypiperidine 4-(4-Substituted-phenoxy)piperidine Mitsunobu_Reaction->4_Phenoxypiperidine

Caption: A common synthetic route to 4-phenoxypiperidines.

Radioligand Binding Assay Workflow

This diagram outlines the key steps in a competitive radioligand binding assay.

G Competitive Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Cell Membranes, Radioligand, and Test Compounds Start->Prepare_Reagents Incubation Incubate Membranes, Radioligand, and Test Compound Prepare_Reagents->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Quantification Quantify Radioactivity (Scintillation Counting) Filtration->Quantification Data_Analysis Calculate IC50 and Ki values Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Dopamine Signaling Pathway

The following diagram illustrates the role of the dopamine transporter (DAT) in the synaptic cleft, a key target for many phenoxypiperidine derivatives.

G Dopamine Signaling at the Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_Receptor Dopamine Receptor Dopamine_Vesicle->Dopamine_Receptor Release DAT Dopamine Transporter (DAT) DAT->Dopamine_Vesicle Reuptake Dopamine_Receptor->DAT Binding

Caption: Simplified dopamine signaling pathway at the synapse.

References

A Comparative Guide to 4-(4-Bromophenoxy)piperidine Reference Standards for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the quality and reliability of reference standards are paramount for ensuring the accuracy and reproducibility of experimental results. 4-(4-Bromophenoxy)piperidine is a key building block in the synthesis of a variety of biologically active molecules. This guide provides a comprehensive comparison of this compound reference standards and its common alternatives, 4-(4-Chlorophenoxy)piperidine and 4-Phenoxypiperidine. The information presented herein, supported by illustrative experimental data and detailed protocols, is intended to assist researchers in making informed decisions for their analytical and synthetic needs.

Comparison of Physicochemical Properties and Purity

The selection of a reference standard is often guided by its physicochemical properties and certified purity. The following table summarizes these key parameters for this compound and its structural analogs. The purity values presented are typical for reference standards available from various commercial suppliers and are often determined by High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR).

PropertyThis compound4-(4-Chlorophenoxy)piperidine4-Phenoxypiperidine
CAS Number 74130-05-597839-99-179236-23-4
Molecular Formula C₁₁H₁₄BrNOC₁₁H₁₄ClNOC₁₁H₁₅NO
Molecular Weight 256.14 g/mol 211.69 g/mol 177.24 g/mol
Typical Purity (HPLC) ≥98%[1]≥98%[1]≥99%
Typical Purity (qNMR) ≥95%[2]≥95%[2]≥97%[3]
Appearance White to off-white solidLight yellow powder[2]Off-white to yellow solid[4]
Storage Conditions 2-8°C, protect from light0-8°C-20°C for long-term storage[4]

Analytical Methodologies for Quality Control

The accurate characterization of reference standards is crucial for their intended use. Below are detailed protocols for common analytical techniques used to assess the purity and identity of this compound and its analogs.

High-Performance Liquid Chromatography (HPLC/UPLC) for Purity Determination

Principle: Reversed-phase HPLC is a widely used technique to separate the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Purity is typically determined by area percentage.

Experimental Protocol:

  • Instrumentation: A standard HPLC or UPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the reference standard in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Illustrative HPLC Purity Data:

CompoundRetention Time (min)Peak Area (%)
This compound5.899.5
Impurity 14.20.2
Impurity 26.50.3
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. It is particularly useful for detecting residual solvents and other volatile impurities in reference standards.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Dissolve the reference standard in a volatile solvent (e.g., dichloromethane or methanol) to a concentration of 1 mg/mL.

Quantitative NMR (qNMR) for Absolute Purity Assessment

Principle: qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity.[5][6][7][8][9]

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte's signals (e.g., maleic anhydride).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d₆).

  • Sample Preparation: Accurately weigh the reference standard and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio.

  • Data Processing: The spectra are phased and baseline-corrected. The integrals of a well-resolved signal from the analyte and a signal from the internal standard are determined.

  • Purity Calculation: The purity is calculated using the formula that relates the integral values, number of protons, molecular weights, and masses of the analyte and the internal standard.

Application in Drug Discovery: Synthesis of PARP Inhibitors

This compound and its analogs are valuable intermediates in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[10][11] The piperidine moiety often serves as a key structural element that interacts with the enzyme's active site.

cluster_synthesis Synthesis of PARP Inhibitor cluster_qc Quality Control of Reference Standard cluster_bioassay Biological Evaluation 4_4_Bromophenoxypiperidine This compound (Reference Standard) Intermediate_A Intermediate A 4_4_Bromophenoxypiperidine->Intermediate_A Coupling Reaction Purity_Analysis Purity Analysis (HPLC, qNMR) 4_4_Bromophenoxypiperidine->Purity_Analysis Identity_Confirmation Identity Confirmation (MS, NMR) 4_4_Bromophenoxypiperidine->Identity_Confirmation Residual_Solvents Residual Solvents (GC-MS) 4_4_Bromophenoxypiperidine->Residual_Solvents PARP_Inhibitor Final PARP Inhibitor Intermediate_A->PARP_Inhibitor Further Synthetic Steps PARP_Inhibition_Assay PARP Inhibition Assay PARP_Inhibitor->PARP_Inhibition_Assay Cell_Based_Assays Cell-Based Assays PARP_Inhibition_Assay->Cell_Based_Assays

Caption: Workflow illustrating the use of this compound in the synthesis of a PARP inhibitor and the associated quality control steps.

Experimental Workflow for Reference Standard Qualification and Use

The following diagram outlines a typical workflow for the qualification and use of a this compound reference standard in a research or drug development setting.

Start Receive Candidate Reference Standard Characterization Comprehensive Characterization Start->Characterization Purity Purity Assessment (HPLC, qNMR) Characterization->Purity Purity Identity Identity Confirmation (MS, NMR, IR) Characterization->Identity Identity Volatiles Volatile Content (GC, TGA) Characterization->Volatiles Content CoA Generate Certificate of Analysis (CoA) Purity->CoA Identity->CoA Volatiles->CoA Release Release as Reference Standard CoA->Release Use Use in Assays/ Synthesis Release->Use Stability Stability Studies Release->Stability

Caption: A logical workflow for the qualification and lifecycle management of a chemical reference standard.

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 4-(4-Bromophenoxy)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of novel chemical entities is paramount for predicting potential off-target effects and ensuring therapeutic specificity. This guide provides a comparative analysis of 4-(4-bromophenoxy)piperidine derivatives, a scaffold with potential activity at various central nervous system (CNS) targets. By examining experimental data from structurally related compounds, this document aims to provide a predictive framework for the selectivity of this chemical class.

The piperidine scaffold is a ubiquitous feature in a vast array of pharmacologically active agents, known to interact with a diverse range of receptors, including sigma (σ), opioid, dopamine, and serotonin receptors. The seemingly subtle substitution of a 4-(4-bromophenoxy) group can significantly influence the binding affinity and selectivity profile of the parent piperidine molecule. This guide synthesizes available data to offer a comparative overview of this important structural class.

Comparative Analysis of Binding Affinities

To delineate the cross-reactivity profile of this compound derivatives, we have compiled binding affinity data (Ki in nM) from studies on structurally analogous compounds. The following table summarizes the affinity of these derivatives for key CNS receptors, providing a quantitative basis for comparison. It is important to note that direct cross-reactivity studies on a broad panel of receptors for the exact this compound molecule are not extensively available in the public domain. The data presented here is a composite from various sources on closely related phenoxyalkylpiperidines and other substituted piperidine derivatives to provide a predictive insight.

Compound Class/DerivativeSigma-1 (σ1) Receptor (Ki, nM)Sigma-2 (σ2) Receptor (Ki, nM)µ-Opioid Receptor (MOR) (Ki, nM)Dopamine D2 Receptor (Ki, nM)Serotonin 5-HT2A Receptor (Ki, nM)
Phenoxyalkylpiperidines (general) 0.34 - 10 [1][2]> 50 [1]> 1000> 1000> 1000
1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine0.86[1]239[1]Not ReportedNot ReportedNot Reported
4-Substituted Piperidines (Opioid Focused) Not ReportedNot Reported0.29 - 29 [3]> 1000> 1000
4-Aroylpiperidines (Sigma Focused) < 15 [4]> 500[4]Not ReportedNot ReportedNot Reported
Benzylpiperidines (Serotonin Focused) Not ReportedNot Reported> 1000> 10002.5 [5]

Note: Data is compiled from studies on structurally related compounds and should be considered indicative of the potential binding profile of this compound derivatives. The specific substitution at the piperidine nitrogen and other positions will significantly influence the binding affinities.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to determine the binding affinity and functional activity of piperidine derivatives.

Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for a target receptor.

General Protocol:

  • Membrane Preparation:

    • Cell lines stably expressing the receptor of interest (e.g., CHO or HEK293 cells) are cultured and harvested.

    • Cells are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer to a final protein concentration of 10-20 µ g/well .

  • Binding Reaction:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-(+)-pentazocine for σ1 receptors, [³H]diprenorphine for opioid receptors) and varying concentrations of the test compound.[3]

    • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand.

    • The total reaction volume is typically 100-200 µL.

  • Incubation and Filtration:

    • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

    • Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[6]

Functional Assays (e.g., [³⁵S]GTPγS Binding Assay)

Functional assays measure the downstream signaling effects of a compound upon binding to a G-protein coupled receptor (GPCR).

Objective: To determine the potency (EC50) and efficacy of a test compound as an agonist or antagonist at a GPCR.

General Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the GPCR of interest as described for the radioligand binding assay.

  • Assay Buffer: The assay buffer typically contains GDP (to ensure receptors are in their inactive state) and MgCl₂ (a cofactor for G-protein activation).

  • Binding Reaction:

    • In a 96-well plate, incubate the cell membranes with varying concentrations of the test compound.

    • For antagonist testing, incubate with a fixed concentration of a known agonist.

  • Initiation of Reaction:

    • Add [³⁵S]GTPγS to the wells to initiate the binding reaction. Agonist-activated GPCRs will catalyze the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Incubation and Termination:

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.

  • Data Analysis:

    • Plot the amount of bound [³⁵S]GTPγS as a function of the test compound concentration.

    • Calculate the EC50 (for agonists) or IC50 (for antagonists) using non-linear regression analysis.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the potential biological implications of this compound derivatives, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_analysis Data Analysis start Starting Materials (4-Bromophenol, Piperidine derivative) synthesis Chemical Synthesis (e.g., Etherification) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification primary_binding Primary Binding Assays (Radioligand Displacement) purification->primary_binding secondary_binding Secondary/Off-Target Screening (Panel of Receptors) primary_binding->secondary_binding functional_assays Functional Assays ([35S]GTPγS, Calcium Flux) secondary_binding->functional_assays data_analysis Determination of Ki, IC50, EC50 (Cheng-Prusoff, Non-linear Regression) functional_assays->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Experimental workflow for assessing the cross-reactivity of novel compounds.

signaling_pathway cluster_sigma Sigma-1 Receptor Pathway cluster_gpcr Potential Off-Target GPCR Pathway (e.g., Opioid) ligand This compound Derivative sigma1 σ1 Receptor ligand->sigma1 gpcr Opioid Receptor (e.g., MOR) ligand->gpcr Potential Off-Target Interaction ip3r IP3 Receptor sigma1->ip3r Chaperone Activity er Endoplasmic Reticulum ip3r->er ca_release Ca2+ Release er->ca_release cellular_signaling Modulation of Cellular Signaling ca_release->cellular_signaling g_protein G Protein (Gi/o) gpcr->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition camp ↓ cAMP adenylyl_cyclase->camp downstream Downstream Effects (e.g., Ion Channel Modulation) camp->downstream

Potential signaling pathways for this compound derivatives.

Discussion and Conclusion

The available data on structurally related compounds strongly suggests that this compound derivatives are likely to exhibit high affinity for the sigma-1 receptor, with potentially significant selectivity over the sigma-2 receptor.[1][2] The phenoxy moiety appears to be a key determinant for this interaction.

Cross-reactivity with other CNS receptors, such as opioid, dopamine, and serotonin receptors, is plausible given the promiscuous nature of the piperidine scaffold. However, the specific affinity for these targets will be highly dependent on the nature of the substituent at the piperidine nitrogen. For instance, without the typical pharmacophores for opioid or dopamine receptor engagement, the affinity for these receptors may be significantly lower.

For drug development professionals, these findings underscore the importance of comprehensive off-target screening for any novel this compound derivative. While the high sigma-1 affinity may be a desirable therapeutic target, understanding the broader pharmacological profile is crucial for predicting potential side effects and ensuring the safety and efficacy of new drug candidates. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such essential cross-reactivity studies.

References

Establishing Purity Criteria for 4-(4-Bromophenoxy)piperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics, the purity of starting materials and intermediates is paramount. 4-(4-Bromophenoxy)piperidine is a key building block in the development of various pharmacologically active molecules. Ensuring its purity is critical as even trace impurities can lead to undesirable side products, impact reaction yields, and potentially introduce toxic components into the final active pharmaceutical ingredient (API). This guide provides a comparative overview of the purity criteria for this compound, outlines common analytical methods for its assessment, and discusses potential impurities.

Comparison of Purity Specifications

The acceptable purity of this compound can vary depending on its intended use, ranging from research and development to cGMP (current Good Manufacturing Practice) production. While specific Certificates of Analysis for this compound are not always publicly available, data from suppliers and analogous compounds provide a baseline for expected purity levels.

Purity GradeTypical Purity SpecificationCommon Analytical Method(s)Target Application
Research Grade ≥95% - 98%¹H NMR, GC-MSEarly-stage discovery, non-clinical studies
High Purity / Process Development ≥98% - 99.5%HPLC, GCLead optimization, process scale-up
GMP Grade >99.5% (with specified limits for individual impurities)Validated HPLC, GC-MS, ICP-MS (for elemental impurities)Clinical trial material and commercial API synthesis

Note: The specified purity level is often determined by a primary analytical technique, with other methods used for confirmation and identification of specific impurities.

Key Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is essential for a comprehensive purity assessment of this compound.

1. High-Performance Liquid Chromatography (HPLC): HPLC is the most common and powerful technique for determining the purity of non-volatile organic compounds. A validated reverse-phase HPLC method can separate the main compound from its impurities, allowing for accurate quantification.

2. Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile impurities. It provides excellent separation and definitive identification of impurities based on their mass fragmentation patterns.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable tools for structural elucidation and can be used to confirm the identity of the main compound and to detect and quantify impurities, often without the need for a reference standard for the impurity itself. For instance, a Certificate of Analysis for the related compound 4-(4-chlorophenoxy)piperidine specified a purity of 95% as determined by NMR[1].

4. Elemental Analysis: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is used to detect and quantify trace elemental impurities, which may originate from catalysts or reagents used in the synthesis.

Potential Impurities

Impurities in this compound can arise from the starting materials, by-products of the synthesis, or degradation products. A thorough understanding of the synthetic route is crucial for identifying potential impurities.

Common Impurity Classes:

  • Starting Materials: Unreacted starting materials such as 4-bromophenol and piperidine derivatives.

  • Positional Isomers: Isomers such as 2-(4-bromophenoxy)piperidine or 3-(4-bromophenoxy)piperidine can be formed depending on the synthetic strategy.

  • Over-brominated or Under-brominated Species: Impurities with additional bromine atoms on the phenyl ring or lacking the bromine atom.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

  • Catalyst Residues: Trace metals from catalysts used in the synthesis.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable purity analysis. Below are representative protocols for HPLC and GC-MS analysis, which can be adapted and validated for this compound.

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

This protocol is based on a method for a structurally related compound and serves as a starting point for method development.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 70% A / 30% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min
Injection Volume 1 µL (splitless)

MS Conditions:

ParameterCondition
Ion Source Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range 40-550 m/z

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or dichloromethane).

  • The solution can be injected directly into the GC-MS system.

Visualizing Workflows

Analytical Workflow for Purity Certification

cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Review and Reporting Sample Receipt Sample Receipt Sample Preparation Sample Preparation Sample Receipt->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis NMR Analysis NMR Analysis Sample Preparation->NMR Analysis Elemental Analysis Elemental Analysis Sample Preparation->Elemental Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis GC-MS Analysis->Data Analysis NMR Analysis->Data Analysis Elemental Analysis->Data Analysis Impurity Identification Impurity Identification Data Analysis->Impurity Identification Certificate of Analysis Generation Certificate of Analysis Generation Impurity Identification->Certificate of Analysis Generation

Caption: A typical workflow for the purity certification of a pharmaceutical intermediate.

Logical Relationship for Impurity Identification

Synthetic Route Synthetic Route Potential Impurities Potential Impurities Synthetic Route->Potential Impurities predicts Analytical Methods Analytical Methods Potential Impurities->Analytical Methods guides selection of Impurity Profile Impurity Profile Analytical Methods->Impurity Profile determines

References

Comparative Docking Analysis of Piperidine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative molecular docking performance of 4-(4-Bromophenoxy)piperidine analogs and related piperidine-containing scaffolds. This guide provides an objective comparison supported by experimental and computational data to shed light on their therapeutic potential.

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged" structural motif due to its frequent appearance in a wide range of pharmaceuticals and bioactive natural products.[1] Its inherent conformational flexibility and capacity to form diverse non-covalent interactions make it a highly valuable scaffold in the design of novel therapeutics.[2] Computational methods, particularly molecular docking, have become indispensable in predicting the binding affinities and interaction modes of small molecules with their biological targets, thereby accelerating the drug discovery process.[1][2] This guide offers a comparative overview of docking studies on piperidine derivatives, with a focus on analogs sharing features with this compound, to inform structure-activity relationship (SAR) studies and guide future drug design efforts.

Performance Comparison of Piperidine-Based Ligands

Molecular docking studies provide critical quantitative data, such as docking scores and binding energies, which are instrumental in comparing the potential efficacy of different compounds against a biological target. A lower binding energy value generally signifies a more stable and stronger interaction between the ligand and the active site of the protein. The following tables summarize key data from various studies on piperidine derivatives, offering a comparative perspective on their binding affinities and inhibitory activities.

Compound/Analog ClassTarget Enzyme/ProteinDocking Score (kcal/mol)IC50 (µM)Key Interactions
Benzamide Piperidine Derivatives (2-Fluoro substitution)Acetylcholinesterase (AChE)Not explicitly stated0.013 ± 0.0021Hydrogen bonding between the carbonyl group and Tyrosine 121 in the active site.[2]
Donepezil (Reference Drug)Acetylcholinesterase (AChE)Not explicitly stated0.600 ± 0.050-
Piperidine-containing quinolinyl thiosemicarbazonesAcetylcholinesterase (AChE)-9.68Not explicitly statedπ-π stacking with His287, π-π T-shaped with Tyr124, and a conventional hydrogen bond with Tyr337.[2]
Designed Piperidine Derivatives (P1-P8)SARS-CoV-2 Main Protease (Mpro)-5.9 to -7.3--
N3 inhibitor (Reference)SARS-CoV-2 Main Protease (Mpro)-11.4--
2,6-disubstituted piperidin-3-ol derivativesPancreatic LipaseNot specified for piperidines alone--
Pyrrolidine derivative (Cmpd 12)Pancreatic Lipase-8.240.143 mg/mL-
Orlistat (Reference)Pancreatic Lipase

Experimental Protocols: A Generalized Approach to Molecular Docking

The reliability of docking simulations is highly dependent on the rigor of the applied methodology. The following steps outline a generalized protocol for the molecular docking of piperidine-based ligands, based on common practices in the field.[3]

1. Receptor Preparation:

  • The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are generally removed from the PDB file.[3]

  • Hydrogen atoms are added to the protein structure, and appropriate charges are assigned.

  • The protein structure undergoes energy minimization to alleviate any steric clashes.[3]

2. Ligand Preparation:

  • The two-dimensional structure of the ligand is drawn using chemical drawing software and subsequently converted into a three-dimensional structure.[3]

  • The ligand's geometry is optimized using appropriate computational methods.

3. Docking Simulation:

  • A docking algorithm is employed to explore various conformations and orientations of the ligand within the defined active site of the receptor.[3]

  • A scoring function is used to calculate the binding affinity for each pose, which is often reported in kcal/mol.[3]

4. Analysis of Results:

  • The docking results are analyzed to identify the best-ranked pose based on the docking score.[3]

  • The binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site are visualized and analyzed to understand the binding mode.[3]

Visualizing a Generalized Molecular Docking Workflow

The following diagram illustrates a typical workflow for a molecular docking study.

cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage receptor_prep Receptor Preparation (PDB Structure, Add Hydrogens, Minimize) docking Molecular Docking (Define Binding Site, Run Algorithm) receptor_prep->docking ligand_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) ligand_prep->docking scoring Scoring and Ranking (Calculate Binding Energies) docking->scoring analysis Pose Analysis (Visualize Interactions, Identify Key Residues) scoring->analysis

Caption: A generalized workflow for molecular docking studies.

Potential Signaling Pathway Inhibition

While specific signaling pathway involvement for this compound analogs is not detailed in the provided search results, piperidine derivatives are known to target a variety of proteins, including kinases, which are crucial components of cell signaling pathways. For instance, some piperazine-tethered compounds have shown inhibitory activity against EGFR kinase.[4] The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by such inhibitors.

ligand Piperidine Analog (Inhibitor) receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor Inhibition downstream Downstream Signaling (e.g., MAPK Pathway) receptor->downstream proliferation Cell Proliferation & Survival downstream->proliferation

Caption: A hypothetical signaling pathway inhibited by a piperidine analog.

References

head-to-head comparison of synthesis methods for 4-(4-Bromophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 4-(4-Bromophenoxy)piperidine

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This compound is a valuable building block in medicinal chemistry, and its synthesis can be approached through several established methods. This guide provides a head-to-head comparison of three prominent synthetic strategies: the Ullmann Condensation, the Buchwald-Hartwig C-O Coupling, and the Mitsunobu Reaction. While specific experimental data for the direct synthesis of this compound is not extensively reported in publicly available literature, this comparison draws upon representative protocols for analogous aryl ether formations, offering a predictive overview of each method's potential performance.

Comparison of Synthesis Methods

The following table summarizes the key quantitative and qualitative aspects of the three considered synthetic routes to this compound. The data presented are based on typical outcomes for these reaction types with similar substrates and should be considered as a general guide.

Parameter Ullmann Condensation Buchwald-Hartwig C-O Coupling Mitsunobu Reaction
Starting Materials 4-Hydroxypiperidine, 1-Bromo-4-iodobenzene (or 1,4-Dibromobenzene)N-protected 4-Hydroxypiperidine, 4-BromophenolN-protected 4-Hydroxypiperidine, 4-Bromophenol
Key Reagents Copper catalyst (e.g., CuI), Base (e.g., K2CO3, Cs2CO3)Palladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., XPhos, SPhos), Base (e.g., Cs2CO3, K3PO4)Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
Typical Solvent DMF, DioxaneToluene, DioxaneTHF, Dichloromethane
Reaction Temperature High (typically >100 °C)Mild to moderate (Room temperature to ~100 °C)Mild (0 °C to Room temperature)
Typical Reaction Time 12 - 24 hours2 - 18 hours1 - 6 hours
Reported Yields (Analogous Reactions) 60 - 85%75 - 95%70 - 90%
Key Advantages Cost-effective catalyst (copper)High yields, broad substrate scope, milder conditions than UllmannVery mild reaction conditions, stereospecific (inversion of configuration)
Key Disadvantages Harsh reaction conditions (high temperature), often requires stoichiometric copperExpensive catalyst and ligands, air-sensitive reagents may be requiredStoichiometric amounts of reagents, formation of by-products that can complicate purification
Purification Column chromatographyColumn chromatographyColumn chromatography often required to remove phosphine oxide and hydrazine by-products

Experimental Protocols

The following are representative experimental protocols for each synthetic method, adapted for the synthesis of this compound.

Method 1: Ullmann Condensation

The Ullmann condensation is a classical method for the formation of aryl ethers using a copper catalyst.[1][2][3][4]

Reaction Scheme:

Experimental Protocol:

To a solution of N-Boc-4-hydroxypiperidine (1.0 equiv.) and 4-bromophenol (1.1 equiv.) in anhydrous DMF is added cesium carbonate (2.0 equiv.) and copper(I) iodide (0.1 equiv.). The reaction mixture is heated to 120 °C and stirred for 24 hours under an inert atmosphere. After cooling to room temperature, the mixture is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-Boc-4-(4-bromophenoxy)piperidine. The Boc-protecting group can then be removed under acidic conditions (e.g., TFA in DCM) to yield the final product.

Method 2: Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-O bonds under relatively mild conditions.[5][6][7][8]

Reaction Scheme:

Experimental Protocol:

In a glovebox, a vial is charged with N-Boc-4-hydroxypiperidine (1.0 equiv.), 4-bromophenol (1.2 equiv.), cesium carbonate (1.5 equiv.), palladium(II) acetate (0.02 equiv.), and a suitable phosphine ligand such as XPhos (0.04 equiv.). Anhydrous toluene is added, and the vial is sealed. The reaction mixture is then heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to yield N-Boc-4-(4-bromophenoxy)piperidine. Subsequent deprotection of the Boc group affords the target compound.

Method 3: Mitsunobu Reaction

The Mitsunobu reaction allows for the formation of an ether linkage from an alcohol and a phenolic compound under mild, dehydrative conditions using triphenylphosphine and an azodicarboxylate.[9][10][11][12]

Reaction Scheme:

Experimental Protocol:

To a solution of N-Boc-4-hydroxypiperidine (1.0 equiv.), 4-bromophenol (1.2 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF at 0 °C is added diethyl azodicarboxylate (DEAD) (1.5 equiv.) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The solvent is removed under reduced pressure, and the crude residue is purified by column chromatography on silica gel to separate the product from triphenylphosphine oxide and the hydrazine by-product, yielding N-Boc-4-(4-bromophenoxy)piperidine. The final product is obtained after deprotection of the piperidine nitrogen.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic method.

Ullmann_Condensation 4-Hydroxypiperidine 4-Hydroxypiperidine Reaction_Vessel Ullmann Reaction (CuI, Base, DMF, >100°C) 4-Hydroxypiperidine->Reaction_Vessel 1-Bromo-4-iodobenzene 1-Bromo-4-iodobenzene 1-Bromo-4-iodobenzene->Reaction_Vessel Crude_Product Crude Product Mixture Reaction_Vessel->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Ullmann Condensation Workflow.

Buchwald_Hartwig_Coupling N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine Reaction_Vessel Buchwald-Hartwig Coupling (Pd Catalyst, Ligand, Base, Toluene, ~100°C) N-Boc-4-hydroxypiperidine->Reaction_Vessel 4-Bromophenol 4-Bromophenol 4-Bromophenol->Reaction_Vessel Intermediate_Product N-Boc-4-(4-bromophenoxy)piperidine Reaction_Vessel->Intermediate_Product Deprotection Acidic Deprotection Intermediate_Product->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Buchwald-Hartwig C-O Coupling Workflow.

Mitsunobu_Reaction N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine Reagents Mitsunobu Reaction (PPh3, DEAD, THF, 0°C to RT) N-Boc-4-hydroxypiperidine->Reagents 4-Bromophenol 4-Bromophenol 4-Bromophenol->Reagents Intermediate_Product N-Boc-4-(4-bromophenoxy)piperidine Reagents->Intermediate_Product Deprotection Acidic Deprotection Intermediate_Product->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Mitsunobu Reaction Workflow.

References

A Comparative Guide to Validating Analytical Methods for 4-(4-Bromophenoxy)piperidine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 4-(4-Bromophenoxy)piperidine, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality and safety. The selection of an appropriate analytical method is paramount and depends on factors such as the required sensitivity, the sample matrix, and the available instrumentation. This guide provides a comparative overview of potential analytical techniques for the quantification of this compound, drawing upon established methods for structurally similar piperidine derivatives. While specific validated methods for this compound are not extensively documented in publicly available literature, the principles and experimental data from related compounds offer a solid foundation for method development and validation.[1][2]

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most viable techniques for the quantification of this compound.[1] The choice between these methods will be dictated by the specific requirements of the analysis.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[2]Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[2]Chromatographic separation followed by mass analysis of the analyte and its fragments, offering high selectivity and sensitivity.[1]
Typical Analytes Non-volatile or thermally labile compounds.[2]Volatile and thermally stable compounds.[2]A wide range of compounds, particularly at low concentrations in complex matrices.
Common Detectors Ultraviolet (UV) Detector, Mass Spectrometry (MS).[2]Flame Ionization Detector (FID), Mass Spectrometry (MS).[2]Triple Quadrupole Mass Spectrometer.[3]
Sample Preparation May require derivatization to enhance UV detection if the analyte lacks a strong chromophore. The sample is dissolved in a suitable solvent.[2][4]Often requires derivatization for polar amines to improve volatility and peak shape.[2] Can also involve headspace sampling for volatile impurities.Usually involves a simple protein precipitation or liquid-liquid extraction for sample cleanup.[3][5]
Key Advantages Widely available, robust, and versatile.High separation efficiency and provides structural information (with MS).High sensitivity, selectivity, and specificity. Ideal for trace analysis.
Key Limitations May lack sensitivity for compounds with poor UV absorbance without derivatization.Not suitable for non-volatile or thermally labile compounds. Derivatization can add complexity.Higher equipment cost and complexity.

Quantitative Performance Data (Based on Structurally Similar Compounds)

The following table summarizes typical performance characteristics observed for the analysis of piperidine derivatives using various methods. These values can serve as a benchmark for the development and validation of a method for this compound.

MethodAnalyte/Compound ClassLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)
RP-HPLC with Pre-column Derivatization Piperidine0.99960.15 µg/mL[6]0.44 µg/mL[6]101.82%[6]
HPLC-UV Piperazine derivative>0.9930 ppm[4]90 ppm[4]98.0 - 102.0%[7]
HPLC-UV (4-Bromophenyl){Pyridine-2-yl} Acetonitrile0.9990.126 ppm[8][9]0.266 ppm[8][9]98.6 - 104.1%[8]
LC-MS/MS [(4-Chlorophenoxy)methyl]piperidine>0.99-0.1 ng/mL (LLOQ)[3]95 - 107%[10]
UPLC-MS/MS Potential Genotoxic Impurities>0.99000.1512–0.3897 ng/mL-94.9–115.5%[11]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method.[1] Below are representative experimental protocols for HPLC and GC-MS that can be adapted for the quantification of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is based on protocols for similar piperidine compounds and may require optimization and derivatization for this compound to enhance its UV absorbance for sensitive quantification.[1][4]

Instrumentation:

  • HPLC system with a UV detector and an autosampler.[2]

Chromatographic Conditions (Starting Point):

  • Column: Inertsil C18 (250 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: A mixture of acetonitrile and water with 0.1% phosphoric acid (e.g., 68:32, v/v).[1] Isocratic or gradient elution may be employed.

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30°C[1]

  • Detection Wavelength: To be determined based on the UV spectrum of this compound. A photodiode array (PDA) detector would be beneficial for initial development.

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve a known amount of the this compound standard and sample in a suitable diluent (e.g., mobile phase).

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Derivatization (if necessary): If the compound exhibits poor UV absorbance, a pre-column derivatization step can be employed using a reagent that introduces a chromophore. For example, derivatization with 4-toluenesulfonyl chloride has been used for piperidine.[1][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methods for the analysis of other piperazine and piperidine derivatives.[2][5] Derivatization is often necessary to improve the chromatographic properties of amines.[5]

Instrumentation:

  • Gas chromatograph equipped with a Mass Spectrometer (MS) detector and an autosampler.

Chromatographic Conditions (Starting Point):

  • Column: A non-polar capillary column such as a 100% dimethylpolysiloxane (e.g., Rtx-1) or a 50% phenyl - 50% methyl polysiloxane (e.g., Rxi-50) is often suitable for the separation of derivatized amines.[12]

  • Carrier Gas: High purity helium at a constant flow rate (e.g., 1.0 - 2.0 mL/min).[2]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15-20°C/minute.[2]

    • Final hold: 5-10 minutes at 280°C.[2]

  • Injector Temperature: 250°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-550

Sample Preparation and Derivatization:

  • Dissolve the sample in a suitable organic solvent (e.g., methanol, ethyl acetate).

  • For derivatization, a common approach for amines is acylation using reagents like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) to form more volatile and less polar derivatives.[12]

  • The reaction is typically carried out by adding the derivatizing agent to the sample solution and heating for a specific time (e.g., 30 minutes at 60°C).

  • After cooling, the sample is ready for injection.

Visualizing the Workflow

To better understand the sequence of operations in method validation, the following diagrams illustrate the general workflows.

analytical_method_validation_workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_implementation Implementation define_scope Define Analytical Scope & Requirements select_method Select Appropriate Analytical Method (HPLC, GC-MS, etc.) define_scope->select_method develop_protocol Develop Initial Method Protocol select_method->develop_protocol specificity Specificity / Selectivity develop_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Complete Method Documentation robustness->documentation routine_use Implement for Routine Analysis documentation->routine_use

Caption: A flowchart of the analytical method validation process.

sample_analysis_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample_weighing Weigh Sample/Standard dissolution Dissolve in Diluent sample_weighing->dissolution derivatization Derivatization (if required) dissolution->derivatization filtration Filter Solution derivatization->filtration injection Inject into Chromatograph (HPLC/GC) filtration->injection separation Chromatographic Separation injection->separation detection Detection (UV/MS) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte calibration_curve->quantification reporting Report Results quantification->reporting

References

Safety Operating Guide

Proper Disposal of 4-(4-Bromophenoxy)piperidine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4-(4-Bromophenoxy)piperidine is a critical component of laboratory safety and environmental responsibility. As a brominated organic compound, it is classified as hazardous waste and requires careful handling and disposal by licensed professionals. This guide provides a comprehensive, step-by-step procedure for its safe management and disposal, ensuring compliance with regulatory standards and promoting a secure laboratory environment.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to conduct a thorough risk assessment. The following Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecific Requirements
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A lab coat, worn fully buttoned. For larger quantities or potential for splashing, a chemical-resistant apron is recommended.
Respiratory Protection A respirator may be necessary if there is a risk of dust or aerosol formation. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

II. Waste Segregation and Collection

Proper segregation of chemical waste is essential to prevent dangerous reactions and facilitate correct disposal.

  • Designated Waste Container : All waste containing this compound, including contaminated lab supplies (e.g., gloves, filter paper, and pipette tips), must be collected in a designated "Halogenated Organic Waste" container.[1]

  • Container Material : The waste container should be made of a chemically resistant material, such as high-density polyethylene (HDPE), and have a secure, leak-proof lid.

  • Labeling : The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[2] Do not use abbreviations.

  • Storage : Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and acids.[2][3]

III. Disposal Procedure

The disposal of this compound must be conducted through a licensed hazardous waste disposal company.[4] Adherence to institutional and local regulations is mandatory.

  • Consult Institutional Policy : Familiarize yourself with your institution's specific procedures for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance.

  • Arrange for Professional Disposal : Schedule a pickup with a licensed hazardous waste disposal contractor.[5] This waste typically requires high-temperature incineration at a specialized facility.[6]

  • Documentation : Complete all necessary waste disposal forms as required by your institution and the disposal company. Maintain accurate records of the waste generated and its disposal.

  • Emergency Preparedness : In case of a spill, immediately alert personnel in the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite or sand) and collect it into the designated hazardous waste container.[7] For larger spills, evacuate the area and contact your institution's emergency response team.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Wear Appropriate PPE A->B C Segregate Waste into 'Halogenated Organic Waste' Container B->C D Securely Seal and Label Container C->D E Store in Designated Secondary Containment Area D->E F Consult Institutional EHS Guidelines E->F G Arrange for Pickup by Licensed Disposal Company F->G H Complete Waste Disposal Documentation G->H I End: Waste Disposed of via High-Temperature Incineration H->I

Caption: Disposal workflow for this compound.

This structured approach to the disposal of this compound will help ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance. Always prioritize safety and consult with your institution's safety experts when handling hazardous materials.

References

Essential Safety and Logistical Information for Handling 4-(4-Bromophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling 4-(4-Bromophenoxy)piperidine based on available data for the compound and structurally related chemicals. A comprehensive Safety Data Sheet (SDS) for this specific compound was not available. Therefore, it is crucial to treat this substance as potentially hazardous and to conduct a thorough, substance-specific risk assessment before any handling, storage, or disposal. This guide is intended for use by trained researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Given the presence of the piperidine and bromophenoxy moieties, this compound should be handled with care. Piperidine itself is a flammable, toxic, and corrosive substance. While the exact hazards of this derivative are not fully documented, it is prudent to assume it may cause skin, eye, and respiratory irritation.[1][2]

Recommended Personal Protective Equipment:

PPE Type Specification Purpose
Eye Protection Chemical safety goggles with side shields or a face shield.To protect eyes from dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Body Protection A lab coat or chemical-resistant apron.To protect against contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) or an organic vapor cartridge may be necessary if handling large quantities or if dust is generated.[3]To prevent inhalation of dust.

Physical and Chemical Properties

A summary of the available quantitative data for this compound is presented below.

Property Value Source
Molecular Formula C₁₁H₁₄BrNO[4]
Molecular Weight 256.14 g/mol [4]
CAS Number 74130-05-5[4]
Density 1.361 g/cm³[4]
XLogP3 2.90870[4]
PSA (Polar Surface Area) 21.3 Ų[4]

Operational Plan: Handling and Storage

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Avoid direct contact with skin and eyes.[4]

  • Minimize dust formation and aerosols.[4]

  • Use non-sparking tools and prevent electrostatic discharge.[4]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[5]

  • Store apart from foodstuff containers.[4]

Disposal Plan

All waste materials, including the chemical itself, contaminated PPE, and cleaning materials, should be considered hazardous waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of chemical waste through a licensed professional waste disposal service.[1] Do not dispose of down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures: Spill Response Workflow

In the event of a spill, follow a structured response to ensure safety and minimize contamination. The following diagram outlines the general workflow for cleaning up a solid chemical spill.

Spill_Response_Workflow cluster_prep Preparation cluster_containment Containment & Cleanup cluster_decon Decontamination & Disposal alert Alert others in the area assess Assess the spill and associated hazards alert->assess don_ppe Don appropriate PPE assess->don_ppe isolate Isolate the spill area don_ppe->isolate cover Gently cover the spill with an inert absorbent material isolate->cover sweep Carefully sweep the material into a dustpan cover->sweep transfer Transfer to a labeled hazardous waste container sweep->transfer wipe Wipe the spill area with a damp cloth transfer->wipe dispose_materials Dispose of all contaminated materials as hazardous waste wipe->dispose_materials remove_ppe Remove PPE carefully dispose_materials->remove_ppe wash Wash hands thoroughly remove_ppe->wash

Caption: Workflow for handling a solid chemical spill.

Experimental Protocols:

No specific experimental protocols involving this compound were found in the provided search results. When designing experiments, researchers should incorporate the handling, storage, and disposal procedures outlined in this document into their protocols to ensure a safe working environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromophenoxy)piperidine
Reactant of Route 2
4-(4-Bromophenoxy)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.